4,5,6-Triaminopyrimidine sulfate hydrate
Description
BenchChem offers high-quality 4,5,6-Triaminopyrimidine sulfate hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5,6-Triaminopyrimidine sulfate hydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
pyrimidine-4,5,6-triamine;sulfuric acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5.H2O4S.H2O/c5-2-3(6)8-1-9-4(2)7;1-5(2,3)4;/h1H,5H2,(H4,6,7,8,9);(H2,1,2,3,4);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXLIMZODSSQIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)N)N)N.O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
118-70-7 (Parent) | |
| Record name | Pyrimidine, 4,5,6-triamino-, sulfate, hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006640239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80216622 | |
| Record name | Pyrimidine, 4,5,6-triamino-, sulfate, hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80216622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207742-76-5, 6640-23-9 | |
| Record name | 4,5,6-Pyrimidinetriamine, sulfate, hydrate (1:?:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=207742-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 4,5,6-triamino-, sulfate, hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006640239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrimidine, 4,5,6-triamino-, sulfate, hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80216622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4,5,6-Triaminopyrimidine Sulfate Hydrate: A Comprehensive Technical Guide for Researchers
An In-depth Examination of the Synthesis, Properties, and Applications of a Key Heterocyclic Building Block
Introduction
4,5,6-Triaminopyrimidine sulfate hydrate is a pivotal intermediate in the synthesis of a wide array of heterocyclic compounds, most notably pteridines and purines, which are of significant interest in medicinal chemistry and drug development. Its unique arrangement of vicinal amino groups on the pyrimidine core makes it an exceptionally versatile precursor for constructing fused bicyclic systems. This guide provides a detailed exploration of its chemical properties, a robust synthesis protocol, its characteristic reactivity, and its applications, with a focus on providing practical insights for researchers in organic synthesis and pharmaceutical sciences.
Chemical and Physical Properties
The sulfate salt of 4,5,6-triaminopyrimidine is typically supplied as a hydrate, which enhances its stability and handling properties compared to the free base. The precise degree of hydration can vary.
Identification and Nomenclature
-
Chemical Name: 4,5,6-Pyrimidinetriamine, sulfate, hydrate
-
Synonyms: 4,5,6-Triaminopyrimidine sulfate hydrate
-
CAS Number: 207742-76-5 (for the hydrate)[1][2]; 49721-45-1 (for the anhydrous sulfate)[3]
-
Molecular Formula: C₄H₇N₅·H₂SO₄·xH₂O
Physicochemical Data
A summary of the key physicochemical properties is presented in Table 1. It is important to note that while some data is experimentally determined, other values are predicted or derived from closely related structures due to limited availability in published literature.
Table 1: Physicochemical Properties of 4,5,6-Triaminopyrimidine Sulfate Hydrate
| Property | Value | Source(s) |
| Appearance | Off-white to light yellow crystalline powder or solid. | [5] |
| Melting Point | >300 °C | [3] |
| Solubility | Soluble in dimethyl sulfoxide (DMSO). | [6][7] |
| Sparingly soluble in water, with solubility dependent on pH. | ||
| Generally insoluble in non-polar organic solvents. | ||
| pKa | Predicted: 5.60 ± 0.30 (for the parent amine) | |
| Density | Predicted: 1.512 ± 0.06 g/cm³ (for the parent amine) |
Note: Predicted values are based on computational models and should be used as estimates.
Synthesis and Purification
The synthesis of 4,5,6-triaminopyrimidine sulfate hydrate is typically achieved in a two-step process from a readily available starting material, 4,6-diaminopyrimidine. The overall workflow involves nitrosation followed by reduction.
Caption: Synthetic workflow for 4,5,6-Triaminopyrimidine Sulfate Hydrate.
Detailed Experimental Protocol: Synthesis of 4,5,6-Triaminopyrimidine Sulfate Hydrate
This protocol is adapted from established procedures for the synthesis of aminopyrimidines.[8]
Step 1: Nitrosation of 4,6-Diaminopyrimidine
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4,6-diaminopyrimidine in a mixture of water and acetic acid at 0-5 °C.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10 °C.
-
Stir the resulting reddish-purple slurry at low temperature for 1-2 hours to ensure complete formation of 4,6-diamino-5-nitrosopyrimidine.
Step 2: Reduction of the Nitroso Intermediate
-
To the slurry from Step 1, add a reducing agent such as sodium dithionite portion-wise, allowing the exotherm to be controlled. Alternatively, catalytic hydrogenation using palladium on carbon can be employed.[4]
-
The color of the reaction mixture will typically change from reddish-purple to a lighter yellow or brown, indicating the reduction of the nitroso group.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours or until TLC analysis indicates the disappearance of the nitroso intermediate.
Step 3: Isolation and Salt Formation
-
Filter the reaction mixture to remove any insoluble byproducts.
-
Carefully acidify the filtrate with dilute sulfuric acid to a pH of approximately 1-2.
-
Cool the acidified solution in an ice bath to induce crystallization of the sulfate salt.
-
Collect the precipitate by vacuum filtration, wash with cold water and then with ethanol or another suitable organic solvent to remove impurities.
-
Dry the product under vacuum to obtain 4,5,6-triaminopyrimidine sulfate hydrate as a solid.
Chemical Reactivity and Applications
The synthetic utility of 4,5,6-triaminopyrimidine sulfate hydrate stems from the nucleophilicity of its three amino groups, particularly the adjacent amines at the 4- and 5-positions.
The Gabriel-Isay Condensation: A Gateway to Pteridines
The most prominent application of this compound is in the Gabriel-Isay condensation reaction to form the pteridine ring system.[9] This reaction involves the condensation of the 4,5-diamino functionality with a 1,2-dicarbonyl compound, such as glyoxal, diacetyl, or a substituted α-ketoaldehyde.
Sources
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. 4,5,6-Triaminopyrimidine sulfate hydrate CAS#: 207742-76-5 [amp.chemicalbook.com]
- 3. 4,5,6-TRIAMINOPYRIMIDINE SULFATE | 49721-45-1 [chemicalbook.com]
- 4. 4,5,6-Pyrimidinetriamine, sulfate (1:1) | C4H9N5O4S | CID 111544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. fishersci.ie [fishersci.ie]
- 8. calpaclab.com [calpaclab.com]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 4,5,6-Triaminopyrimidine Sulfate Hydrate: A Cornerstone in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Pyrimidine Core
4,5,6-Triaminopyrimidine sulfate hydrate is a pivotal chemical intermediate, recognized for its significant role in the synthesis of a diverse array of biologically active molecules.[1] This crystalline powder, ranging in color from white to light orange, serves as a fundamental building block in the development of pharmaceuticals, particularly in the realms of antimicrobial and anti-cancer therapies.[1] Its unique molecular architecture, featuring a pyrimidine ring with three amino groups, provides a versatile scaffold for constructing complex heterocyclic systems that are central to the mechanism of action of numerous drugs.[1] Beyond its prominence in medicinal chemistry, this compound also finds applications in agricultural chemistry as a component in fertilizers and plant growth regulators.[1] This guide offers a comprehensive technical overview of 4,5,6-triaminopyrimidine sulfate hydrate, delving into its molecular structure, physicochemical characteristics, and critical applications in drug discovery and development.
Molecular and Structural Analysis: Unveiling the Chemical Architecture
The molecular formula of 4,5,6-triaminopyrimidine sulfate hydrate is C₄H₇N₅·H₂SO₄·xH₂O, with a molecular weight of approximately 223.21 g/mol for the anhydrous sulfate salt.[1] The core of the molecule is the pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms. The key feature of this compound is the presence of three amino (-NH₂) groups at the 4, 5, and 6 positions of the pyrimidine ring. These amino groups are crucial for its reactivity and its ability to serve as a precursor in various cyclization reactions to form fused heterocyclic systems.
Caption: 2D representation of 4,5,6-Triaminopyrimidine and Sulfate ions.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and quality control of 4,5,6-triaminopyrimidine sulfate hydrate.
-
Infrared (IR) Spectroscopy: The IR spectrum of 4,5,6-triaminopyrimidine sulfate hydrate exhibits characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the amino groups typically appear as a broad band in the region of 3100-3400 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring are observed in the 1500-1650 cm⁻¹ region. The presence of the sulfate ion is indicated by strong absorption bands around 1100 cm⁻¹ (S=O stretching).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed public domain ¹H and ¹³C NMR spectra are not widely available, the expected chemical shifts can be predicted.
-
¹H NMR: The protons of the amino groups would likely appear as broad singlets in the downfield region of the spectrum. The single proton on the pyrimidine ring (at the C2 position) would also be expected to appear as a singlet.
-
¹³C NMR: The spectrum would show distinct signals for the carbon atoms of the pyrimidine ring. The carbons attached to the amino groups (C4, C5, and C6) would be expected to resonate at different chemical shifts compared to the C2 carbon.
-
Physicochemical Properties
A summary of the key physicochemical properties of 4,5,6-triaminopyrimidine sulfate hydrate is provided in the table below.
| Property | Value | Reference(s) |
| CAS Number | 6640-23-9 | [1] |
| Molecular Formula | C₄H₇N₅·H₂SO₄·xH₂O | [1] |
| Molecular Weight | 223.21 g/mol (anhydrous) | [1] |
| Appearance | White to light yellow to light orange crystalline powder | [1] |
| Melting Point | >300 °C | [2] |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) | [3] |
| Purity | ≥ 98% (HPLC) | [1] |
Applications in Drug Development: A Gateway to Bioactive Heterocycles
The primary utility of 4,5,6-triaminopyrimidine sulfate hydrate in drug development lies in its role as a versatile precursor for the synthesis of fused heterocyclic compounds, most notably purines and pteridines. These scaffolds are present in a vast number of clinically important drugs.
Synthesis of Purine Derivatives
The Traube purine synthesis is a classic and widely used method for constructing the purine ring system.[4] This reaction involves the condensation of a 4,5-diaminopyrimidine with a one-carbon synthon, such as formic acid or formamide. 4,5,6-Triaminopyrimidine serves as an excellent starting material for this synthesis, leading to the formation of various substituted purines which are analogues of the nucleobases adenine and guanine. These purine derivatives are key components of many antiviral and anticancer agents. For instance, the formylation of 4,5,6-triaminopyrimidine sulfate has been utilized in the preparation of labeled adenine.[2][5]
Caption: Synthetic pathway from 4,5,6-triaminopyrimidine to purine derivatives.
Role in the Synthesis of Kinase Inhibitors
Many kinase inhibitors, which are a cornerstone of modern cancer therapy, feature a pyrimidine core. The amino groups of 4,5,6-triaminopyrimidine can be functionalized to introduce various side chains that can interact with the ATP-binding pocket of kinases. For example, pyrimidine-based scaffolds are utilized in the development of Aurora kinase and Polo-like kinase inhibitors.[6] The synthesis often involves the coupling of a substituted pyrimidine with other heterocyclic systems to create potent and selective inhibitors.
Precursor for Antiviral Agents
The pyrimidine scaffold is also prevalent in antiviral drug design. Derivatives of 4,5,6-triaminopyrimidine can be used to synthesize nucleoside and non-nucleoside analogues that inhibit viral replication. For instance, substituted pyrimidines have been investigated as inhibitors of HIV-1 and HIV-2.[7] A notable example is the synthesis of the antiviral drug Ganciclovir, where a purine derivative synthesized from a triaminopyrimidine precursor is a key intermediate.[8]
Analytical Methodologies: Ensuring Quality and Purity
The quality and purity of 4,5,6-triaminopyrimidine sulfate hydrate are critical for its successful application in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the analysis of 4,5,6-triaminopyrimidine.[9] This method allows for the separation and quantification of the main compound and any potential impurities.
Experimental Protocol: HPLC Analysis
-
Column: A C18 column is commonly used for the separation.
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water, often with an acidic modifier like phosphoric acid or formic acid to ensure good peak shape.[9] For Mass Spectrometry (MS) compatibility, formic acid is preferred over phosphoric acid.[9]
-
Detection: UV detection at an appropriate wavelength (e.g., 270 nm) is suitable for this compound.
-
Sample Preparation: A known concentration of the 4,5,6-triaminopyrimidine sulfate hydrate sample is prepared by dissolving it in a suitable solvent, such as the mobile phase or DMSO.
-
Injection: A specific volume of the sample solution is injected into the HPLC system.
-
Data Analysis: The purity of the sample is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Caption: Workflow for HPLC analysis of 4,5,6-triaminopyrimidine sulfate hydrate.
Safety and Handling
4,5,6-Triaminopyrimidine sulfate is classified as a hazardous substance and should be handled with appropriate safety precautions. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Therefore, it is essential to use personal protective equipment (PPE), such as gloves, safety glasses, and a dust mask, when handling this compound. It should be stored in a cool, dry place, away from strong oxidizing agents.[3]
Conclusion
4,5,6-Triaminopyrimidine sulfate hydrate stands as a testament to the power of a well-designed chemical scaffold. Its strategic arrangement of amino groups on a pyrimidine core provides a versatile platform for the synthesis of a multitude of high-value pharmaceutical compounds. For researchers and scientists in drug development, a thorough understanding of its properties, reactivity, and analytical methodologies is paramount for leveraging its full potential in the creation of novel and effective therapeutics. As the demand for innovative drugs continues to grow, the importance of fundamental building blocks like 4,5,6-triaminopyrimidine sulfate hydrate will undoubtedly remain a central theme in medicinal chemistry.
References
-
Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]
-
Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes. Thieme Connect. [Link]
-
Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. Tsi-journals.com. [Link]
-
Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. Tsi-journals.com. [Link]
-
4,5,6-Triaminopyrimidine sulfate hydrate, 98+% (dry wt.), water <8%. Fisher Scientific. [Link]
-
4,5,6-Triaminopyrimidine sulfate hydrate, 98+% (dry wt.), water <8%. Fisher Scientific. [Link]
-
Novel series of TSAO-T derivatives. Synthesis and anti-HIV-1 activity of 4-, 5-, and 6-substituted pyrimidine analogues. PubMed. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 4,5,6-Triaminopyrimidine sulfate hydrate, 98+% (dry wt.), water <8% | Fisher Scientific [fishersci.ca]
- 4. benchchem.com [benchchem.com]
- 5. 4,5,6-TRIAMINOPYRIMIDINE SULFATE | 49721-45-1 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Novel series of TSAO-T derivatives. Synthesis and anti-HIV-1 activity of 4-, 5-, and 6-substituted pyrimidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tsijournals.com [tsijournals.com]
- 9. 4,5,6-Triaminopyrimidine sulfate hydrate, 98+% (dry wt.), water <8% 1 g | Request for Quote [thermofisher.com]
An In-Depth Technical Guide to the Synthesis and Characterization of 4,5,6-Triaminopyrimidine Sulfate Hydrate
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of 4,5,6-Triaminopyrimidine Sulfate Hydrate in Modern Drug Discovery
4,5,6-Triaminopyrimidine sulfate hydrate is a pivotal intermediate in the synthesis of a diverse array of biologically active molecules. Its versatile structure serves as a foundational scaffold in the development of novel therapeutics, particularly in the realms of antimicrobial and anticancer agents.[1][2] The strategic placement of its amino groups allows for a variety of chemical modifications, making it a valuable building block for medicinal chemists. This guide provides a comprehensive overview of the synthesis and detailed characterization of this crucial compound, offering field-proven insights and robust analytical data to support research and development endeavors.
I. Synthesis of 4,5,6-Triaminopyrimidine Sulfate Hydrate: A Mechanistic and Practical Approach
The most prevalent and industrially scalable method for the synthesis of 4,5,6-triaminopyrimidine sulfate hydrate involves the catalytic hydrogenation of a suitable pyrimidine precursor, typically 4,6-diamino-5-nitrosopyrimidine or a related derivative. This reductive pathway is favored for its efficiency and the high purity of the resulting product.
A. The Core Reaction: Catalytic Hydrogenation
The fundamental transformation is the reduction of a nitroso group at the 5-position of the pyrimidine ring to an amino group. This is achieved using a catalyst, most commonly palladium on carbon (Pd/C), in the presence of a hydrogen source.
Reaction Scheme:
Caption: General reaction scheme for the catalytic hydrogenation of a 5-nitrosopyrimidine to a 4,5,6-triaminopyrimidine.
The causality behind this choice of reaction lies in the high efficiency and selectivity of noble metal catalysts for the reduction of nitroso groups. The reaction proceeds through the adsorption of the nitroso-pyrimidine and hydrogen onto the catalyst surface, facilitating the transfer of hydrogen atoms and the subsequent cleavage of the nitrogen-oxygen bonds and formation of nitrogen-hydrogen bonds.
B. Step-by-Step Experimental Protocol
The following protocol is a synthesis of methodologies described in the patent literature, designed to be a self-validating and reproducible procedure.
Materials and Reagents:
-
4,6-diamino-5-nitrosopyrimidine
-
5% Palladium on Carbon (Pd/C) catalyst
-
Methanol
-
Deionized Water
-
Sulfuric Acid
-
Hydrogen gas
-
Reaction vessel (autoclave or similar pressure-rated reactor)
Procedure:
-
Reactor Setup: A pressure-rated reaction vessel is charged with 4,6-diamino-5-nitrosopyrimidine and a suitable solvent, such as methanol or a methanol/water mixture.[1] The solvent choice is critical for suspending the starting material and dissolving the product.
-
Catalyst Addition: A catalytic amount of 5% Pd/C is carefully added to the suspension. The catalyst loading is a key parameter that influences the reaction rate and completeness.
-
Hydrogenation: The vessel is sealed, purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, and then pressurized with hydrogen gas. The reaction is typically conducted at room temperature with vigorous stirring to ensure efficient mass transfer between the gas, liquid, and solid phases.[1]
-
Reaction Monitoring: The progress of the reaction can be monitored by the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases.
-
Catalyst Removal: Upon completion, the reaction mixture is carefully depressurized and the catalyst is removed by filtration. This step must be performed with caution as the catalyst can be pyrophoric.
-
Product Isolation: The filtrate, containing the 4,5,6-triaminopyrimidine, is then treated with sulfuric acid to precipitate the sulfate salt. The pH of the solution is a critical factor in ensuring complete precipitation.
-
Purification and Drying: The precipitated 4,5,6-triaminopyrimidine sulfate hydrate is collected by filtration, washed with a suitable solvent (e.g., ethanol or acetone) to remove any residual impurities, and dried under vacuum to yield the final product.
C. Process Optimization and Causality
-
pH Control: Maintaining the appropriate pH throughout the reaction and workup is crucial. An acidic environment during hydrogenation can in some cases improve reaction rates, while the final precipitation of the sulfate salt is pH-dependent.
-
Catalyst Selection: While Pd/C is the most common catalyst, other noble metal catalysts such as platinum or rhodium can also be employed. The choice of catalyst can affect the reaction conditions and the impurity profile of the product.
-
Solvent System: The solubility of the starting material and the product dictates the choice of solvent. A solvent system that allows for a slurry-to-slurry or slurry-to-solution process is often preferred for ease of handling on a larger scale.
II. Comprehensive Characterization of 4,5,6-Triaminopyrimidine Sulfate Hydrate
A thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structural integrity. The following section details the key analytical techniques and expected results.
A. Physical and Chemical Properties
A summary of the key physical and chemical properties is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₄H₇N₅·H₂SO₄·xH₂O | [1] |
| Molecular Weight | 223.21 g/mol (anhydrous) | [1][3] |
| Appearance | White to light yellow or light orange crystalline powder | [1] |
| Melting Point | >300 °C | [4] |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) | [3] |
B. Spectroscopic Analysis
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 4,5,6-triaminopyrimidine sulfate hydrate is expected to show characteristic absorption bands corresponding to the amine N-H stretching, C=N and C=C stretching of the pyrimidine ring, and the S=O stretching of the sulfate anion.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3100 | N-H stretching (amine groups) |
| 1650-1550 | C=N and C=C stretching (pyrimidine ring) |
| 1150-1050 | S=O stretching (sulfate) |
An example of an FTIR spectrum can be found in publicly available databases.[5]
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic proton on the pyrimidine ring and the protons of the three amino groups. The chemical shifts will be influenced by the electron-withdrawing nature of the pyrimidine ring and the protonation state of the molecule. Due to the presence of the sulfate counter-ion, the amino protons may appear as broad signals.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the pyrimidine ring. The chemical shifts will be characteristic of the sp² hybridized carbons in the aromatic system.
Mass spectrometry is used to determine the molecular weight of the compound. For 4,5,6-triaminopyrimidine, the expected molecular ion peak [M+H]⁺ would be at m/z 126.1. The sulfate salt itself is not typically observed directly in the mass spectrum under standard ESI conditions.
C. Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of the compound.
-
Thermogravimetric Analysis (TGA): A TGA thermogram would reveal the loss of water of hydration at lower temperatures, followed by the decomposition of the organic molecule at higher temperatures. The percentage of weight loss corresponding to the water molecules can be used to determine the degree of hydration.
-
Differential Scanning Calorimetry (DSC): A DSC thermogram would show endothermic peaks corresponding to the loss of water and the melting/decomposition of the compound. The high melting point of >300 °C suggests significant thermal stability.[4]
III. Logical Framework and Workflow Visualization
To provide a clear and concise overview of the synthesis and characterization process, the following diagrams illustrate the key workflows.
A. Synthesis Workflow
Caption: Experimental workflow for the synthesis of 4,5,6-triaminopyrimidine sulfate hydrate.
B. Characterization Logic
Caption: Logical relationship of characterization techniques for 4,5,6-triaminopyrimidine sulfate hydrate.
IV. Conclusion and Future Perspectives
This technical guide has outlined a robust and reproducible methodology for the synthesis of 4,5,6-triaminopyrimidine sulfate hydrate and has provided a comprehensive framework for its characterization. The catalytic hydrogenation route remains the most viable for producing high-purity material suitable for pharmaceutical applications. While a complete set of publicly available, peer-reviewed spectral data is desirable for a more in-depth analysis, the information presented herein provides a strong foundation for researchers in the field. Future work should focus on the development of more sustainable catalytic systems and the full elucidation of the solid-state structure of this important synthetic intermediate.
V. References
-
Chem-Impex. 4,5,6-Triaminopyrimidine sulfate hydrate. [Link]
-
Google Patents. US5101031A - Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine.
-
PubChem. 4,5,6-Pyrimidinetriamine, sulfate (1:1). [Link]
-
SpectraBase. 4,5,6-triaminopyrimidine, sulfate(1:1), hydrate - Optional[FTIR]. [Link]
-
Google Patents. US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate.
Sources
An In-depth Technical Guide to GW4064: A Potent Farnesoid X Receptor Agonist
Disclaimer: The initial query for CAS number 207742-76-5 primarily links to 4,5,6-Triaminopyrimidine sulfate hydrate, a compound with limited publicly available data regarding its biological uses and properties in the context of drug development research. However, extensive research and literature are available for the potent and selective Farnesoid X Receptor (FXR) agonist GW4064, which is frequently used as a tool compound in research and has the CAS number 278779-30-9. This guide will focus on GW4064 to provide a comprehensive and valuable resource for researchers, scientists, and drug development professionals.
Introduction
GW4064 is a non-steroidal, potent, and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in the regulation of bile acid, lipid, and glucose metabolism.[1] Its high affinity and selectivity for FXR have established GW4064 as an invaluable chemical tool for elucidating the physiological and pathophysiological functions of this receptor. This guide provides a comprehensive overview of the chemical properties, mechanism of action, experimental protocols, and key applications of GW4064 in biomedical research.
Part 1: Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of GW4064 is essential for its effective use in experimental settings.
| Property | Value | Source |
| CAS Number | 278779-30-9 | [1][2] |
| Molecular Formula | C₂₈H₂₂Cl₃NO₄ | [1][2] |
| Molecular Weight | 542.84 g/mol | |
| Appearance | Solid | [1][3] |
| EC₅₀ | 15 nM (human FXR) | [2] |
| Solubility | Insoluble in water; Soluble in DMSO (≥24.7 mg/mL), DMF (25 mg/mL), and Ethanol (5.4 mg/mL) | [1][2][3] |
| Storage | Store at -20°C | [1] |
Part 2: Mechanism of Action and Biological Effects
GW4064 exerts its biological effects primarily through the activation of FXR. As a ligand-activated transcription factor, FXR forms a heterodimer with the retinoid X receptor (RXR) upon ligand binding. This complex then binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
Signaling Pathway of GW4064-Mediated FXR Activation
The activation of FXR by GW4064 initiates a cascade of transcriptional events that regulate a wide array of metabolic processes.
Caption: GW4064-mediated activation of the FXR signaling pathway.
Key Biological Functions:
-
Bile Acid Homeostasis: FXR activation by GW4064 represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, and induces the expression of transporters involved in bile acid efflux, such as the bile salt export pump (BSEP) and multidrug resistance-associated protein 2 (MRP2).[4] This dual action protects hepatocytes from the cytotoxic effects of excessive bile acid accumulation.[4]
-
Lipid Metabolism: GW4064 has been shown to lower triglyceride levels by inducing the expression of the short heterodimer partner (SHP), which in turn inhibits the activity of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor in lipogenesis.[1]
-
Glucose Metabolism: Studies in diabetic animal models have demonstrated that GW4064 can improve hyperglycemia and insulin sensitivity.
-
Anti-inflammatory and Protective Effects: GW4064 exhibits protective effects in various models of organ injury. It can attenuate lipopolysaccharide (LPS)-induced liver inflammation and apoptosis. Furthermore, it has been shown to protect against intestinal barrier dysfunction and colon carcinogenesis.[5] In models of cholestasis, GW4064 treatment leads to significant reductions in markers of liver damage.[4]
-
Anti-tumor Effects: In the context of cancer, GW4064 has been observed to inhibit the proliferation of colorectal cancer cells and induce apoptosis.[6] It can also reduce leptin signaling pathway activation in breast cancer cells.
It is important to note that some studies suggest GW4064 may have off-target effects and can modulate multiple G protein-coupled receptors, which should be considered when interpreting experimental results.[7][8]
Part 3: Experimental Protocols and Applications
GW4064 is a versatile tool compound with applications in a wide range of in vitro and in vivo studies.
In Vitro Cell-Based Assays
Objective: To investigate the effect of GW4064 on target gene expression and cellular processes in a controlled environment.
Example Protocol: Analysis of FXR Target Gene Expression in HepG2 Cells
-
Cell Culture: Culture human hepatoma (HepG2) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Replace the medium with serum-free DMEM for 12-24 hours before treatment. Treat cells with varying concentrations of GW4064 (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 24 hours.
-
RNA Extraction: Isolate total RNA from the cells using a suitable commercial kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for FXR target genes (e.g., SHP, BSEP) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Caption: Workflow for in vitro analysis of FXR target gene expression.
In Vivo Animal Studies
Objective: To evaluate the physiological effects of GW4064 in a whole-organism context.
Example Protocol: Evaluation of GW4064 in a Mouse Model of Diet-Induced Obesity
-
Animal Model: Use male C57BL/6J mice. Feed a high-fat diet (HFD) for 8-12 weeks to induce obesity and insulin resistance. A control group should be fed a standard chow diet.
-
GW4064 Administration: Prepare GW4064 in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose). Administer GW4064 (e.g., 10-30 mg/kg) or vehicle daily via oral gavage for a specified period (e.g., 2-4 weeks).
-
Metabolic Phenotyping: Monitor body weight, food intake, and blood glucose levels regularly. Perform glucose and insulin tolerance tests at the end of the treatment period.
-
Sample Collection: At the end of the study, euthanize the animals and collect blood and tissues (liver, adipose tissue, intestine) for further analysis.
-
Biochemical and Molecular Analysis: Measure plasma levels of triglycerides, cholesterol, and liver enzymes. Analyze gene and protein expression of key metabolic regulators in the collected tissues.
Caption: Workflow for in vivo evaluation of GW4064 in a diet-induced obesity model.
Part 4: Applications in Drug Discovery and Development
GW4064, while primarily a tool compound due to its stilbene pharmacophore which can be associated with potential toxicity and instability, has been instrumental in validating FXR as a therapeutic target for a range of diseases.[1] Its use in preclinical studies has paved the way for the development of second-generation FXR agonists with improved pharmacokinetic and safety profiles for clinical applications.
Therapeutic Areas of Interest:
-
Metabolic Diseases: Non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), type 2 diabetes, and dyslipidemia.
-
Gastrointestinal and Liver Diseases: Cholestatic liver diseases, inflammatory bowel disease, and prevention of colorectal cancer.[4][5]
-
Cardiovascular Diseases: Atherosclerosis.
-
Oncology: Certain types of cancer, including breast and colorectal cancer.[6]
Conclusion
GW4064 remains a cornerstone in the study of FXR biology. Its potent and selective agonistic activity allows for the precise interrogation of FXR-mediated signaling pathways and their roles in health and disease. While its direct clinical application is limited, the knowledge gained from studies utilizing GW4064 continues to drive the development of novel therapeutics targeting the farnesoid X receptor for a multitude of metabolic and inflammatory disorders. Researchers using GW4064 should be mindful of its potential off-target effects and select appropriate experimental controls to ensure the validity of their findings.
References
-
Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the αKlotho/βKlotho/FGFs Pathways in Mice. MDPI. Available from: [Link]
-
Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis. JCI. Available from: [Link]
-
Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors. Mol Endocrinol. Available from: [Link]
-
Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors. Endocrine Society. Available from: [Link]
-
6640-23-9. ChemBK. Available from: [Link]
-
Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis. PMC - NIH. Available from: [Link]
-
Full article: FXR agonist GW4064 enhances anti-PD-L1 immunotherapy in colorectal cancer. Taylor & Francis Online. Available from: [Link]
-
FXR agonist GW4064 improves liver and intestinal pathology and alters bile acid metabolism in rats undergoing small intestinal resection. American Physiological Society Journal. Available from: [Link]
-
4,5,6-Triaminopyrimidine sulfate hydrate, 98+% (dry wt.), water <8%. Fisher Scientific. Available from: [Link]
-
4,5,6-Triaminopyrimidine sulfate hydrate, 98+% (dry wt.), water <8%. Fisher Scientific. Available from: [Link]
-
Organic sulfuric acids and derivatives. Fisher Scientific. Available from: [Link]
-
Synthesis and biological evaluation of some thiazolylpyrazole derivatives as dual anti-inflammatory antimicrobial agents. PubMed. Available from: [Link]
-
Use of toxicological information in drug design. PubMed. Available from: [Link]
-
Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants. MDPI. Available from: [Link]
-
Synthesis and Biological Evaluation of Some Hydroxypyrazole Derivatives as Anti-Inflammatory-Antimicrobial Agents. PubMed. Available from: [Link]
-
Tools shaping drug discovery and development. PMC - NIH. Available from: [Link]
-
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][5][9]triazin-7(6H)-ones and Derivatives. MDPI. Available from: [Link]
-
Chemical Properties of Benzoic acid, 3-bromo- (CAS 585-76-2). Cheméo. Available from: [Link]
-
Benzoic acid, 4-bromo-. NIST WebBook. Available from: [Link]
-
Research in the Field of Drug Design and Development. MDPI. Available from: [Link]
-
The mechanism of action and chemical synthesis of FDA newly approved drug molecules. Drug Development Research. Available from: [Link]
-
Drug discovery and development: Role of basic biological research. PMC - PubMed Central. Available from: [Link]
-
Indanazoline AC. SpectraBase. Available from: [Link]
Sources
- 1. apexbt.com [apexbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. GW 4064 | Autophagy | FXR | TargetMol [targetmol.com]
- 4. JCI - Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis [jci.org]
- 5. Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the αKlotho/βKlotho/FGFs Pathways in Mice [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Introduction: The Central Role of a Versatile Pyrimidine Synthon
An In-Depth Technical Guide to 4,5,6-Triaminopyrimidine Sulfate Hydrate for Advanced Research and Development
4,5,6-Triaminopyrimidine sulfate hydrate is a pivotal chemical intermediate, highly valued within medicinal chemistry and pharmaceutical development.[1] Its significance lies in the unique arrangement of three amino groups on the pyrimidine core, particularly the ortho-diamine functionality at the 5 and 6 positions. This structural motif makes it an essential building block for the synthesis of fused heterocyclic systems, most notably pteridines, which are at the core of numerous biologically active molecules.[2][3] This guide serves as a technical resource for researchers and drug development professionals, offering in-depth insights into its synthesis, properties, core reactivity, and applications, grounded in established scientific principles and methodologies.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in a laboratory setting. 4,5,6-Triaminopyrimidine sulfate hydrate is typically a solid material whose solubility and stability are key considerations for reaction setup and storage.[4]
| Property | Value | Reference |
| Molecular Formula | C₄H₇N₅ · H₂SO₄ · xH₂O | [5] |
| Molecular Weight | 223.21 g/mol (anhydrous basis) | [6][7] |
| Appearance | Yellow to light brown solid/powder | [5][8] |
| Melting Point | >300 °C | [9] |
| Solubility | Soluble in dimethyl sulfoxide (DMSO).[4] Water solubility may be limited but is present.[5] | |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed.[8] |
Core Synthesis Pathway: From Nitroso-pyrimidine to Key Intermediate
The most common and efficient synthesis of 4,5,6-triaminopyrimidine involves the chemical reduction of its nitroso precursor, 4,6-diamino-5-nitrosopyrimidine. This transformation is a critical step, as the nitroso group is a reliable handle for introducing the C5-amino group, thereby creating the reactive ortho-diamine moiety required for subsequent cyclization reactions.
Expert Insight: The choice of reducing agent is paramount for achieving high yield and purity. Catalytic hydrogenation using palladium on carbon (Pd/C) is often preferred due to its efficiency and the clean nature of the reaction, which avoids the introduction of inorganic salts that can complicate purification.[10] Alternatively, reducing agents like hydrazine hydrate or sodium dithionite can be employed, though they may require more rigorous downstream purification.[10][11]
Caption: General workflow for the synthesis of 4,5,6-Triaminopyrimidine Sulfate.
Detailed Experimental Protocol: Catalytic Hydrogenation Route
This protocol is a representative method for the synthesis of 4,5,6-triaminopyrimidine, which can then be converted to its sulfate salt.
-
Vessel Preparation: Charge a suitable autoclave or hydrogenation vessel with 400 mL of methanol and 4 g of 5% palladium on carbon catalyst.[10]
-
Reactant Addition: Add the wetted 4,6-diamino-5-nitrosopyrimidine starting material to the vessel.
-
Hydrogenation: Seal the vessel and purge with nitrogen gas before introducing hydrogen gas. Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Reaction Monitoring: Monitor the reaction progress by tracking hydrogen uptake or using thin-layer chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, carefully filter the mixture to remove the Pd/C catalyst. The filtrate contains the desired 4,5,6-triaminopyrimidine.
-
Isolation as Sulfate Salt: Remove the methanol from the filtrate by rotary evaporation. The resulting crude 4,5,6-triaminopyrimidine can often be used directly.[10] For purification as the sulfate salt, dissolve the crude product in water, and carefully add sulfuric acid. The 4,5,6-triaminopyrimidine sulfate hydrate will precipitate and can be collected by filtration, washed, and dried.
Application in Heterocyclic Chemistry: The Gateway to Pteridines
The primary utility of 4,5,6-triaminopyrimidine sulfate hydrate is as a precursor for constructing the pteridine ring system. Pteridines are bicyclic heterocycles composed of fused pyrimidine and pyrazine rings.[3] This scaffold is found in essential cofactors like folic acid and biopterin and is a common core in many drug candidates.[12][13]
The key reaction is the condensation of the 5,6-diamino groups of the pyrimidine with a 1,2-dicarbonyl compound (e.g., glyoxal, a-ketoaldehydes, or a-ketoesters).[2]
Mechanistic Insight: The reaction proceeds via a regioselective condensation. The C5 amino group is generally more nucleophilic than the C6 amino group, leading it to react preferentially with the more electrophilic carbonyl group of the dicarbonyl compound.[3] This regioselectivity is crucial for controlling the substitution pattern on the final pteridine ring, a key factor in modulating biological activity.
Caption: Condensation reaction forming the core pteridine scaffold.
Relevance in Drug Development and Medicinal Chemistry
The pyrimidine core and its derivatives are cornerstones of modern pharmacology, exhibiting a vast range of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][14] 4,5,6-Triaminopyrimidine sulfate hydrate serves as a key starting material in the synthesis of complex molecules targeting these therapeutic areas.
-
Anticancer Agents: Many kinase inhibitors and folate pathway antagonists used in oncology feature a pteridine or related heterocyclic core derived from diaminopyrimidines.[15][16]
-
Antimicrobial Agents: The compound is a precursor for developing novel antimicrobial agents, potentially enhancing the efficacy of treatments against resistant bacterial strains.[1]
-
Agricultural Chemistry: Beyond pharmaceuticals, it is also explored in agricultural chemistry for formulating plant growth regulators and other agrochemicals.[1]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 4,5,6-triaminopyrimidine sulfate hydrate is essential for user safety. The information below is a summary derived from safety data sheets (SDS).
| Hazard Information | Precautionary Measures & PPE |
| Hazard Statements | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[4][5][8] |
| Prevention (P-Statements) | P261: Avoid breathing dust. P280: Wear protective gloves, eye protection, and face protection. P264: Wash skin thoroughly after handling.[5][8] |
| Personal Protective Equipment (PPE) | Chemical safety goggles (compliant with EN 166), protective gloves (e.g., nitrile rubber), and a lab coat are mandatory.[5][17] Use only in a well-ventilated area or under a chemical fume hood.[17] |
| First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8] Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[8] Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8] |
| Incompatibilities | Incompatible with strong oxidizing agents.[4][17] |
Trustworthiness in Practice: The protocols and safety guidelines presented are synthesized from publicly available, authoritative sources such as manufacturer SDS and peer-reviewed literature. Adherence to these guidelines forms a self-validating system for safe and effective experimentation. Always consult the specific SDS for the material you are using before commencing any work.
Conclusion and Future Outlook
4,5,6-Triaminopyrimidine sulfate hydrate is more than a simple chemical; it is an enabling tool for innovation in drug discovery and materials science. Its straightforward synthesis and, more importantly, its predictable reactivity make it an invaluable building block for creating molecular complexity. The continued exploration of pteridine-based scaffolds and other fused pyrimidine systems ensures that this versatile intermediate will remain a compound of high interest to the scientific community. Future research will likely focus on developing even more efficient and greener synthetic routes and expanding its application in the creation of novel therapeutics with improved potency and selectivity.
References
-
Sayed A. Ahmed, et al. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 6(3):194-219. [Link]
-
Santi, D. V., & Pfleiderer, W. (2010). Pterin chemistry and its relationship to the molybdenum cofactor. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1797(6-7), 1113-1124. [Link]
-
SAFETY DATA SHEET - 2,4,5,6-Tetraaminopyrimidine sulfate. Thermo Fisher Scientific. [Link]
-
4,5,6-Pyrimidinetriamine, sulfate (1:1). PubChem, National Center for Biotechnology Information. [Link]
-
4,5,6-Triaminopyrimidine sulfate hydrate, 98+% (dry wt.), water <8%. Fisher Scientific. [Link]
- Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate.
-
4-Hydroxy-2,4,5-triaminopyrimidine. Wikipedia. [Link]
-
A Shared Prebiotic Formation of Neopterins and Guanine Nucleosides from Pyrimidine Bases. PMC, National Institutes of Health. [Link]
-
Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine. Justia Patents. [Link]
-
Unlocking Medical Breakthroughs: The Role of 2,4,5,6-Tetraaminopyrimidine Sulfate in Pharmaceutical Innovation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. National Institutes of Health. [Link]
-
Synthesis of 1. Reagents and conditions: a, 2,4,6-triaminopyrimidine... ResearchGate. [Link]
-
Biosynthesis of Pteridines in Insects: A Review. MDPI. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4,5,6-Triaminopyrimidine sulfate hydrate, 98+% (dry wt.), water <8% | Fisher Scientific [fishersci.ca]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 4,5,6-Pyrimidinetriamine, sulfate (1:1) | C4H9N5O4S | CID 111544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4,5,6-Triaminopyrimidine sulfate hydrate, 98+% (dry wt.), water <8% 1 g | Buy Online [thermofisher.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. 4,5,6-TRIAMINOPYRIMIDINE SULFATE | 49721-45-1 [chemicalbook.com]
- 10. 4,5,6-TRIAMINOPYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 11. patents.justia.com [patents.justia.com]
- 12. A Shared Prebiotic Formation of Neopterins and Guanine Nucleosides from Pyrimidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biosynthesis of Pteridines in Insects: A Review | MDPI [mdpi.com]
- 14. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. nbinno.com [nbinno.com]
- 17. fishersci.com [fishersci.com]
The Pyrimidine Core: A Journey from Prebiotic Chemistry to Modern Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ubiquitous Pyrimidine
The pyrimidine nucleus, a simple six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, is a fundamental scaffold in the chemistry of life.[1][2] Its derivatives are integral components of nucleic acids (cytosine, thymine, and uracil), vitamins such as thiamine (vitamin B1), and a vast array of synthetic compounds with profound pharmacological importance.[1] This guide delves into the rich history of pyrimidine derivatives, from their initial discovery to their evolution as indispensable tools in medicine, offering insights into the causality behind their development and the intricate mechanisms that govern their therapeutic effects. The journey of the pyrimidine scaffold is not merely a historical account but a testament to the power of chemical synthesis in addressing critical medical needs.[3][4]
Part 1: From Primordial Soup to the Laboratory Bench: The Genesis of Pyrimidine
The story of pyrimidine predates life on Earth as we know it. Scientists theorize that in the primordial soup, free-floating ribonucleotides, including pyrimidines, were fundamental molecules that led to the formation of RNA, a cornerstone of the "RNA world" hypothesis.[1][5] In 2015, NASA scientists demonstrated that essential pyrimidine bases—uracil, cytosine, and thymine—could be formed in a laboratory setting under conditions mimicking outer space by exposing ice containing pyrimidine to ultraviolet radiation.[6][7] This suggests that the building blocks of life, including the pyrimidine core, may have been present from the very beginning of our planet's formation.[6]
The laboratory synthesis of pyrimidine derivatives, however, began much later. While derivatives like alloxan were known in the early 19th century, the first laboratory synthesis of a pyrimidine was achieved in 1879 by Grimaux, who prepared barbituric acid from urea and malonic acid.[1] The systematic study of pyrimidines was further advanced by Pinner in 1884, who synthesized derivatives by condensing ethyl acetoacetate with amidines and first proposed the name "pyrimidin" in 1885.[1] The parent pyrimidine compound itself was finally prepared in 1900 by Gabriel and Colman.[1]
Part 2: The Dawn of Pyrimidine-Based Therapeutics: Barbiturates and the Central Nervous System
The first major class of pyrimidine derivatives to make a significant impact on medicine was the barbiturates. Their story begins with the synthesis of barbituric acid by Adolf von Baeyer in 1864.[8][9][10][11] While barbituric acid itself is not pharmacologically active, its derivatives, substituted at the C-5 position of the pyrimidine ring, exhibit potent central nervous system depressant effects.[8][11]
The Synthesis of Barbituric Acid: A Foundational Reaction
The classical synthesis of barbituric acid, a cornerstone of pyrimidine chemistry, involves the condensation of a malonic acid derivative with urea. This reaction, refined by Édouard Grimaux in 1879, laid the groundwork for the creation of a vast library of barbiturate drugs.[8][10]
Experimental Protocol: Synthesis of Barbituric Acid (Grimaux, 1879)
-
Reactants: Diethyl malonate and urea.
-
Reagent: Sodium ethoxide (prepared in situ from sodium metal and absolute ethanol).
-
Procedure: a. Sodium is dissolved in absolute ethanol to form a solution of sodium ethoxide. b. Diethyl malonate is added to the sodium ethoxide solution. c. Urea is then added to the reaction mixture. d. The mixture is heated under reflux for several hours. e. The resulting sodium salt of barbituric acid is precipitated. f. The salt is dissolved in hot water and acidified with hydrochloric acid to precipitate barbituric acid. g. The crude barbituric acid is then recrystallized from hot water to yield the purified product.
The first barbiturate to be used in medicine was barbital (Veronal), introduced in 1903, followed by phenobarbital in 1912.[8] Over 2,500 barbiturates have been synthesized, with around 50 to 55 having been in clinical use worldwide.[8][10]
Part 3: A New Era of Chemotherapy: Sulfonamides and Antibacterial Activity
The discovery of sulfonamide drugs in the 1930s revolutionized the treatment of bacterial infections and marked another pivotal moment for pyrimidine derivatives. The journey began with the discovery of Prontosil, a red dye, by a team at Bayer AG led by Gerhard Domagk.[12] It was soon discovered that Prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide.[12] This breakthrough led to the development of a wide range of sulfonamide antibiotics.
Sulfadiazine: A Key Pyrimidine-Containing Sulfa Drug
Sulfadiazine, approved for medical use in the United States in 1941, is a prominent example of a pyrimidine-containing sulfonamide.[13][14] It functions by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[13] Folic acid is a vital precursor for the synthesis of nucleotides, and its inhibition halts bacterial growth and replication.
Mechanism of Action: Sulfonamides
Caption: Competitive inhibition of bacterial dihydropteroate synthase by sulfonamides.
Sulfadiazine remains an important therapeutic agent, particularly in combination with pyrimethamine for the treatment of toxoplasmosis.[14]
Part 4: Targeting the Machinery of Malignancy: Pyrimidine Derivatives in Cancer Chemotherapy
The observation in the 1950s that cancer cells utilize the pyrimidine uracil more rapidly than normal tissues opened a new avenue for anticancer drug development.[15] This led to the synthesis of fluoropyrimidines, a class of antimetabolite drugs that interfere with nucleic acid synthesis.[15]
5-Fluorouracil (5-FU): A Pillar of Cancer Treatment
5-Fluorouracil (5-FU), first synthesized in 1957, is a cornerstone of chemotherapy for various cancers, including colorectal, breast, and gastric cancers.[16][17][18] It is a pyrimidine analog where the hydrogen at the C-5 position is replaced by a fluorine atom.[19]
Mechanism of Action of 5-Fluorouracil
5-FU exerts its anticancer effects through multiple mechanisms after being converted into three active metabolites within the cell: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[15][19]
-
Inhibition of Thymidylate Synthase (TS): FdUMP forms a stable ternary complex with thymidylate synthase and its folate cofactor, blocking the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[15][16][20] This leads to a "thymineless death" in rapidly dividing cancer cells.[16]
-
Incorporation into RNA: FUTP is incorporated into RNA in place of uridine, disrupting RNA processing and function.[15][16][19][20]
-
Incorporation into DNA: FdUTP can be misincorporated into DNA, leading to DNA damage and cytotoxicity.[15][20]
Caption: The multi-faceted mechanism of action of 5-Fluorouracil.
Synthesis of 5-Fluorouracil
One method for synthesizing 5-fluorouracil involves the direct fluorination of uracil.[21] Another approach involves a multi-step synthesis starting from the ethyl ester of fluoroacetic acid.[21]
Experimental Protocol: Synthesis of 5-Fluorouracil (Illustrative)
-
Condensation: The ethyl ester of fluoroacetic acid is condensed with ethyl formate in the presence of a base like potassium ethoxide to form hydroxymethylenefluoroacetic ester.[21]
-
Cyclization: The resulting ester is then cyclized by reacting it with S-methylisothiourea to yield 2-methylthio-4-hydroxy-5-fluoropyrimidine.[21]
-
Hydrolysis: The intermediate is subsequently hydrolyzed with hydrochloric acid to produce 5-fluorouracil.[21]
The development of 5-FU and other pyrimidine-based anticancer agents highlights the power of rational drug design based on an understanding of cellular metabolism.[3][22][23]
Part 5: The Future of Pyrimidine Derivatives in Drug Discovery
The versatility of the pyrimidine scaffold continues to make it a privileged structure in medicinal chemistry.[3][4] Researchers are actively exploring novel pyrimidine derivatives with a wide range of biological activities, including:
-
Protein Kinase Inhibitors: Many pyrimidine derivatives are being investigated as potent and selective inhibitors of protein kinases, which are key targets in cancer therapy.[3]
-
Antiviral Agents: The pyrimidine nucleus is a component of several antiviral drugs, and new derivatives are being developed to combat viral infections.[4]
-
Anti-inflammatory and Analgesic Agents: Pyrimidine-based compounds have shown promise as anti-inflammatory and pain-relieving agents.[2][24]
-
Anticonvulsants: Recent research has focused on the development of pyrimidine derivatives as novel treatments for epilepsy.[25]
The ongoing exploration of the chemical space around the pyrimidine core, coupled with advancements in synthetic methodologies and a deeper understanding of biological targets, ensures that this remarkable heterocycle will continue to be a source of innovative therapeutics for years to come.
Conclusion
From its speculative origins in prebiotic chemistry to its central role in modern medicine, the pyrimidine ring system has had a profound impact on science and human health. The discovery and development of its derivatives, from the early sedatives to sophisticated anticancer agents, illustrate a continuous journey of scientific inquiry and innovation. For researchers and drug development professionals, the pyrimidine scaffold remains a fertile ground for the discovery of new medicines that can address a multitude of diseases.
References
- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES.
-
Wikipedia. (n.d.). Fluorouracil. In Wikipedia. Retrieved January 3, 2026, from [Link]
-
Zhang, N., Yin, Y., Xu, S.-J., & Chen, W.-S. (2008). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Molecules, 13(8), 1551–1569. [Link]
-
Wikipedia. (n.d.). Pyrimidine. In Wikipedia. Retrieved January 3, 2026, from [Link]
- Gelin, M., et al. (1998). A New Method for the Synthesis of 5-Fluorouracil Prodrugs. Tetrahedron Letters, 39(39), 7047-7048.
-
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature reviews. Cancer, 3(5), 330–338. [Link]
-
Al-Ostoot, F. H., et al. (2023). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Organic Chemistry, 27(12), 1045-1065. [Link]
-
Wikipedia. (n.d.). Barbituric acid. In Wikipedia. Retrieved January 3, 2026, from [Link]
-
Abdullahi, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114-128. [Link]
-
Barton, D. H. R., Hesse, R. H., Toh, H. T., & Pechet, M. M. (1972). Convenient synthesis of 5-fluorouracil. The Journal of Organic Chemistry, 37(21), 3295–3297. [Link]
-
AP7AM. (2015, March 4). NASA reproduces building blocks of life in lab. AP7AM. [Link]
-
Abdullahi, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114-128. [Link]
-
Kar, P., & Choudhury, H. (2022). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 15(10), 1205. [Link]
-
Wang, Y., et al. (2012). Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives. Molecules, 17(12), 14698–14709. [Link]
-
Fahad, L. A., et al. (2022). Barbituric Acids: A Review of Preparation, Reactions and Biological Applications. Biomedicine and Chemical Sciences, 1(4), 295-305. [Link]
-
López-Muñoz, F., et al. (2005). The history of barbiturates a century after their clinical introduction. Neuropsychiatric Disease and Treatment, 1(4), 329–343. [Link]
-
Wang, Y., et al. (2010). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Molecules, 15(1), 207-215. [Link]
-
Sharma, R., et al. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Molecules, 29(13), 3097. [Link]
-
Sharma, S., et al. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of Applied Pharmaceutical Science, 12(1), 001-017. [Link]
-
Kar, P., & Choudhury, H. (2022). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Chemical Biology & Drug Design, 100(6), 818-842. [Link]
-
Kaur, R., & Kumar, R. (2021). Pyrimidine: a review on anticancer activity with key emphasis on SAR. Future Journal of Pharmaceutical Sciences, 7(1), 1-20. [Link]
-
Tech Times. (2015, March 5). NASA Scientists Succesfully Reproduce Three Important Building Blocks Of Life. Tech Times. [Link]
-
Li, Y., et al. (2024). Discovery of Novel Pyrimidine-Based Derivatives as Nav1.2 Inhibitors with Efficacy in Mouse Models of Epilepsy. Journal of Medicinal Chemistry, 67(15), 12912-12931. [Link]
-
Newsweek. (2017, May 19). Scientists Propose New Theory for How Life on Earth Began. Newsweek. [Link]
-
Helmenstine, A. M. (2023, September 16). Purines and Pyrimidines. Science Notes and Projects. [Link]
-
Kauffman, G. B. (1951). The story of barbituric acid. Journal of Chemical Education, 28(10), 522. [Link]
-
Wikipedia. (n.d.). Pyrimidine metabolism. In Wikipedia. Retrieved January 3, 2026, from [Link]
-
PatSnap. (2023, September 22). Sulfadiazine Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs. PatSnap. [Link]
-
You Ask Andy. (n.d.). When were sulfa drugs discovered?. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). In Wikipedia. Retrieved January 3, 2026, from [Link]
-
Wikipedia. (n.d.). Silver sulfadiazine. In Wikipedia. Retrieved January 3, 2026, from [Link]
-
CD Biosynsis. (n.d.). Pyrimidine Biosynthesis. Retrieved from [Link]
-
wisdomlib. (2024, December 4). Pyrimidine biosynthesis: Significance and symbolism. wisdomlib. [Link]
-
Wikipedia. (n.d.). Sulfadiazine. In Wikipedia. Retrieved January 3, 2026, from [Link]
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 6. ap7am.com [ap7am.com]
- 7. NASA Scientists Succesfully Reproduce Three Important Building Blocks Of Life [techtimes.com]
- 8. Barbituric acid - Wikipedia [en.wikipedia.org]
- 9. journals.irapa.org [journals.irapa.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 13. Sulfadiazine Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs [synapse.patsnap.com]
- 14. Sulfadiazine - Wikipedia [en.wikipedia.org]
- 15. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 16. Fluorouracil - Wikipedia [en.wikipedia.org]
- 17. Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. The structure and mechanism of action of 5-Fluorouracil_Chemicalbook [chemicalbook.com]
- 20. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 5-Fluorouracil synthesis - chemicalbook [chemicalbook.com]
- 22. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 23. discovery.researcher.life [discovery.researcher.life]
- 24. Recent Advances in Pyrimidine-Based Drugs | MDPI [mdpi.com]
- 25. Discovery of Novel Pyrimidine-Based Derivatives as Nav1.2 Inhibitors with Efficacy in Mouse Models of Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of Solubility in Pharmaceutical Development
An In-Depth Technical Guide to the Solubility Assessment of 4,5,6-Triaminopyrimidine Sulfate Hydrate
For researchers, scientists, and professionals in drug development, understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of successful formulation and ultimate bioavailability. This guide provides a comprehensive technical overview of the principles, experimental determination, and influencing factors related to the solubility of 4,5,6-triaminopyrimidine sulfate hydrate (CAS RN: 207742-76-5), a versatile intermediate in the synthesis of various pharmaceuticals.[1][2] This document moves beyond a simple recitation of data, offering a framework for rigorous scientific inquiry and interpretation.
Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a critical physicochemical parameter that dictates a compound's journey from a laboratory curiosity to a viable therapeutic agent. Low aqueous solubility can lead to poor absorption and bioavailability, erratic dosing responses, and significant challenges in developing parenteral or liquid oral dosage forms.[3] Early and accurate assessment of solubility—both kinetic and thermodynamic—is therefore not merely a characterization step but a pivotal decision-making point in the drug discovery and development pipeline.[3][4]
4,5,6-Triaminopyrimidine sulfate hydrate, with its multiple amine groups, is a polar molecule whose behavior in solution is intricately linked to the properties of the solvent system, particularly pH. As a sulfate salt, its solubility profile is expected to differ significantly from its free base form. This guide will equip you with the foundational knowledge and practical protocols to thoroughly characterize this important building block.
Physicochemical Profile and Its Implications for Solubility
A molecule's structure is the primary determinant of its solubility. Understanding the key physicochemical properties of 4,5,6-triaminopyrimidine sulfate hydrate provides the causal basis for designing robust solubility experiments.
| Property | Value / Information | Source |
| Molecular Formula | C₄H₉N₅O₄S | [1][5] |
| Molecular Weight | 223.21 g/mol | [1][5] |
| Appearance | White to light yellow or light orange crystalline powder | [2][6] |
| Known Solubility | Soluble in dimethyl sulfoxide (DMSO) | [1][7][8] |
The structure, featuring three amino groups on a pyrimidine ring, makes the molecule a weak base. The presence of these ionizable groups means its aqueous solubility will be highly dependent on the pH of the medium. At lower pH values (acidic conditions), the amino groups will be protonated, leading to a cationic species that is expected to be more soluble in water due to favorable ion-dipole interactions. The compound is supplied as a sulfate salt, which already enhances its aqueous solubility compared to the free base. However, the precise solubility still needs to be determined across the physiologically relevant pH range of 1.2 to 6.8, as recommended by regulatory bodies like the ICH.[9][10]
Thermodynamic vs. Kinetic Solubility: A Tale of Two Timelines
In pharmaceutical research, solubility is assessed in two distinct contexts, each providing unique insights.[3]
-
Thermodynamic Solubility (Equilibrium Solubility): This is the true, stable-state solubility of a compound. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (e.g., 24-48 hours) until the concentration of the dissolved solute in the supernatant becomes constant.[4][11] This value is crucial for lead optimization, pre-formulation, and establishing the parameters for the Biopharmaceutics Classification System (BCS).[9][12] The "shake-flask" method is the gold standard for this determination.[4][9]
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock (typically DMSO) to an aqueous buffer.[3][4] Precipitation is assessed after a short incubation period (e.g., 1-2 hours).[13] Kinetic solubility is a high-throughput screening method used in the early stages of drug discovery to quickly flag compounds that might have solubility liabilities.[3] It often overestimates the true thermodynamic solubility because it can reflect the solubility of a transient, metastable solid form or a supersaturated solution.[11]
The relationship and typical workflow for these measurements can be visualized as follows:
Caption: Workflow distinguishing kinetic and thermodynamic solubility assays.
Key Factors Influencing the Solubility of Pyrimidine Derivatives
The solubility of 4,5,6-triaminopyrimidine sulfate hydrate is not a single value but a function of its environment. Based on studies of similar pyrimidine derivatives, the following factors are paramount:
-
Temperature: For most solids, solubility is an endothermic process, meaning it increases with temperature.[14][15] This relationship is often described by the van't Hoff equation.[16][17]
-
pH and Ionization: As a polybasic compound, the ionization state and thus the solubility of 4,5,6-triaminopyrimidine will be heavily influenced by pH.[14] The solubility is expected to be lowest at a pH above its highest pKa and increase significantly as the pH drops and the amino groups become protonated.
-
Solvent Composition: While aqueous solubility is often the primary focus, understanding solubility in various organic and co-solvent systems is vital for synthesis, purification, and the development of certain formulations. Pyrimidines are often soluble in polar organic solvents.[14]
-
Crystal Polymorphism: The solid-state form (crystalline vs. amorphous, different polymorphs) can have a profound impact on solubility. Amorphous forms are generally more soluble but less stable than their crystalline counterparts, potentially converting to a less soluble form over time.[11] It is critical to characterize the solid form used in solubility experiments.
Experimental Protocols for Rigorous Solubility Determination
The following protocols represent self-validating systems for determining thermodynamic and kinetic solubility. The causality behind each step is explained to ensure technical accuracy and reproducibility.
Protocol 1: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method
This method is aligned with regulatory guidelines for BCS classification.[9][10][18]
Objective: To determine the equilibrium solubility of 4,5,6-triaminopyrimidine sulfate hydrate in various aqueous buffers.
Materials:
-
4,5,6-Triaminopyrimidine sulfate hydrate (characterized solid form)
-
Aqueous buffers (e.g., pH 1.2 HCl, pH 4.5 acetate, pH 6.8 phosphate)[10]
-
Glass vials with screw caps
-
Orbital shaker with temperature control (set to 37 ± 1 °C)[10][18]
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Calibrated pH meter
-
Analytical balance
-
Validated analytical method for quantification (e.g., HPLC-UV)[19]
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the compound to a vial containing a known volume of the selected buffer (e.g., 5-10 mg in 1-2 mL). The key is to ensure solid material remains undissolved at equilibrium. Prepare in triplicate for each pH condition.[18]
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to 37 °C. Agitate for a predetermined time (typically 24-48 hours). A preliminary experiment should be run to determine the time required to reach a plateau in concentration.[11][20]
-
pH Measurement: After equilibration, measure the final pH of the suspension to ensure the buffer capacity was sufficient.[10]
-
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a syringe filter to remove any remaining particulates. Causality Note: This step is critical to prevent undissolved solid from artificially inflating the measured concentration.
-
Dilution & Quantification: Dilute the filtrate with the mobile phase to a concentration within the calibrated range of the analytical method. Quantify the concentration using the validated HPLC-UV or LC-MS method.[19]
-
Calculation: Calculate the solubility in mg/mL or mmol/L, accounting for any dilution factors.
Caption: Experimental workflow for the Shake-Flask thermodynamic solubility assay.
Protocol 2: Kinetic Solubility via DMSO Stock Addition
This method is ideal for rapid, early-stage assessment.[13][21]
Objective: To determine the kinetic solubility of 4,5,6-triaminopyrimidine sulfate hydrate from a DMSO stock.
Materials:
-
10 mM stock solution of the compound in 100% DMSO
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well microtiter plates (UV-transparent for direct UV assay)
-
Automated liquid handler or multichannel pipette
-
Plate shaker
-
Plate reader (Nephelometer or UV-Vis Spectrophotometer)[13]
Step-by-Step Methodology:
-
Stock Addition: Dispense a small volume of the DMSO stock solution (e.g., 1-2 µL) into the wells of the microtiter plate.
-
Buffer Addition: Rapidly add the aqueous buffer to each well to achieve the desired final compound concentration and a low final DMSO percentage (typically ≤1-2%).[3] Causality Note: The speed of addition and mixing can influence the result, so consistency is key.
-
Incubation: Cover the plate and shake at room temperature for a defined period (e.g., 2 hours).[13]
-
Detection (Two Common Paths):
-
Nephelometry (Light Scattering): Measure the turbidity of the solution using a nephelometer. The amount of scattered light is proportional to the amount of precipitated material.[13]
-
Direct UV / Filtration: For this method, the plate is centrifuged, and the supernatant is transferred to a new plate for UV absorbance reading. Alternatively, a filter plate is used to separate the precipitate before reading the absorbance of the filtrate.[4] The concentration is determined by comparing the absorbance to a standard curve.
-
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitate is detected compared to controls.
Data Presentation and Interpretation
Quantitative solubility data must be presented clearly to allow for straightforward comparison and interpretation.
Table 1: Hypothetical Thermodynamic Solubility Data for 4,5,6-Triaminopyrimidine Sulfate Hydrate at 37 °C
| Buffer System | Final pH (Mean ± SD) | Solubility (mg/mL) (Mean ± SD, n=3) | Molar Solubility (mol/L) |
| 0.1 N HCl | 1.21 ± 0.02 | 25.5 ± 1.3 | 0.114 |
| Acetate Buffer | 4.55 ± 0.03 | 10.2 ± 0.8 | 0.046 |
| Phosphate Buffer | 6.82 ± 0.02 | 1.5 ± 0.2 | 0.007 |
Interpretation for BCS Classification: A key application of thermodynamic solubility data is the calculation of the Dose/Solubility Volume (DSV). An API is considered "highly soluble" if its highest therapeutic dose can dissolve in ≤250 mL of aqueous media across the pH 1.2-6.8 range.[10][18]
DSV (mL) = Highest Therapeutic Dose (mg) / Lowest Measured Solubility (mg/mL)
Using the hypothetical data above, the lowest solubility is 1.5 mg/mL at pH 6.8. If the highest anticipated dose of the final drug product were, for example, 250 mg, the DSV would be:
DSV = 250 mg / 1.5 mg/mL = 167 mL
Since 167 mL is less than 250 mL, this compound would be classified as highly soluble under these hypothetical conditions.[18]
Conclusion
The solubility of 4,5,6-triaminopyrimidine sulfate hydrate is a multi-faceted property that is fundamental to its successful application in pharmaceutical development. This guide has established the critical distinction between thermodynamic and kinetic solubility, detailed the primary factors influencing the dissolution of this compound, and provided robust, step-by-step protocols for their experimental determination. By adhering to these rigorous methodologies—grounded in the principles of causality and self-validation—researchers can generate high-quality, reliable data. This enables informed decisions in lead optimization, guides formulation strategies, and ultimately paves the way for the development of safe and effective medicines.
References
- Solubility of Things. (n.d.). Pyrimidine.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Baluja, S., & Bhatt, M. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
- Fisher Scientific. (n.d.). 4,5,6-Triaminopyrimidine sulfate hydrate, 98+% (dry wt.), water <8%.
- SIELC Technologies. (n.d.). Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column.
- Baluja, S., et al. (2020). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate.
- Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.
- Slideshare. (n.d.). BCS Guideline for solubility and Dissolution.pptx.
- SDS Search. (n.d.). 4,5,6-Triaminopyrimidine Sulfate - Free SDS search.
- Fisher Scientific. (n.d.). 4,5,6-Triaminopyrimidine sulfate hydrate, 98+% (dry wt.), water <8%.
- Thermo Fisher Scientific. (2025).
- Vurro, F., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 15(7), 2736-2743.
- Fisher Scientific. (2021).
- Santa Cruz Biotechnology, Inc. (2018).
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- Chem-Impex. (n.d.). 4,5,6-Triaminopyrimidine sulfate hydrate.
- Ramirez, J., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 398.
- European Medicines Agency. (2020).
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver.
- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
- ChemicalBook. (2023). 4,5,6-Triaminopyrimidine sulfate hydrate | 207742-76-5.
- PubChem. (n.d.). 4,5,6-Pyrimidinetriamine, sulfate (1:1).
- World Health Organization. (2019). Annex 4: Guideline on submission of documentation for a multisource (generic) finished pharmaceutical product for the WHO Prequalification of Medicines Programme: quality part.
- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5555-5557.
- Jelmar, LLC. (n.d.).
- Chem-Impex. (n.d.). Hidrato de sulfato de 4,5,6-triaminopirimidina.
- ChemicalBook. (n.d.). 4,5,6-Triaminopyrimidine sulfate hydrate CAS#: 207742-76-5.
-
Pharmaffiliates. (n.d.). CAS No : 35011-47-3| Chemical Name : 4-Hydroxy-2,5,6-triaminopyrimidine Sulphate. Retrieved from [Link]
-
Fisher Scientific. (n.d.). 4,5,6-Triaminopyrimidine sulfate hydrate, 98+% (dry wt.), water <8%. Retrieved from [Link]
- European Commission. (2006).
- Google Patents. (n.d.). US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate.
- Google Patents. (n.d.). CN101968471B - Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method.
- Google Patents. (n.d.). CN102141562A - Method for analyzing purity of 2,4,5-triamino-6-hydroxy pyrimidine sulfate sample by utilizing titration.
- Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
Sources
- 1. fishersci.ie [fishersci.ie]
- 2. chemimpex.com [chemimpex.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. enamine.net [enamine.net]
- 5. 4,5,6-Pyrimidinetriamine, sulfate (1:1) | C4H9N5O4S | CID 111544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. 4,5,6-Triaminopyrimidine sulfate hydrate, 98+% (dry wt.), water 8% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. 4,5,6-Triaminopyrimidine sulfate hydrate CAS#: 207742-76-5 [amp.chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. BCS Guideline for solubility and Dissolution.pptx [slideshare.net]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. revroum.lew.ro [revroum.lew.ro]
- 16. researchgate.net [researchgate.net]
- 17. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 18. who.int [who.int]
- 19. Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 20. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 21. asianpubs.org [asianpubs.org]
Physical and chemical specifications of 4,5,6-Triaminopyrimidine sulfate hydrate
An In-Depth Technical Guide to 4,5,6-Triaminopyrimidine Sulfate Hydrate for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4,5,6-Triaminopyrimidine sulfate hydrate, a pivotal intermediate in synthetic chemistry and pharmaceutical development. We will delve into its core physicochemical properties, analytical characterization, applications, and handling protocols, offering field-proven insights to support your research and development endeavors.
Introduction: The Strategic Importance of a Pyrimidine Building Block
4,5,6-Triaminopyrimidine and its salt forms, such as the sulfate hydrate, are versatile heterocyclic compounds. Their significance lies in the strategic placement of three amino groups on the pyrimidine ring, a core structure in DNA and RNA. This arrangement provides multiple reactive sites, making it a highly valuable precursor for the synthesis of more complex molecules, particularly purine analogs and other biologically active compounds.[1][2] In the pharmaceutical landscape, it serves as a key starting material for a range of therapeutics, including antimicrobial, anti-cancer, and anti-inflammatory agents.[1][3] Understanding its precise specifications is paramount for ensuring reproducibility, purity, and success in these synthetic applications.
Compound Identification and Nomenclature
Precise identification of chemical reagents is the foundation of reproducible science. 4,5,6-Triaminopyrimidine sulfate hydrate can be found under several identifiers, which may vary based on the degree of hydration or the specific salt form.
| Identifier | Value | Source |
| IUPAC Name | pyrimidine-4,5,6-triamine;sulfuric acid | [4] |
| Molecular Formula | C₄H₇N₅·H₂SO₄·xH₂O | [3] |
| Molecular Weight | 223.21 g/mol (anhydrous basis) | [3][4][5] |
| CAS Numbers | 6640-23-9 (hydrate)[3], 207742-76-5 (hydrate)[5][6][7][8], 49721-45-1 (anhydrous)[4][9][10] | |
| EC Number | 256-446-3 | [4][5] |
| PubChem CID | 111544 (anhydrous sulfate) | [4] |
| Synonyms | Pyrimidine-4,5,6-triamine sulfate hydrate, TAPS | [4][8] |
A Note on CAS Numbers: The existence of multiple CAS numbers highlights the importance of specifying the hydrate form when sourcing this material. Researchers should verify the certificate of analysis (CoA) to confirm the specific batch information.
Physicochemical Specifications
The physical properties of a starting material directly impact its handling, storage, and reaction setup.
| Property | Specification | Rationale and Experimental Insight |
| Appearance | White to light yellow or light orange crystalline powder. | [3][11] The color can be an initial indicator of purity. Darker shades may suggest the presence of oxidation or other impurities. |
| Melting Point | >300 °C (decomposes) | [8][9][10] The high melting point is characteristic of a salt with significant ionic and hydrogen bonding. Decomposition at this temperature is expected. |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO). | [8][12] Its solubility in a polar aprotic solvent like DMSO is crucial for many synthetic reactions, particularly for subsequent coupling steps. Limited aqueous solubility is typical for this class of compounds. |
| Purity | ≥98% (by HPLC) | [3][13] High purity is essential as impurities can lead to unwanted side reactions and complicate the purification of the final product. |
Analytical Characterization: A Self-Validating Workflow
Confirming the identity and purity of 4,5,6-Triaminopyrimidine sulfate hydrate is a critical step before its use in synthesis. A robust analytical workflow validates the material's quality.
Caption: A typical workflow for validating incoming raw material.
Spectroscopic Data (FTIR)
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For 4,5,6-Triaminopyrimidine sulfate hydrate, the spectrum is characterized by vibrations from the amino groups, the pyrimidine ring, and the sulfate counter-ion.[4][14]
-
N-H Stretching: Broad absorptions in the 3100-3400 cm⁻¹ region, typical of primary amine groups.
-
C=N and C=C Stretching: Multiple sharp peaks in the 1500-1650 cm⁻¹ range, corresponding to the aromatic pyrimidine ring.
-
S=O Stretching: Strong, broad absorption around 1100-1200 cm⁻¹, characteristic of the sulfate ion.
Chromatographic Purity (HPLC)
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of this compound. A reverse-phase method is typically employed.
Expertise in Action: Protocol Design
The choice of a reverse-phase (RP) column, such as a C18, is based on the principle of separating compounds by hydrophobicity. Although 4,5,6-Triaminopyrimidine is polar, the RP method provides excellent resolution and is a robust standard in pharmaceutical analysis.[15] The mobile phase is designed to ensure the analyte is not overly retained while separating it from potential non-polar impurities.
Step-by-Step HPLC Protocol:
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Phosphoric Acid. The acid is crucial for protonating the amine groups, ensuring a single analyte form and sharp peak shape.
-
Solvent B: Acetonitrile.
-
-
Gradient: A typical gradient might run from 5% to 95% Solvent B over 15-20 minutes to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm or 280 nm, where the pyrimidine ring exhibits strong absorbance.
-
Sample Preparation: Accurately weigh and dissolve the sample in DMSO, followed by dilution in the mobile phase.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.
Applications in Drug Development
The utility of 4,5,6-Triaminopyrimidine sulfate hydrate stems from its role as a versatile synthetic intermediate.[12]
Caption: Key application pathways for the title compound.
-
Pharmaceutical Development: It is a foundational building block for synthesizing purines and pteridines, which are core structures in many anticancer and antimicrobial drugs.[3] Its structure allows for the creation of molecules that can interfere with nucleic acid synthesis in pathogens or cancer cells.
-
Synthetic Chemistry: Beyond pharmaceuticals, it is used to prepare other specialized reagents, such as 4,5,6-triaminopyrimidine sulfite.[10][12]
-
Biochemical Research: Researchers utilize this compound to synthesize probes and labeled molecules for studying metabolic pathways and enzyme functions.[3]
Safety, Storage, and Handling
Adherence to safety protocols is non-negotiable. Based on available Safety Data Sheets (SDS), the following guidelines are critical.
| Aspect | Guideline | Rationale |
| Hazards | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). | [4][6][9][12] The compound is a fine powder and an irritant. Direct contact with mucous membranes and skin must be avoided. |
| Handling | Use in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE): safety glasses, gloves, and a lab coat. Avoid generating dust. | [6][9][16] Standard chemical hygiene practices are sufficient to mitigate risks. |
| Storage | Store in a cool, dry place away from incompatible materials. Keep the container tightly closed. | [6][12] The compound is stable under normal conditions but should be protected from moisture and strong oxidizing agents.[12][17] |
| First Aid | Eyes: Rinse cautiously with water for several minutes.[6][16] Skin: Wash with plenty of soap and water.[6][16] Inhalation: Move person to fresh air.[6][16] Seek medical attention if irritation persists. | [6] |
Conclusion
4,5,6-Triaminopyrimidine sulfate hydrate is more than a simple chemical; it is an enabling tool for innovation in medicine and science. Its well-defined physicochemical properties, coupled with robust analytical validation, provide the reliability and consistency required for high-stakes research and development. By understanding and applying the technical specifications outlined in this guide, researchers can confidently leverage this versatile building block to advance the next generation of therapeutics and chemical technologies.
References
-
CAS Common Chemistry. (n.d.). 4-Pyrimidinol, 2,5,6-triamino-, 4-(hydrogen sulfate). Retrieved from [Link]
-
LookChem. (n.d.). 4-Pyrimidinol,2,5,6-triamino-, 4-(hydrogen sulfate) manufacture. Retrieved from [Link]
-
ChemService. (n.d.). 4,5,6-Triaminopyrimidine Sulfate - Free SDS search. Retrieved from [Link]
-
PubChem. (n.d.). 4,5,6-Pyrimidinetriamine, sulfate (1:1). Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chem Service. (2019). Safety Data Sheet. Retrieved from [Link]
-
SpectraBase. (n.d.). 4,5,6-triaminopyrimidine, sulfate(1:1), hydrate. Retrieved from [Link]
-
European Commission. (2008). Opinion on tetra-Aminopyrimidine sulfate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No: 35011-47-3 | Chemical Name: 4-Hydroxy-2,5,6-triaminopyrimidine Sulphate. Retrieved from [Link]
-
Fisher Scientific. (n.d.). 4,5,6-Triaminopyrimidine sulfate hydrate, 98+% (dry wt.), water <8%. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 4, 5, 6-Triaminopyrimidine Sulfate Hydrate, min 98% (HPLC), 1 gram. Retrieved from [Link]
- Google Patents. (n.d.). US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate.
-
National Institutes of Health (NIH). (2023). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]
Sources
- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 4,5,6-Pyrimidinetriamine, sulfate (1:1) | C4H9N5O4S | CID 111544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4,5,6-Triaminopyrimidine sulfate hydrate, 98+% (dry wt.), water <8% 1 g | Request for Quote [thermofisher.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. 4,5,6-Triaminopyrimidine sulfate hydrate | 207742-76-5 [chemicalbook.com]
- 8. 4,5,6-Triaminopyrimidine sulfate hydrate CAS#: 207742-76-5 [amp.chemicalbook.com]
- 9. 4,5,6-Triaminopyrimidine sulfate 98 49721-45-1 [sigmaaldrich.com]
- 10. 4,5,6-TRIAMINOPYRIMIDINE SULFATE | 49721-45-1 [chemicalbook.com]
- 11. chemimpex.com [chemimpex.com]
- 12. 4,5,6-Triaminopyrimidine sulfate hydrate, 98+% (dry wt.), water 8% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. calpaclab.com [calpaclab.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. fishersci.com [fishersci.com]
- 17. cdn.chemservice.com [cdn.chemservice.com]
Introduction: A Chemist's Guide to a Key Synthetic Precursor
An In-depth Technical Guide to the Safe Handling of 4,5,6-Triaminopyrimidine Sulfate Hydrate
4,5,6-Triaminopyrimidine sulfate hydrate is a versatile chemical intermediate recognized for its critical role in pharmaceutical and chemical synthesis.[1] It serves as a fundamental building block in the development of various biologically active molecules, including antimicrobial and anti-cancer agents.[1] Its utility stems from its unique molecular structure, which facilitates effective interactions within biological systems. For researchers and drug development professionals, a comprehensive understanding of its properties and safe handling procedures is not merely a regulatory formality but a cornerstone of responsible and effective science. This guide provides an in-depth, field-proven perspective on the safety and handling of this compound, moving beyond mere procedural lists to explain the causality behind critical safety protocols.
| Chemical Identity | |
| CAS Number | 207742-76-5 (for hydrate); 6640-23-9, 49721-45-1 (for sulfate)[1][2][3][4] |
| Molecular Formula | C₄H₇N₅·H₂SO₄·xH₂O[1] |
| Molecular Weight | ~223.22 g/mol (Anhydrous)[5][6] |
| Appearance | White to light yellow or light orange crystalline powder[1] |
| Primary Applications | Intermediate in the synthesis of pharmaceuticals and other chemicals.[1][7][8] |
Section 1: Hazard Identification and Comprehensive Risk Assessment
The foundation of safe handling is a thorough understanding of the potential hazards. 4,5,6-Triaminopyrimidine sulfate hydrate is classified as an irritant. The primary risks are associated with direct contact and inhalation of its dust particles. A proactive risk assessment is essential before any handling activities commence.
| Hazard Classification | Details |
| GHS Pictogram | |
| Signal Word | Warning [9] |
| Hazard Statements | H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5] H335: May cause respiratory irritation.[5] |
| Primary Routes of Exposure | Inhalation of dust, skin contact, eye contact. |
| Target Organs | Respiratory system.[10] |
Expert Insight: The causality behind these classifications lies in the compound's chemical nature. As a fine crystalline powder, it can easily become airborne, posing a respiratory threat. Its acidic sulfate salt form contributes to its irritant properties upon contact with moist surfaces like skin, eyes, and mucous membranes. Therefore, all handling procedures must be designed to mitigate dust generation and prevent direct physical contact.
Section 2: Exposure Controls & Personal Protective Equipment (PPE)
Controlling exposure is the most effective strategy for ensuring safety. This is achieved through a multi-layered approach known as the "Hierarchy of Controls," which prioritizes engineering and administrative controls over sole reliance on PPE.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Engineering Controls: The First Line of Defense
The primary engineering control for handling 4,5,6-Triaminopyrimidine sulfate hydrate is to minimize the generation of airborne dust.
-
Ventilation: All handling of this solid must be performed in a well-ventilated area.[11][12] A certified chemical fume hood is the preferred environment to keep airborne concentrations low.[11][13]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[10][13] This is critical for immediate decontamination in the event of accidental contact.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is mandatory, even when engineering controls are in place. It provides the final barrier between the researcher and the chemical.
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[10][11][14] Standard safety glasses do not provide a sufficient seal against fine dust.
-
Skin Protection:
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of significant dust generation, a NIOSH/MSHA-approved respirator (such as an N95 dust mask) is necessary.[11][14] All respirator use must comply with a formal respiratory protection program.
Section 3: Standard Operating Procedures for Handling and Storage
Adherence to established protocols is a self-validating system for safety and experimental reproducibility.
Step-by-Step Handling Protocol
This protocol is designed to minimize dust generation and prevent cross-contamination.
-
Preparation: Before handling, ensure the chemical fume hood is operational. Don all required PPE (lab coat, goggles, gloves).
-
Weighing:
-
Place a weigh boat on an analytical balance inside the fume hood.
-
Carefully open the container of 4,5,6-Triaminopyrimidine sulfate hydrate. Avoid sudden movements that could aerosolize the powder.
-
Using a clean spatula, gently scoop the required amount of powder into the weigh boat. Do not tap the spatula against the container opening, as this will generate dust.
-
Securely close the main container immediately after dispensing.
-
-
Transfer: If transferring the solid to a reaction vessel, do so carefully within the fume hood to contain any spills.
-
Post-Handling:
-
Clean any residual powder from the spatula and work surface using a damp cloth or towel, treating it as contaminated waste. Do not dry sweep, as this will disperse dust into the air.[15]
-
Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid contaminating yourself.
-
Wash hands thoroughly with soap and water after handling is complete.[11][12][16]
-
Storage Requirements
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[9][11][16]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible substances.[9][11][16]
-
Incompatibilities: Avoid storage near strong oxidizing agents, as these can lead to vigorous and potentially hazardous reactions.[7][11][17]
Section 4: Emergency Response and First-Aid Procedures
In the event of an exposure or spill, a rapid and informed response is critical. All personnel must be familiar with these procedures before working with the compound.
Caption: Workflow for responding to a personnel exposure event.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to occasionally lift the upper and lower eyelids.[9][11][12][16] Seek immediate medical attention.[9][12]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing any contaminated clothing.[9][11][16] Get medical attention if irritation develops or persists.[9]
-
Inhalation: Remove the individual from the exposure area and move to fresh air immediately.[11][12][16] If breathing is difficult or symptoms like coughing or shortness of breath occur, seek medical attention.[9]
-
Ingestion: Clean the mouth with water and then drink plenty of water.[9] Do not induce vomiting. Seek medical attention.[12][16]
Accidental Release Measures
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Control: Prevent the spill from entering drains or waterways.[10][15]
-
Clean-up:
Firefighting Procedures
-
Extinguishing Media: The compound itself is not considered a significant fire risk.[15] Use an extinguishing agent appropriate for the surrounding fire, such as water spray, dry chemical, carbon dioxide, or foam.[11][12][17]
-
Hazards: During a fire, irritating and toxic gases such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides may be generated.[14][17]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[11][12][17]
Conclusion
4,5,6-Triaminopyrimidine sulfate hydrate is an invaluable tool in modern chemical and pharmaceutical research. However, its utility is matched by the need for rigorous safety and handling protocols. By understanding its specific hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can handle this compound safely and effectively. A proactive culture of safety, grounded in the principles outlined in this guide, is the ultimate assurance of both personal well-being and scientific integrity.
References
-
OPINION ON tetra-Aminopyrimidine sulfate. European Commission. (2008-12-16). [Link]
-
4,5,6-Triaminopyrimidine Sulfate - Free SDS search. Erezdata. [Link]
-
Material Safety Data Sheet - 5-Nitroso-2,4,6-triaminopyrimidine. Cole-Parmer. [Link]
-
4,5,6-Pyrimidinetriamine, sulfate (1:1). PubChem, National Center for Biotechnology Information. [Link]
-
Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
-
First Aid Procedures for Chemical Hazards. NIOSH, Centers for Disease Control and Prevention. [Link]
-
PERSONAL PROTECTIVE EQUIPMENT. ASHP Publications. [Link]
-
Material Safety Data Sheet - 2,4,5,6-Tetraaminopyrimidine sulfate, 98%. Cole-Parmer. [Link]
-
4,5,6-Triaminopyrimidine sulfate hydrate, 98+% (dry wt.), water <8%. Fisher Scientific [ES]. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4,5,6-Triaminopyrimidine sulfate hydrate | 207742-76-5 [chemicalbook.com]
- 3. 4,5,6-TRIAMINOPYRIMIDINE SULFATE | 49721-45-1 [chemicalbook.com]
- 4. 4,5,6-TRIAMINOPYRIMIDINE SULFATE | 6640-23-9 [chemicalbook.com]
- 5. 4,5,6-Pyrimidinetriamine, sulfate (1:1) | C4H9N5O4S | CID 111544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. B21369.06 [thermofisher.com]
- 7. 4,5,6-Triaminopyrimidine sulfate hydrate, 98+% (dry wt.), water <8% | Fisher Scientific [fishersci.ca]
- 8. 4,5,6-Triaminopyrimidine sulfate hydrate, 98+% (dry wt.), water 8% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. benchchem.com [benchchem.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. 2,4,5,6-Tetraaminopyrimidine sulfate(5392-28-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 17. fishersci.com [fishersci.com]
A Comprehensive Guide to Key Intermediates in Pharmaceutical Synthesis: From Bench to Blockbuster
Abstract
In the intricate journey from a laboratory concept to a life-saving medication, pharmaceutical intermediates are the unsung heroes. These chemical compounds are the foundational building blocks formed during the synthesis of an Active Pharmaceutical Ingredient (API).[1][2] This guide provides an in-depth exploration of the critical role, classification, and advanced synthesis strategies of key intermediates. Tailored for researchers, scientists, and drug development professionals, this document navigates the technical landscape of intermediate synthesis, underscoring its impact on the efficacy, safety, and commercial viability of the final drug product. Through detailed case studies, we will illuminate the causality behind experimental choices and showcase the convergence of innovative chemistry with robust process development.
The Strategic Importance of Intermediates in the Pharmaceutical Value Chain
Pharmaceutical intermediates are the chemical compounds that serve as the precursors in the multi-step synthesis of an API.[3][4] Unlike the final drug, they are not intended to have a therapeutic effect themselves but are crucial for constructing the complex molecular architecture of the API.[5] The quality and purity of these intermediates directly dictate the safety and effectiveness of the final medication.
The use of intermediates simplifies complex syntheses into manageable, controllable steps.[6] This modular approach offers several strategic advantages:
-
Quality Control and Safety: By isolating and purifying intermediates at various stages, manufacturers can identify and remove impurities early in the process, ensuring the final API meets stringent quality standards set by regulatory bodies like the FDA and EMA.[3] This mitigates the risk of harmful substances reaching the patient.[3]
-
Process Efficiency and Cost-Effectiveness: Breaking down a lengthy synthesis into smaller stages allows for process optimization at each step. This can lead to higher overall yields, reduced waste, and a more cost-effective manufacturing process.[1][2] Well-designed intermediate pathways are crucial for making medicines more affordable and accessible.[2]
-
Supply Chain Stability: A robust strategy for intermediate synthesis and sourcing ensures a stable and reliable supply chain, which is critical for preventing shortages of essential medicines.[1]
-
Innovation and Customization: Intermediates provide the flexibility to modify synthetic routes, enabling the development of new drugs and the customization of medicines for specific needs.[6]
Classification of Key Pharmaceutical Intermediates
Pharmaceutical intermediates can be classified in several ways, primarily by their chemical structure or their application in specific therapeutic areas. This dual classification helps researchers and process chemists to identify common structural motifs and synthetic challenges associated with drugs for particular diseases.
Classification by Chemical Structure
The structural features of an intermediate often determine its reactivity and the type of transformations it can undergo.
| Intermediate Class | Key Structural Features & Examples | Common Therapeutic Applications |
| Heterocyclic Intermediates | Rings containing atoms of at least two different elements (e.g., Pyridine, Imidazole, Pyrimidine, Thiophene).[5][7] | Oncology (Kinase Inhibitors)[8], Antivirals, Central Nervous System (CNS) Drugs.[5] |
| Chiral Intermediates | Molecules with a non-superimposable mirror image (enantiomers), defined by specific stereochemistry (e.g., (R)- or (S)-amines, alcohols, acids).[9] | Cardiovascular, CNS, Antiretrovirals. Crucial where one enantiomer is active and the other is inactive or toxic.[9][] |
| Amine Intermediates | Compounds containing a nitrogen atom with a lone pair. Can be primary, secondary, tertiary, or aromatic. | Wide range of applications, forming key bonds in many APIs. |
| Carbonyl Intermediates | Contain a carbonyl group (C=O), including aldehydes, ketones, esters, and carboxylic acids. | Ubiquitous in synthesis, used in condensation, oxidation, and reduction reactions. |
Classification by Therapeutic Area
This classification links intermediates to the final drug's purpose.
-
Oncology Intermediates: Often complex heterocyclic scaffolds designed to interact with specific biological targets like kinases.[8][11]
-
Cardiovascular Intermediates: May include chiral side chains and specific aromatic systems for drugs treating hypertension or high cholesterol.
-
Anti-Infective Intermediates: Core structures for antibiotics (e.g., cephalosporins) and antiviral agents.[12]
-
CNS Intermediates: Used in drugs for neurological and psychiatric conditions, often requiring high stereochemical purity.[5]
Case Study 1: A Chiral Amine Intermediate for Antiretroviral Therapy
The development of single-enantiomer drugs is a cornerstone of modern medicine, as different enantiomers can have vastly different biological effects.[] This case study examines the synthesis of a key chiral amine, a critical building block for many pharmaceuticals, particularly in the field of antiretrovirals.
Retrosynthetic Analysis and the Importance of Chirality
Retrosynthesis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For many complex APIs, this analysis reveals a key chiral intermediate whose stereochemistry is essential for the drug's efficacy. The incorrect enantiomer could be inactive or even cause severe side effects.[][13] Therefore, establishing and maintaining the correct 3D structure is paramount.
Workflow: Retrosynthetic Analysis to Key Chiral Intermediate
Caption: Deconstructing a target API to identify the critical chiral amine intermediate.
Experimental Protocol: Asymmetric Catalytic Reduction
Asymmetric catalysis is a powerful technique for creating chiral molecules with high enantioselectivity, often using a chiral ligand to guide a metal catalyst.[] This method is efficient and minimizes the formation of unwanted isomers.[]
Objective: To synthesize an enantiomerically pure chiral amine via the asymmetric reduction of a prochiral ketone.
Materials:
-
Prochiral Ketone (1.0 eq)
-
(R)-Ru(OAc)2(BINAP) catalyst (0.005 eq)
-
Isopropanol (Solvent)
-
Hydrogen Gas (H2, 50 psi)
-
Standard glassware and hydrogenation reactor
Procedure:
-
Reactor Setup: A clean, dry hydrogenation reactor is charged with the prochiral ketone and the (R)-Ru(OAc)2(BINAP) catalyst.
-
Solvent Addition: Degassed isopropanol is added to dissolve the reactants under an inert atmosphere (e.g., Nitrogen or Argon).
-
Hydrogenation: The reactor is sealed, purged several times with hydrogen gas, and then pressurized to 50 psi of H2.
-
Reaction: The mixture is stirred vigorously at 50 °C. The reaction progress is monitored by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Upon completion, the reactor is cooled to room temperature and the pressure is carefully released. The solvent is removed under reduced pressure (rotary evaporation).
-
Purification: The resulting crude chiral alcohol is purified via column chromatography or crystallization to yield the product with high chemical and enantiomeric purity.
-
Conversion to Amine: The purified chiral alcohol is then converted to the target chiral amine through standard procedures (e.g., mesylation followed by azide displacement and reduction).
Data Presentation and Quality Control
Rigorous quality control is essential to ensure the intermediate meets the required specifications before proceeding to the next step.[]
| Parameter | Specification | Result | Method |
| Chemical Purity | > 99.0% | 99.5% | HPLC |
| Enantiomeric Excess (e.e.) | > 99.5% | 99.8% | Chiral HPLC |
| Identity Confirmation | Conforms to structure | Confirmed | ¹H NMR, ¹³C NMR, MS |
| Residual Catalyst | < 10 ppm Ru | 7 ppm | ICP-MS |
Case Study 2: A Heterocyclic Intermediate for a Modern Kinase Inhibitor
Heterocyclic scaffolds are prevalent in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[8][11] These ring structures often fit into the ATP-binding site of kinases, making them potent and selective inhibitors.[8] This case study outlines the synthesis of a pyrazolo[1,5-a]pyrimidine core, a scaffold found in several approved cancer drugs.[8]
Synthesis Pathway Design
The synthesis of such a core structure is a multi-step process that requires careful planning to maximize yield and minimize side products. A convergent synthesis, where different fragments of the molecule are prepared separately and then combined, is often preferred for manufacturing efficiency.[14]
Diagram: Synthesis of a Pyrazolo[1,5-a]pyrimidine Core
Caption: Convergent synthesis pathway for a heterocyclic kinase inhibitor intermediate.
Protocol: Palladium-Catalyzed Cross-Coupling
A key step in this synthesis is often a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, to attach a necessary aryl group to the heterocyclic core.
Objective: To perform a Suzuki coupling between a halogenated pyrazolopyrimidine intermediate and an arylboronic acid.
Materials:
-
Halogenated Pyrazolopyrimidine Intermediate (1.0 eq)
-
Arylboronic Acid (1.2 eq)
-
Pd(PPh3)4 Catalyst (0.02 eq)
-
Sodium Carbonate (Na2CO3) (2.0 eq)
-
Toluene/Water (Solvent mixture)
Procedure:
-
Inert Atmosphere: A reaction vessel is charged with the halogenated intermediate, arylboronic acid, and sodium carbonate. The vessel is evacuated and backfilled with an inert gas (Argon) three times.
-
Solvent and Catalyst Addition: Degassed toluene and water are added, followed by the Pd(PPh3)4 catalyst.
-
Heating: The reaction mixture is heated to 90 °C with vigorous stirring. Progress is monitored by HPLC until the starting material is consumed.
-
Quenching and Extraction: After cooling, the reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with brine.
-
Purification: The organic solvent is removed, and the crude product is purified by crystallization from a suitable solvent system (e.g., ethanol/water) to yield the final intermediate.
Advanced Strategies and The Future of Intermediate Synthesis
The pharmaceutical industry is continually evolving to create more efficient, safer, and environmentally friendly manufacturing processes.[15][16] This drive for innovation, often termed "Green Chemistry," is transforming how intermediates are produced.
-
Flow Chemistry: This technology involves performing chemical reactions in a continuous stream rather than in a traditional batch reactor. Flow chemistry offers superior control over reaction parameters (temperature, pressure), enhances safety for hazardous reactions, and can lead to higher yields and purity.[15]
-
Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity and efficiency for specific transformations, particularly in the synthesis of chiral intermediates.[15][17] Enzymes operate under mild conditions (aqueous solvents, ambient temperature), significantly reducing the environmental impact of a process.[17]
-
Automation and AI: Modern labs are leveraging automation for high-throughput screening of reaction conditions. Furthermore, Artificial Intelligence and machine learning are being used to predict optimal synthetic routes and reduce the time required for process development.[18]
These advanced technologies are not just improving existing processes; they are enabling the synthesis of more complex molecules and accelerating the journey of new drugs from discovery to patient.[15][19]
Conclusion
Key intermediates are the lynchpins of pharmaceutical synthesis. They represent critical control points for ensuring quality, safety, and efficiency in the production of APIs.[1][3] A deep understanding of their classification, synthesis, and analysis is essential for any professional in the field of drug development. As the industry moves towards more sustainable and technologically advanced manufacturing, the innovation in designing and producing these vital chemical building blocks will continue to be a primary driver of progress in medicine.[15][16]
References
- 1. scllifesciences.com [scllifesciences.com]
- 2. mlunias.com [mlunias.com]
- 3. globalpharmatek.com [globalpharmatek.com]
- 4. scllifesciences.com [scllifesciences.com]
- 5. Pharmaceutical Intermediates Types Guide - Wolfa [wolfabio.com]
- 6. The Role of Pharmaceutical Intermediates in Drug Manufacturing - Sarex Fine [sarex.com]
- 7. tianmingpharm.com [tianmingpharm.com]
- 8. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 11. [PDF] Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma | Semantic Scholar [semanticscholar.org]
- 12. organicintermediate.com [organicintermediate.com]
- 13. arborpharmchem.com [arborpharmchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. pharmasalmanac.com [pharmasalmanac.com]
- 16. Sustainable Pharma Synthesis: Eco-Friendly Manufacturing - Reachem [reachemchemicals.com]
- 17. Green Chemistry in EU Shapes Pharmaceutical Intermediates [worldpharmatoday.com]
- 18. scllifesciences.com [scllifesciences.com]
- 19. nationalacademies.org [nationalacademies.org]
Methodological & Application
The Versatile Synthon: A Guide to the Applications of 4,5,6-Triaminopyrimidine Sulfate Hydrate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Polynucleophilic Pyrimidine
4,5,6-Triaminopyrimidine, in its stable sulfate hydrate salt form, is a commercially available and highly valuable precursor in organic synthesis. Its strategic importance lies in the vicinal diamine functionality at the 4- and 5-positions, which serves as a reactive handle for the annulation of a second heterocyclic ring, most notably in the synthesis of purines and pteridines. These core structures are ubiquitous in biologically active molecules, including nucleic acids, enzyme cofactors, and a multitude of pharmaceuticals. The presence of the amino group at the 6-position further enhances its utility, offering a site for additional functionalization and the modulation of physicochemical properties.
The use of the sulfate salt provides enhanced stability and ease of handling compared to the free base, which is prone to oxidation. In many synthetic applications, the free base is generated in situ through neutralization, a critical step that will be detailed in the protocols below. This guide will explore the most prominent applications of this versatile reagent, providing detailed protocols, mechanistic insights, and practical guidance for its effective use in the laboratory.
I. The Cornerstone of Purine Synthesis: The Traube Method and its Variations
The most widespread application of 4,5,6-triaminopyrimidine is in the Traube purine synthesis, a classical and highly effective method for constructing the purine ring system.[1][2][3] This reaction involves the condensation of a 4,5-diaminopyrimidine with a one-carbon electrophile, leading to the formation of the imidazole portion of the purine.
Mechanistic Rationale
The Traube synthesis proceeds via a two-step sequence: formylation of the more nucleophilic 5-amino group, followed by cyclodehydration to form the imidazole ring. The choice of the one-carbon source is critical and dictates the substitution at the 8-position of the resulting purine.
Caption: General workflow of the Traube purine synthesis.
Application Note: Synthesis of Unsubstituted Purine
This protocol details the synthesis of the parent purine ring, a fundamental scaffold in medicinal chemistry.
Protocol:
-
In-situ Neutralization (Optional but Recommended): In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4,5,6-triaminopyrimidine sulfate hydrate in an appropriate solvent (e.g., water or a lower alcohol).
-
Add a stoichiometric amount of a base (e.g., sodium hydroxide, potassium carbonate) to neutralize the sulfuric acid and liberate the free 4,5,6-triaminopyrimidine. The completion of neutralization can often be observed by a change in the solubility of the starting material.
-
Formylation and Cyclization: To the neutralized mixture (or a solution of the free base), add an excess of 98-100% formic acid.[1]
-
Heat the reaction mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture and remove the excess formic acid under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, ethanol) or by column chromatography on silica gel.
| Reagent/Condition | Parameter | Rationale |
| Starting Material | 4,5,6-Triaminopyrimidine Sulfate Hydrate | Stable, commercially available precursor. |
| Base (for neutralization) | Sodium Hydroxide or Potassium Carbonate | To generate the reactive free diamine. |
| One-Carbon Source | 98-100% Formic Acid | Serves as both the C8 source and an acidic catalyst for cyclization. |
| Temperature | Reflux | Provides the necessary activation energy for formylation and cyclodehydration. |
| Reaction Time | 2-4 hours | Typically sufficient for complete conversion. |
Application Note: Synthesis of 8-Substituted Purines
By varying the one-carbon source, a diverse range of 8-substituted purines can be accessed. This allows for the introduction of various functional groups to modulate the biological activity of the target molecule.
| One-Carbon Source | Resulting 8-Substituent |
| Acetic Anhydride | Methyl |
| Orthoesters (e.g., Triethyl Orthoformate) | Unsubstituted (H) |
| Aldehydes (followed by oxidation) | Varies (Alkyl, Aryl) |
| Phosgene or Urea | 8-Hydroxy (Xanthine) |
Protocol for 8-Methylpurine:
-
Follow the in-situ neutralization procedure as described above.
-
To the free 4,5,6-triaminopyrimidine, add an excess of acetic anhydride.
-
Heat the reaction mixture at a moderate temperature (e.g., 80-100 °C) for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the careful addition of water to hydrolyze the excess anhydride.
-
Isolate and purify the 8-methylpurine derivative using standard techniques.
II. Gateway to Pteridines: Condensation with 1,2-Dicarbonyl Compounds
Pteridines, another class of nitrogen-containing heterocycles with profound biological roles (e.g., folic acid), are readily synthesized from 4,5,6-triaminopyrimidine sulfate hydrate through condensation with 1,2-dicarbonyl compounds.[4]
Mechanistic Rationale
This reaction, often referred to as the Timmis synthesis, involves a double condensation between the vicinal diamines of the pyrimidine and the two carbonyl groups of the dicarbonyl compound to form the pyrazine ring of the pteridine. The regioselectivity of the reaction depends on the nature of the dicarbonyl compound and the reaction conditions.
Caption: Condensation reaction for pteridine synthesis.
Application Note: Synthesis of Unsubstituted Pteridine
Protocol:
-
Neutralization: Prepare a solution of the free 4,5,6-triaminopyrimidine by neutralizing the sulfate salt as previously described.
-
Condensation: To this solution, add an equimolar amount of a 40% aqueous solution of glyoxal dropwise at room temperature.[5]
-
An exothermic reaction may be observed. Maintain the temperature below 40 °C with external cooling if necessary.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
Isolation: The pteridine product often precipitates from the reaction mixture. Collect the solid by filtration, wash with cold water, and dry.
-
Further purification can be achieved by recrystallization.
| Reagent/Condition | Parameter | Rationale |
| Starting Material | 4,5,6-Triaminopyrimidine Sulfate Hydrate | Provides the pyrimidine core. |
| 1,2-Dicarbonyl Source | 40% Aqueous Glyoxal | Reacts with the diamine to form the pyrazine ring. |
| Temperature | Room Temperature | The reaction is often facile and does not require heating. |
| Reaction Time | 1-2 hours | Generally sufficient for complete precipitation of the product. |
III. A Key Intermediate in Pharmaceutical Synthesis
4,5,6-Triaminopyrimidine and its derivatives are crucial intermediates in the synthesis of numerous pharmaceuticals, particularly in the fields of oncology and infectious diseases.
Application in the Synthesis of Methotrexate Analogues
Methotrexate is a widely used chemotherapeutic agent. The pteridine core of methotrexate can be constructed using a triaminopyrimidine precursor. The synthesis of a key intermediate for methotrexate, 2,4-diamino-6-hydroxymethylpteridine, can be achieved from 2,4,5,6-tetraaminopyrimidine.[6][7] While the direct use of 4,5,6-triaminopyrimidine sulfate is not explicitly detailed in some routes, its close structural relationship highlights its importance in accessing these complex molecules.
Role in the Development of Kinase Inhibitors
The pyrimidine scaffold is a common feature in many kinase inhibitors, which are a cornerstone of modern targeted cancer therapy. While many synthetic routes to these complex molecules start with more functionalized pyrimidines, 4,5,6-triaminopyrimidine can serve as a versatile starting point for the elaboration of these scaffolds. For instance, the synthesis of dasatinib analogues, a potent leukemia drug, involves the construction of a complex heterocyclic system where a triaminopyrimidine derivative could be a key precursor.[6][8][9]
Conceptual Workflow for Kinase Inhibitor Synthesis:
Caption: A conceptual pathway for the synthesis of kinase inhibitors.
Conclusion
4,5,6-Triaminopyrimidine sulfate hydrate is a powerful and versatile building block in organic synthesis. Its ability to readily form purine and pteridine ring systems through well-established methodologies like the Traube synthesis makes it an indispensable tool for medicinal chemists and drug development professionals. The protocols and insights provided in this guide are intended to serve as a practical resource for harnessing the full synthetic potential of this important reagent in the quest for novel and effective therapeutic agents.
References
-
Chi, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7449–7467. [Link]
-
Traube, W. (1900). Ueber eine neue Synthese des Guanins und Xanthins. Berichte der deutschen chemischen Gesellschaft, 33(1), 1371–1383. [Link]
-
Buchappa, G., et al. (2016). Design and Synthesis of Novel Dasatinib Analogues. Asian Journal of Chemistry, 28(6), 1275-1280. [Link]
-
G. Buchappa, K. Durgaprasad, B. Suneelkumar, P. Baby Rani, K. Ravi Babu, A.K.S. Bhujanga Rao. (2016). Design and Synthesis of Novel Dasatinib Analogues. Asian Journal of Chemistry, 28(6), 1275-1280. [Link]
-
Pharmaguideline. (n.d.). Synthesis and Medicinal Uses of Purine. [Link]
-
Pratik Kapse. (2023). TRAUBE PURINE SYNTHESIS.pptx. Slideshare. [Link]
-
Sayed A. Ahmed, et al. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 6(3), 194-219. [Link]
-
Nuri Farzina Rahman. (n.d.). Traube Purine Synthesis. Scribd. [Link]
-
Pratik Kapse. (2023). Traube purine synthesis. Slideshare. [Link]
-
S. Debnath, P. Debnath, U. Ch. De. (2025). A Green Approach for the Synthesis of 5,6‐Dihydropyrimido[4,5‐ d ]Pyrimidines From N ‐Uracil Amidines in Water. Journal of Heterocyclic Chemistry. [Link]
- Ellard, J. A. (1979). U.S. Patent No. 4,167,633. Washington, DC: U.S.
- Ellard, J. A. (1978). U.S. Patent No. 4,080,325. Washington, DC: U.S.
- Seeger, D. R., & Smith, Jr., J. M. (1950). U.S. Patent No. 2,525,150. Washington, DC: U.S.
-
Taylor, E. C., & Sowinski, F. (1975). Pteridines. 35. A new and unequivocal synthesis of pteridines unsubstituted in the 4-position. Journal of the American Chemical Society, 97(12), 3246-3251. [Link]
- American Cyanamid Company. (1981). U.S. Patent No. 4,247,693. Washington, DC: U.S.
-
Sayed A. Ahmed, N. K. El-Aasar, & A. F. El-Farargy. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 6(3), 194-219. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 3. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. chemimpex.com [chemimpex.com]
- 6. daneshyari.com [daneshyari.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
Application Notes & Protocols: 4,5,6-Triaminopyrimidine Sulfate Hydrate as a Versatile Precursor for Bioactive Molecules
Abstract
4,5,6-Triaminopyrimidine sulfate hydrate is a pivotal building block in synthetic organic and medicinal chemistry. Its unique arrangement of three amino groups on a pyrimidine core makes it an exceptionally versatile precursor for the construction of fused heterocyclic systems, most notably purines and pteridines. These scaffolds are central to a vast array of biologically active molecules, including antiviral drugs, anticancer agents, and vital cofactors.[1][2] This guide provides an in-depth exploration of the precursor's properties, core synthetic applications, and detailed, field-tested protocols for the synthesis of key active molecules, designed for researchers and professionals in drug development.
Introduction to the Precursor
4,5,6-Triaminopyrimidine (TAPH) is a highly functionalized pyrimidine. For stability and ease of handling, it is most commonly supplied and used as its sulfate hydrate salt. The core value of this molecule lies in the vicinal amino groups at the 5 and 6 positions, which are primed for cyclization reactions with one-carbon synthons to form an imidazole ring, thereby creating the purine bicyclic system.[3] This classic and robust strategy is a cornerstone of the renowned Traube purine synthesis.[4][5][6]
The applications of this precursor are extensive, serving as a key intermediate in the synthesis of pharmaceuticals like antimicrobial and anti-cancer drugs.[2] Its structural utility also extends to agricultural chemistry in the development of new agrochemicals.[2]
Physicochemical Properties
A thorough understanding of the precursor's properties is critical for successful experimental design.
| Property | Value | Source |
| CAS Number | 207742-76-5 (hydrate); 49721-45-1 (anhydrous sulfate) | [7][8] |
| Molecular Formula | C₄H₉N₅O₄S | [7] |
| Molecular Weight | 223.21 g/mol | [7][9] |
| Appearance | Off-white to yellow-beige crystalline solid/powder | [7][10] |
| Melting Point | >300 °C | [7] |
| Solubility | Soluble in DMSO. Very low solubility in water. | [7][10][11] |
| Stability & Storage | Store in a cool place. Incompatible with strong oxidizing agents. | [11] |
Core Synthetic Pathways & Mechanistic Insights
The primary utility of 4,5,6-triaminopyrimidine sulfate is its role in constructing fused heterocycles. The vicinal diamines at C5 and C6 are nucleophilic and readily react with electrophilic C1 sources to form a five-membered ring.
The Traube Purine Synthesis
First described by Wilhelm Traube in 1900, this method is the most versatile and widely applied strategy for purine synthesis starting from a diaminopyrimidine.[3][4][6] The general mechanism involves the condensation of the 4,5-diaminopyrimidine moiety with a one-carbon unit, such as formic acid, formamide, or chloroformic esters, followed by cyclodehydration to yield the purine ring system.[4][5][12]
The choice of the C1 synthon and reaction conditions dictates the substitution at the C8 position of the resulting purine.
-
Formic Acid: Leads to an unsubstituted C8.
-
Formamide: Also provides an unsubstituted C8, often used at high temperatures.[13][14]
-
Urea/Phosgene Derivatives: Can be used to introduce an 8-oxo group (xanthine derivatives).[6]
-
Orthoesters: Can introduce alkyl or aryl groups at C8.
Pteridine Synthesis
While purine synthesis is dominant, TAPH can also serve as a precursor to pteridines (pyrazino[2,3-d]pyrimidines), which are also biologically significant. This pathway involves condensation with a two-carbon unit, typically an α-dicarbonyl compound (e.g., glyoxal, diacetyl), across the 5,6-diamino positions. The formation of pteridines versus purines can be a competing pathway, with reaction conditions and reactant stoichiometry playing a crucial role.[1]
Application Protocols: Synthesis of Key Bioactive Molecules
The following protocols are detailed, step-by-step guides grounded in established literature. They are designed to be self-validating, including purification and characterization checkpoints.
General Experimental Workflow
A standardized workflow ensures reproducibility and high purity of the final product. This involves a systematic progression from reaction setup to the analysis of the final compound.
Protocol 1: Synthesis of Guanine (2-Amino-6-oxo-purine)
Guanine is a fundamental nucleobase and a precursor for numerous antiviral drugs, such as acyclovir and ganciclovir. This protocol adapts the classical Traube synthesis by cyclizing an appropriate triaminopyrimidine precursor with a formylating agent.[13][15]
Precursor Synthesis: The direct precursor for guanine is 2,4,5-Triamino-6-hydroxypyrimidine sulfate . This is typically prepared by the reduction of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.[13][16]
Reaction Scheme: 2,4,5-Triamino-6-hydroxypyrimidine sulfate + Formamide → Guanine
Materials:
-
2,4,5-Triamino-6-hydroxypyrimidine sulfate (1.0 eq)
-
Formamide (5-10 vol)
-
Anhydrous Sodium Hydroxide (for purification)
-
Formic Acid or Acetic Acid (for purification)
-
Activated Carbon
-
Deionized Water
-
Ethanol
Equipment:
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Heating mantle with stirrer
-
Oil bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a condenser and nitrogen inlet, add 2,4,5-triamino-6-hydroxypyrimidine sulfate (e.g., 50 g) and formamide (e.g., 250 mL).[13]
-
Cyclization: Heat the mixture in an oil bath to 170-180°C with stirring.[13] Maintain this temperature for approximately 2-6 hours.[13][14] During this time, the formation of water may be observed, and the product, guanine, will begin to precipitate.
-
Isolation: After the reaction is complete, cool the flask to room temperature, then further cool in an ice bath. The crude guanine will precipitate. Filter the solid product using a Büchner funnel.[13] Wash the crude product with a small amount of cold water, followed by ethanol, to remove residual formamide.
-
Purification (Recrystallization):
-
Suspend the crude guanine in deionized water.
-
Add a 1M sodium hydroxide solution dropwise while stirring and gently warming (e.g., 60°C) until the solid completely dissolves (forms sodium guaninate).[13][15]
-
Add a small amount of activated carbon and stir at 60°C for 30-60 minutes to decolorize the solution.[13][15]
-
Hot-filter the solution to remove the carbon.
-
Carefully acidify the clear, hot filtrate with formic acid or acetic acid dropwise until the pH reaches approximately 9.5.[13]
-
Guanine will precipitate as a clean, off-white solid. Allow the suspension to cool to room temperature slowly, then in an ice bath to maximize precipitation.
-
-
Final Steps: Filter the purified guanine, wash thoroughly with cold deionized water, and then with ethanol. Dry the product under vacuum at 80-100°C to a constant weight.
-
Characterization: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity can be assessed by HPLC. The melting point should be >300°C (decomposes). The expected yield is typically high, often in the range of 65-90%.[15]
Causality and Insights:
-
Why Formamide? Formamide serves as both the solvent and the C1 source (formylating agent). At high temperatures, it decomposes to provide the necessary electrophile for cyclization.
-
Why Temperature Control? Temperatures above 200°C can lead to significant formamide decomposition, forming byproducts that result in colored impurities and reduce yield.[17]
-
Why pH-dependent Purification? Guanine is amphoteric. It is soluble in both strong acid and strong base. The purification process leverages this by dissolving it in a base to remove insoluble impurities and then re-precipitating it at its isoelectric point (around pH 9.5) to isolate it from soluble impurities.[13]
Safety, Handling, and Troubleshooting
4.1. Safety Precautions:
-
4,5,6-Triaminopyrimidine sulfate hydrate is classified as a skin, eye, and respiratory irritant.[9] Always handle it in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Formamide is a teratogen and requires careful handling. Consult its specific Safety Data Sheet (SDS) before use.
-
High-temperature reactions should be conducted with caution behind a safety shield.
4.2. Troubleshooting Guide:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; impure starting materials; product loss during work-up. | Extend reaction time and monitor by TLC/HPLC. Ensure precursor purity. Minimize transfer losses; ensure complete precipitation during purification. |
| Colored Product | Reaction temperature too high, causing decomposition of reagents. | Maintain reaction temperature strictly within the recommended range (e.g., 170-190°C).[14] Use activated carbon during purification.[13][15] |
| Incomplete Cyclization | Insufficient temperature or reaction time. | Ensure the internal reaction temperature reaches the target. Increase reflux time and monitor reaction progress. |
| Solubility Issues | Precursor salts can have very low solubility. | For some reactions, it may be necessary to liberate the free base from the sulfate salt in situ by adding a stoichiometric amount of a base like sodium hydroxide before proceeding. |
Conclusion
4,5,6-Triaminopyrimidine sulfate hydrate is a robust and indispensable precursor in chemical synthesis. Its ability to efficiently form the core structures of purines and related heterocycles via established methods like the Traube synthesis makes it a cornerstone for the development of a wide range of active pharmaceutical ingredients. The protocols and insights provided herein offer a reliable foundation for researchers to leverage this versatile building block in their synthetic endeavors.
References
-
A Shared Prebiotic Formation of Neopterins and Guanine Nucleosides from Pyrimidine Bases. (2022). PMC, NIH. [Link]
-
Traube Purine Synthesis. Merck Index. [Link]
-
TRAUBE PURINE SYNTHESIS.pptx. Scribd. [Link]
-
Synthesis and Medicinal Uses of Purine. Pharmaguideline. [Link]
-
Synthesis of Purines. Science of Synthesis, Thieme. [Link]
-
Traube purine synthesis. Chemistry Online. [Link]
-
Synthesis of new purine, pteridine, and other pyrimidine derivatives. Semantic Scholar. [Link]
-
Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PMC, NIH. [Link]
-
Biosynthesis of purine & pyrimidine. Slideshare. [Link]
-
Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals. [Link]
-
Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. PMC, NIH. [Link]
- US Patent 5101031A - Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation.
- EP0415028A1 - Process for the preparation of pure guanine.
-
Preparation method of 2,4,5-triamino-6-hydroxypyrimidine sulfate and folic acid. Eureka. [Link]
- DE3729471A1 - Process for the preparation of guanine.
- CN1966504A - Guanine one-pot synthesis method.
-
4,5,6-Pyrimidinetriamine, sulfate (1:1). PubChem. [Link]
- EP0444266A1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine.
- US6242599B1 - Process for the preparation of guanine.
- CN101215287A - Method for synthesizing guanine
Sources
- 1. A Shared Prebiotic Formation of Neopterins and Guanine Nucleosides from Pyrimidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Traube Purine Synthesis [drugfuture.com]
- 5. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]
- 6. chemistry-online.com [chemistry-online.com]
- 7. 4,5,6-Triaminopyrimidine sulfate hydrate CAS#: 207742-76-5 [amp.chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. 4,5,6-Pyrimidinetriamine, sulfate (1:1) | C4H9N5O4S | CID 111544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,4,5-Triamino-6-hydroxypyrimidine sulfate | 35011-47-3 [chemicalbook.com]
- 11. 4,5,6-Triaminopyrimidine sulfate hydrate, 98+% (dry wt.), water 8% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 12. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 13. tsijournals.com [tsijournals.com]
- 14. DE3729471A1 - Process for the preparation of guanine - Google Patents [patents.google.com]
- 15. EP0415028A1 - Process for the preparation of pure guanine - Google Patents [patents.google.com]
- 16. US5101031A - Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine - Google Patents [patents.google.com]
- 17. US6242599B1 - Process for the preparation of guanine - Google Patents [patents.google.com]
Application Notes and Protocols for 4,5,6-Triaminopyrimidine Sulfate Hydrate
Introduction: 4,5,6-Triaminopyrimidine sulfate hydrate is a highly functionalized pyrimidine derivative that serves as a critical building block in synthetic organic and medicinal chemistry.[1] Its unique structure, featuring three amino groups on the pyrimidine ring, makes it an exceptionally valuable precursor for the synthesis of complex heterocyclic systems, most notably pteridines.[2][3] The strategic placement of vicinal amino groups at the 5 and 6 positions allows for facile cyclocondensation reactions with 1,2-dicarbonyl compounds, forming the pyrazine ring of the pteridine core. This guide provides an in-depth exploration of its applications, with a focus on detailed, field-proven experimental protocols for researchers, scientists, and drug development professionals.
Section 1: Physicochemical Properties and Handling
Understanding the fundamental properties of 4,5,6-Triaminopyrimidine sulfate hydrate is paramount for its effective use in experimental settings. The compound is typically a solid and should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[4][5]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₄H₇N₅·H₂SO₄ | [6] |
| Molecular Weight | 223.21 g/mol (Anhydrous) | [6][7][8] |
| CAS Number | 207742-76-5 (Hydrate) | [5][7] |
| Appearance | Yellow Solid | [5] |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) | [4] |
| Melting Point | >300 °C | [9] |
Safety and Handling Precautions
As with any chemical reagent, proper safety protocols must be strictly followed. 4,5,6-Triaminopyrimidine sulfate hydrate is known to cause skin and serious eye irritation.[5][8]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[5][10]
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[4][10]
-
First Aid:
Section 2: Core Application: Synthesis of Pteridine Derivatives
The primary application of 4,5,6-Triaminopyrimidine sulfate hydrate is as a precursor in the synthesis of pteridines.[1] Pteridines are a class of heterocyclic compounds composed of fused pyrimidine and pyrazine rings. They are integral to many biological processes, forming the core of cofactors like folic acid and biopterin.[2][12]
The synthesis is most commonly achieved via the Gabriel-Isay condensation, which involves the reaction of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound.[3] The 4,5,6-triaminopyrimidine provides the necessary 1,2-diamine functionality at positions 5 and 6 for this key reaction.
Diagram 1: Gabriel-Isay Pteridine Synthesis
Caption: General reaction scheme for pteridine synthesis.
Section 3: Experimental Protocols
Protocol 1: General Synthesis of 2-Amino-4-hydroxypteridine via Cyclocondensation
This protocol details a representative synthesis using 4,5,6-Triaminopyrimidine sulfate hydrate and a dicarbonyl compound. The causality for this multi-step process is to first liberate the free base from its sulfate salt for effective reaction, followed by a controlled condensation and subsequent purification.
Objective: To synthesize a pteridine derivative for use in downstream applications such as drug discovery or biochemical assays.
Materials and Reagents:
-
4,5,6-Triaminopyrimidine sulfate hydrate (98%+)
-
Glyoxal (40% solution in water)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized Water
-
Ethanol
-
Dimethyl Sulfoxide (DMSO)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Filtration apparatus (Büchner funnel)
-
pH meter or pH paper
Experimental Workflow Diagram:
Caption: Step-by-step workflow for pteridine synthesis.
Step-by-Step Procedure:
-
Preparation of the Free Base:
-
In a 250 mL beaker, dissolve 2.23 g (10 mmol) of 4,5,6-Triaminopyrimidine sulfate hydrate in 100 mL of deionized water by heating to approximately 60-70 °C with stirring.
-
Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) dropwise while monitoring the pH. Continue addition until the pH reaches ~8. The less soluble free base, 4,5,6-triaminopyrimidine, will precipitate out of the solution.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid precipitate by vacuum filtration, wash it with cold deionized water (2 x 20 mL), and then with cold ethanol (1 x 20 mL).
-
Dry the resulting solid under vacuum. This step is crucial as the sulfate salt can interfere with the reaction, and the free amine is the active nucleophile.
-
-
Cyclocondensation Reaction:
-
Transfer the dried 4,5,6-triaminopyrimidine free base to a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Add 80 mL of a 1:1 (v/v) mixture of ethanol and water.
-
Add 1.45 g (10 mmol) of 40% glyoxal solution dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC.
-
Rationale: Heating under reflux provides the necessary activation energy for the condensation and subsequent ring closure to form the thermodynamically stable pteridine ring system.
-
-
Product Isolation and Purification:
-
After the reaction is complete, allow the flask to cool to room temperature. The pteridine product, which is often poorly soluble, should precipitate.
-
Further cool the mixture in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the product sequentially with cold water (2 x 25 mL) and cold ethanol (2 x 25 mL) to remove unreacted starting materials and impurities.
-
Dry the final product in a vacuum oven at 60 °C overnight.
-
Protocol 2: Analytical Characterization by Reverse-Phase HPLC
To ensure the purity of the starting material or the final synthesized product, a robust analytical method is required. This HPLC protocol is adapted from established methods for analyzing 4,5,6-Triaminopyrimidine.[13]
Objective: To assess the purity of a sample of 4,5,6-Triaminopyrimidine or a synthesized pteridine derivative.
Table 2: Example HPLC Method Parameters
| Parameter | Condition | Rationale / Comment |
| Column | C18 Reverse-Phase (e.g., Newcrom R1), 5 µm, 4.6 x 150 mm | Standard column for separation of polar aromatic compounds.[13] |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid is a volatile modifier suitable for MS detection.[13] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic solvent for reverse-phase. |
| Gradient | 5% B to 95% B over 15 minutes | A gradient elution is effective for separating components with different polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection | UV at 254 nm and 280 nm | Pyrimidine and pteridine rings have strong UV absorbance. |
| Injection Vol. | 10 µL | Standard injection volume. |
Step-by-Step Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., DMSO, or the initial mobile phase composition). Ensure complete dissolution, using sonication if necessary.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the gradient method as described in Table 2.
-
Analyze the resulting chromatogram. The purity can be calculated based on the area percentage of the main peak. The identity of the peak can be confirmed by mass spectrometry (LC-MS) if a formic acid mobile phase is used.
-
References
-
Synthesis of pteridines derivatives from different heterocyclic compounds - Der Pharma Chemica. [Link]
-
4,5,6-Triaminopyrimidine Sulfate - Free SDS search. [Link]
-
A new synthesis of pteridines - Journal of the Chemical Society D - RSC Publishing. [Link]
-
Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column - SIELC Technologies. [Link]
-
Synthesis of pteridines, unsubstituted in the 4-position, from pyrazines via 3,4-dihydropteridines - Journal of the Chemical Society D - RSC Publishing. [Link]
-
Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC. [Link]
-
Biosynthesis of Pteridines in Insects: A Review - MDPI. [Link]
-
4,5,6-Triaminopyrimidine sulfate hydrate, 98+% (dry wt.), water <8%. [Link]
-
4,5,6-Triaminopyrimidine Sulfate Hydrate, 95% Purity, C4H11N5O5S, 10 grams. [Link]
- US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate - Google P
-
4,5,6-Pyrimidinetriamine, sulfate (1:1) | C4H9N5O4S - PubChem. [Link]
- US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine - Google P
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4,5,6-Triaminopyrimidine sulfate hydrate, 98+% (dry wt.), water 8% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 4,5,6-Triaminopyrimidine Sulfate | 49721-45-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. B21369.03 [thermofisher.com]
- 8. 4,5,6-Pyrimidinetriamine, sulfate (1:1) | C4H9N5O4S | CID 111544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4,5,6-TRIAMINOPYRIMIDINE SULFATE | 49721-45-1 [chemicalbook.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. mdpi.com [mdpi.com]
- 13. Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Applications of 4,5,6-Triaminopyrimidine Sulfate Hydrate in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Importance of the Triaminopyrimidine Scaffold
In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a "privileged scaffold," a foundational structure upon which a multitude of therapeutic agents are built.[1][2] Among its many derivatives, 4,5,6-Triaminopyrimidine sulfate hydrate has emerged as a critical and versatile building block, particularly in the synthesis of high-value oncology and antiviral drugs.[3][4] Its strategic importance lies in its unique arrangement of amino groups, which provide multiple reactive sites for constructing more complex heterocyclic systems, most notably the purine core that is fundamental to life and a frequent target in drug design.[1][5]
This technical guide provides an in-depth exploration of the applications of 4,5,6-Triaminopyrimidine sulfate hydrate in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the synthetic strategies, thereby empowering informed and efficient drug discovery.
Core Applications in Drug Synthesis
The primary utility of 4,5,6-Triaminopyrimidine sulfate hydrate in medicinal chemistry is as a precursor to bicyclic heteroaromatic compounds. Its vicinal diamines at the 4- and 5-positions are primed for cyclization reactions to form a five-membered ring, leading to the formation of purine analogs. These purine analogs are central to the development of antimetabolites that interfere with nucleic acid synthesis, a cornerstone of cancer chemotherapy.[4][6][7] Furthermore, the pyrimidine scaffold itself is a key feature in a growing class of protein kinase inhibitors, where it often serves as a hinge-binding motif.[1][8][9][10]
Key Therapeutic Areas:
-
Oncology: Synthesis of purine analogs as antimetabolites and kinase inhibitors.
-
Virology: Development of antiviral agents that target viral replication.
Application Note 1: Synthesis of Purine Analogs via Traube Synthesis
The Traube purine synthesis is a classical and highly effective method for constructing the purine ring system from a 4,5-diaminopyrimidine precursor.[5][11][12][13] This reaction involves the condensation of the diamine with a one-carbon unit source, such as formic acid, to form the imidazole portion of the purine.
Causality of Experimental Choices:
The choice of a triaminopyrimidine derivative is crucial as it directly dictates the substitution pattern of the final purine. The amino groups can be further functionalized to modulate the biological activity and pharmacokinetic properties of the resulting drug candidate. Formic acid is a common and efficient source for the C8 position of the purine ring. The reaction is typically carried out at elevated temperatures to drive the cyclization and dehydration steps.
Protocol 1: Synthesis of Guanine from a Triaminopyrimidine Precursor
This protocol outlines a representative Traube synthesis for the preparation of guanine, a fundamental purine base, starting from a related triaminopyrimidine derivative. While the direct starting material in this specific literature protocol is 2,4,5-triamino-6-hydroxypyrimidine sulphate, the principles are directly applicable to syntheses starting from 4,5,6-triaminopyrimidine sulfate hydrate with appropriate modifications.[14]
Materials:
-
2,4,5-Triamino-6-hydroxypyrimidine sulphate
-
Formamide
-
Sodium hydroxide
-
Activated carbon
-
Formic acid
-
Distilled water
-
Ethanol
-
Heating mantle with oil bath
-
Magnetic stirrer
-
Filtration apparatus (Büchner funnel)
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a one-liter flask equipped with a condenser, combine 50 g of 2,4,5-triamino-6-hydroxypyrimidine sulphate and 250 mL of formamide.[14]
-
Ring Closure: Heat the mixture in an oil bath to 170-180°C for 2 hours. Guanine will precipitate during this time.[14]
-
Cooling and Filtration: Allow the reaction mixture to cool to room temperature, then filter the crude guanine product.
-
Purification:
-
Dissolve the crude product in a solution of sodium hydroxide.
-
Add activated carbon to the solution and stir at 60°C for 1 hour to decolorize.
-
Filter the hot solution to remove the activated carbon.
-
Carefully add formic acid dropwise to the filtrate until the pH reaches 9.5. Guanine will precipitate.[14]
-
-
Final Isolation: Filter the purified guanine, wash with distilled water and ethanol, and dry at 80°C.
Expected Yield: Approximately 70-80%.[14]
Application Note 2: Synthesis of Kinase Inhibitors
The pyrimidine scaffold is a well-established "hinge-binder" in protein kinase inhibitors.[1][9][15] The nitrogen atoms in the pyrimidine ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. 4,5,6-Triaminopyrimidine and its derivatives serve as versatile starting materials for the synthesis of various classes of kinase inhibitors, including those targeting Aurora kinases, which are critical regulators of cell division and are often overexpressed in cancer.[15][16][17][18][19]
Visualizing the Synthetic Strategy for an Aurora Kinase Inhibitor
The following workflow illustrates a general strategy for the synthesis of a pyrimidine-based Aurora kinase inhibitor.
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Frontiers | Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy [frontiersin.org]
- 7. The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists [jyoungpharm.org]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Traube Purine Synthesis [drugfuture.com]
- 12. scribd.com [scribd.com]
- 13. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]
- 14. tsijournals.com [tsijournals.com]
- 15. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins | Semantic Scholar [semanticscholar.org]
- 19. mdpi.com [mdpi.com]
4,5,6-Triaminopyrimidine sulfate hydrate in the development of antimicrobial agents
Application Notes & Protocols
Topic: 4,5,6-Triaminopyrimidine Sulfate Hydrate in the Development of Antimicrobial Agents
Audience: Researchers, scientists, and drug development professionals.
Abstract: The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. The bacterial folate biosynthesis pathway, essential for microbial survival and absent in humans, presents a validated and attractive target.[1][2] 4,5,6-Triaminopyrimidine sulfate hydrate (TAPS-H) serves as a versatile precursor for synthesizing derivatives that can inhibit key enzymes in this pathway, such as dihydrofolate reductase (DHFR).[3][4][5] This guide provides a comprehensive scientific rationale, detailed synthetic protocols, and robust methodologies for the biological evaluation of novel antimicrobial agents derived from this promising starting material.
The Scientific Rationale: Targeting the Bacterial Folate Biosynthesis Pathway
The development of effective antimicrobial agents hinges on exploiting biochemical differences between the pathogen and the host. Bacteria, unlike humans who obtain folate (Vitamin B9) from their diet, must synthesize it de novo.[2][6] This metabolic pathway is crucial for producing tetrahydrofolate (THF), a vital cofactor for the synthesis of nucleotides (purines and thymidine) and certain amino acids.[2][7] Disrupting this pathway starves the bacterial cell of essential building blocks for DNA, RNA, and protein synthesis, leading to a bacteriostatic or bactericidal effect.[6]
The final and critical step in this pathway is the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), catalyzed by the enzyme Dihydrofolate Reductase (DHFR) .[7][8] Because this pathway is indispensable for bacteria, its enzymes are prime targets for therapeutic intervention.[1][8]
Clinically successful drugs like Trimethoprim are 2,4-diaminopyrimidine derivatives that selectively inhibit bacterial DHFR over its human counterpart, validating this strategy.[3][4][7] 4,5,6-Triaminopyrimidine contains the core diaminopyrimidine motif necessary for potent DHFR inhibition, making its sulfate hydrate salt an ideal and accessible starting point for generating libraries of novel antifolate agents.
4,5,6-Triaminopyrimidine Sulfate Hydrate: A Versatile Precursor
4,5,6-Triaminopyrimidine sulfate hydrate (TAPS-H) is a stable, crystalline powder that serves as a key intermediate in chemical synthesis.[5][9] Its molecular structure is primed for derivatization, allowing chemists to readily modify the pyrimidine core to explore structure-activity relationships (SAR).
Rationale for Use: The three amino groups on the pyrimidine ring offer multiple reaction sites. Specifically, the vicinal amines at positions 4 and 5 can be readily cyclized with various reagents to form fused heterocyclic systems, while the amine at position 6 can be modified to introduce diverse side chains. This versatility is paramount in drug discovery for optimizing potency, selectivity, and pharmacokinetic properties.
| Property | Value | Source(s) |
| CAS Number | 6640-23-9 | [5][10] |
| Molecular Formula | C₄H₇N₅·H₂SO₄·xH₂O | [5] |
| Molecular Weight | 223.21 g/mol (anhydrous basis) | [11][12] |
| Appearance | White to light yellow crystalline powder | [5] |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) | [9] |
| Storage | Store at room temperature, away from strong oxidizing agents | [5][9] |
Protocol: Synthesis of Novel Pyrimidine Derivatives
This section outlines a general protocol for the synthesis of Schiff base derivatives from TAPS-H, a common first step in generating structural diversity.
Causality Behind Choices:
-
Solvent (DMF/Ethanol): Provides good solubility for both the pyrimidine starting material and a wide range of aldehydes.
-
Catalyst (Acetic Acid): A catalytic amount of weak acid is crucial. It protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the pyrimidine, thereby accelerating the reaction.
-
Reflux: Heating the reaction provides the necessary activation energy to overcome the energy barrier for the dehydration step (loss of water) to form the final imine (Schiff base).
-
Purification (Recrystallization): This is a standard and effective method for purifying solid organic compounds, relying on differences in solubility between the desired product and impurities at different temperatures.
Protocol 3.1: Synthesis of Pyrimidine Schiff Base Derivatives
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 4,5,6-triaminopyrimidine sulfate hydrate in a minimal amount of a suitable solvent like dimethylformamide (DMF) or ethanol.
-
Addition of Reagents: Add 1.1 equivalents of the desired aromatic or heterocyclic aldehyde. Add 2-3 drops of glacial acetic acid to catalyze the reaction.[13]
-
Heating: Heat the reaction mixture to reflux (typically 80-120 °C) for 4-12 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting materials and the appearance of a new spot indicates product formation.
-
Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker of ice-cold water with stirring. A precipitate should form.
-
Filtration: Collect the solid precipitate by vacuum filtration, washing with cold water and then a small amount of cold ethanol to remove residual impurities.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water, DMF/water).
-
Characterization: Dry the purified crystals under vacuum. Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[14]
Protocols: In Vitro Antimicrobial Efficacy Evaluation
After synthesis and purification, the new compounds must be evaluated for antimicrobial activity. A tiered approach, starting with a qualitative screen followed by quantitative analysis, is most efficient.
Protocol 4.1: Initial Screening (Agar Well Diffusion Method)
This method provides a rapid, qualitative assessment of antimicrobial activity.
-
Prepare Inoculum: Prepare a bacterial suspension from a fresh culture in sterile saline or broth, adjusting its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Uniformly swab the surface of a Mueller-Hinton Agar (MHA) plate with the prepared bacterial inoculum.
-
Well Preparation: Using a sterile cork borer, punch uniform wells (e.g., 6 mm diameter) into the agar.
-
Compound Loading: Prepare a stock solution of the test compound in DMSO (e.g., 1 mg/mL). Pipette a fixed volume (e.g., 50 µL) of the compound solution into a well.
-
Controls: Use DMSO as a negative control and a solution of a known antibiotic (e.g., Ciprofloxacin, Trimethoprim) as a positive control in separate wells.[15]
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Observation: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented). A larger zone indicates greater susceptibility of the microorganism to the compound.
Protocol 4.2: Quantitative Analysis (Broth Microdilution for MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[15] This is the gold standard for quantifying potency.
-
Prepare Stock Solution: Dissolve the synthesized derivative in DMSO to a high concentration (e.g., 1280 µg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, add 50 µL of Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 100 µL of the compound stock solution to well 1. Perform two-fold serial dilutions by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
Inoculum Preparation: Dilute the 0.5 McFarland standard suspension so that after addition to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12. The total volume in each well is now 100 µL.
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.
Example 96-Well Plate Layout for MIC Determination:
| Well | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 |
| Compound (µg/mL) | 640 | 320 | 160 | 80 | 40 | 20 | 10 | 5 | 2.5 | 1.25 | 0 | 0 |
| Inoculum | + | + | + | + | + | + | + | + | + | + | + | - |
| Result (Example) | Clear | Clear | Clear | Clear | Turbid | Turbid | Turbid | Turbid | Turbid | Turbid | Turbid | Clear |
| Interpretation | - | - | - | MIC | - | - | - | - | - | - | Growth | Sterile |
Protocol: Elucidating the Mechanism of Action (DHFR Inhibition)
To confirm that the synthesized derivatives are acting on the intended target, a cell-free enzymatic assay is performed. This protocol measures the compound's ability to inhibit recombinant bacterial DHFR.
Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of its cofactor, NADPH, to NADP⁺. An effective inhibitor will slow down this rate of decrease.
Protocol 5.1: Spectrophotometric DHFR Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 7.5).
-
Substrate: Prepare a solution of dihydrofolate (DHF) in the assay buffer containing a reducing agent (e.g., β-mercaptoethanol) to prevent oxidation.
-
Cofactor: Prepare a solution of NADPH in the assay buffer.
-
Enzyme: Prepare a working solution of purified recombinant bacterial DHFR.
-
Inhibitors: Prepare serial dilutions of the test compound and a known DHFR inhibitor (e.g., Trimethoprim) in DMSO.
-
-
Assay Procedure (in a 96-well UV-transparent plate):
-
To each well, add assay buffer, the test compound (or DMSO for control), and the DHFR enzyme solution.
-
Incubate for 5-10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding NADPH and DHF to all wells.
-
-
Data Collection: Immediately begin measuring the absorbance at 340 nm every 15-30 seconds for 10-15 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of decrease in A₃₄₀) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) from the resulting dose-response curve.
-
Data Interpretation and SAR Insights
-
MIC Values: A lower MIC value signifies higher antimicrobial potency. Compounds are generally considered promising if their MIC values are in the low micromolar (or µg/mL) range.[16]
-
Structure-Activity Relationship (SAR): By comparing the MIC and IC₅₀ values of different derivatives, researchers can establish an SAR. For example, one might find that adding an electron-withdrawing group (like a chloro or nitro group) to a specific position on an aromatic ring attached to the pyrimidine core significantly increases activity. This iterative process of synthesis, testing, and analysis is the foundation of modern drug discovery and is crucial for optimizing a lead compound.
Conclusion
4,5,6-Triaminopyrimidine sulfate hydrate is a highly valuable and strategic starting material for the development of novel antimicrobial agents. Its inherent chemical structure, mirroring the core of known DHFR inhibitors, provides a solid foundation for synthetic exploration. By following the integrated protocols for synthesis, biological evaluation, and mechanistic studies outlined in this guide, researchers can systematically design, create, and validate new pyrimidine-based compounds, contributing to the critical pipeline of next-generation antibiotics to combat the global threat of antimicrobial resistance.
References
- Gosset, C. Bacterial folic acid biosynthesis pathway. Vertex AI Search.
- Bourne, C. R. (2011). The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery. PubMed.
- PDB-101. Global Health: Antimicrobial Resistance: Folate Synthesis. RCSB PDB.
- Anderson, K. S. (2017). Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery. PMC.
- Abdel-Maksoud, M. S. (2022). Human dihydrofolate reductase inhibition effect of 1-Phenylpyrazolo[3,4-d]pyrimidines: Synthesis, antitumor evaluation and molecular modeling study. PubMed.
- ResearchGate. The majority of DHFR inhibitors are derivates of folic acid. ResearchGate.
- Gangjee, A. et al. (2011). Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates. PMC - NIH.
- Sehrawat, N. et al. (2021). DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. ResearchGate.
- Chem-Impex. 4,5,6-Triaminopyrimidine sulfate hydrate. Chem-Impex.
- Radi, M. et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. MDPI.
- PNF Preventive Nutrition and Food Science. (2023). Review. PNF Preventive Nutrition and Food Science.
- ChemicalBook. 4,5,6-Triaminopyrimidine sulfate hydrate | 207742-76-5. ChemicalBook.
- BenchChem. Application Notes & Protocols: Development of Antimicrobial Agents from Pyrimidine Derivatives. BenchChem.
- Harrak, Y. et al. (2010). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. PMC - NIH.
- PubChem. 4,5,6-Pyrimidinetriamine, sulfate (1:1). PubChem.
- Dale, G. E. et al. (1997). Mechanism of the antimicrobial drug trimethoprim revisited. PubMed.
- Harrak, Y. et al. (2010). Synthesis of certain pyrimidine derivatives as antimicrobial agents and anti-inflammatory agents. PubMed.
- Thermo Fisher Scientific. 4,5,6-Triaminopyrimidine sulfate hydrate, 98+% (dry wt.), water <8%. Thermo Fisher Scientific.
- El-Sayed, N. N. E. et al. (2022). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC - NIH.
- Kouhkan, M. et al. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Journals.
- Al-Ostath, R. A. et al. (2022). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega.
- Santa Cruz Biotechnology. 4-Hydroxy-2,5,6-triaminopyrimidine sulfate salt. Santa Cruz Biotechnology.
- El-Gamal, M. I. et al. (2022). Design and Synthesis of Novel Antimicrobial Agents. MDPI.
- Matiychuk, V. et al. (2023). Novel 4-methylthienopyrimidines as antimicrobial agents: synthesis, docking study and in vitro evaluation. Pharmacia.
- ChemicalBook. 4,5,6-TRIAMINOPYRIMIDINE synthesis. ChemicalBook.
- ChemicalBook. 4,5,6-TRIAMINOPYRIMIDINE SULFATE | 6640-23-9. ChemicalBook.
- G-SRS. 4,5,6-TRIAMINOPYRIMIDINE SULFATE. G-SRS.
- Fisher Scientific. 4,5,6-Triaminopyrimidine sulfate hydrate, 98+% (dry wt.), water <8%. Fisher Scientific.
- Wang, C. et al. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. PMC - NIH.
- El-Faham, A. et al. (2021). 4,5,6-Trichloropyrimidine-2-carboxamide. MDPI.
- Haney, E. F. et al. (2019). Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions. Frontiers in Cellular and Infection Microbiology.
- ChemicalBook. 4,5,6-TRIAMINOPYRIMIDINE SULFATE | 49721-45-1. ChemicalBook.
- Wang, C. et al. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Publishing.
- Wang, C. et al. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. Semantic Scholar.
Sources
- 1. The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Folate Synthesis [pdb101.rcsb.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. gosset.ai [gosset.ai]
- 7. mdpi.com [mdpi.com]
- 8. Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.ie [fishersci.ie]
- 10. 4,5,6-TRIAMINOPYRIMIDINE SULFATE | 6640-23-9 [chemicalbook.com]
- 11. 4,5,6-Pyrimidinetriamine, sulfate (1:1) | C4H9N5O4S | CID 111544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. B21369.06 [thermofisher.com]
- 13. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]
- 16. Design and Synthesis of Novel Antimicrobial Agents [mdpi.com]
Application Note & Protocol: A Proposed Synthesis of 2,5-anhydro-3-deoxy-N-(4',6'-diaminopyrimidin-5'yl)-D-ribo-hexonamide
Abstract: This document provides a comprehensive, research-level guide to the proposed chemical synthesis of 2,5-anhydro-3-deoxy-N-(4',6'-diaminopyrimidin-5'yl)-D-ribo-hexonamide, a novel nucleoside analogue. While a direct, published synthesis for this specific molecule is not currently available, this guide constructs a scientifically robust, multi-step protocol based on established principles of organic chemistry, including the synthesis of its core precursors and analogous amide coupling reactions.[1][2][3] This guide is intended for researchers in medicinal chemistry, drug discovery, and synthetic organic chemistry, offering a detailed workflow from starting materials to final product characterization.
Introduction and Scientific Rationale
The synthesis of novel nucleoside analogues is a cornerstone of antiviral and anticancer drug discovery.[4] These molecules often act as chain terminators in DNA or RNA synthesis or as inhibitors of crucial viral or cellular enzymes. The target molecule, 2,5-anhydro-3-deoxy-N-(4',6'-diaminopyrimidin-5'yl)-D-ribo-hexonamide, combines a modified sugar scaffold (2,5-anhydro-3-deoxy-D-ribo-hexonamide) with a diaminopyrimidine base. This structure is of significant interest due to the potential for multiple hydrogen bonding interactions with target enzymes and the inherent stability of the anhydro sugar backbone.
The synthetic strategy outlined herein is predicated on the formation of a stable amide bond between two key intermediates:
-
Intermediate A: An activated form of 2,5-anhydro-3-deoxy-D-ribo-hexonic acid.[5][6]
-
Intermediate B: 4,5,6-Triaminopyrimidine.
The core of this protocol is the amide coupling reaction, a fundamental transformation in organic synthesis.[2][3] Given the polar nature of the reactants and the final product, careful selection of coupling agents, solvents, and purification techniques is paramount to achieving a successful outcome.[7]
Proposed Synthetic Pathway
The synthesis is proposed as a two-stage process. First, the carboxylic acid of the sugar moiety is activated to facilitate nucleophilic attack. Second, the activated sugar is coupled with the triaminopyrimidine.
Caption: Proposed two-stage synthesis of the target molecule.
Materials and Reagents
This section details the necessary reagents and suggested equipment for the synthesis.
| Reagent/Material | Suggested Grade | Supplier | Notes |
| 2,5-Anhydro-3-deoxy-D-ribo-hexonic acid | ≥95% | Biosynth (MA170279) or equivalent | Starting material for the sugar moiety.[5] |
| 4,5,6-Triaminopyrimidine sulfate | ≥98% | Sigma-Aldrich or equivalent | Starting material for the base moiety. |
| Thionyl chloride (SOCl₂) | Reagent Grade | Major suppliers | For activation to acyl chloride. Use with extreme caution. |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | ≥98% | Major suppliers | Alternative, milder coupling agent.[3] |
| N,N-Diisopropylethylamine (DIPEA) | Anhydrous, ≥99.5% | Major suppliers | Non-nucleophilic base for the coupling reaction. |
| Anhydrous N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Major suppliers | Reaction solvent. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Major suppliers | Solvent for acyl chloride formation. |
| Ethyl Acetate | ACS Grade | Major suppliers | For extraction and chromatography. |
| Methanol | ACS Grade | Major suppliers | For chromatography and recrystallization. |
| Silica Gel | 230-400 mesh | Major suppliers | For column chromatography. |
| Reversed-Phase C18 Silica | N/A | Major suppliers | For purification of polar compounds.[7] |
Detailed Experimental Protocols
Safety Precaution: All manipulations should be carried out in a certified fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Thionyl chloride is highly corrosive and reacts violently with water; handle with extreme care.
Protocol 4.1: Preparation of 4,5,6-Triaminopyrimidine (Free Base)
The commercially available sulfate salt must be converted to the free base before the coupling reaction.
-
Dissolution: Dissolve 1.0 equivalent of 4,5,6-triaminopyrimidine sulfate in a minimal amount of deionized water.
-
Basification: While stirring, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the solution reaches 8-9. A precipitate should form.
-
Isolation: Cool the mixture in an ice bath for 30 minutes, then collect the precipitate by vacuum filtration.
-
Washing & Drying: Wash the solid with cold deionized water, followed by a small amount of cold ethanol. Dry the resulting solid under high vacuum to yield the free base.
Protocol 4.2: Synthesis of the Target Compound
Two alternative methods for the crucial amide coupling step are presented below.
Method A: Acyl Chloride Intermediate
This method is robust but requires stringent anhydrous conditions.
-
Activation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 1.0 equivalent of 2,5-anhydro-3-deoxy-D-ribo-hexonic acid in 10 volumes of anhydrous dichloromethane (DCM). Add 2-3 drops of anhydrous DMF (catalyst).
-
Acyl Chloride Formation: Cool the suspension to 0 °C in an ice bath. Add 1.2 equivalents of thionyl chloride dropwise over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction can be monitored for the cessation of gas evolution.
-
Solvent Removal: Remove the DCM and excess thionyl chloride under reduced pressure. Crucially, ensure all thionyl chloride is removed. This will yield the crude acyl chloride as a residue.
-
Coupling Reaction: Immediately dissolve the crude acyl chloride in anhydrous DMF. In a separate flask, dissolve 1.1 equivalents of the free-based 4,5,6-triaminopyrimidine and 2.5 equivalents of DIPEA in anhydrous DMF.
-
Addition: Cool the pyrimidine solution to 0 °C and add the acyl chloride solution dropwise.
-
Reaction Completion: Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC or LC-MS.
Method B: HATU Coupling
This is a milder, more modern approach that often gives cleaner reactions, though the reagent is more expensive.[3]
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 2,5-anhydro-3-deoxy-D-ribo-hexonic acid, 1.1 equivalents of HATU, and 1.1 equivalents of free-based 4,5,6-triaminopyrimidine in anhydrous DMF.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add 2.5 equivalents of DIPEA dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting acid is consumed.
Purification Protocol
The final product is expected to be a highly polar compound, which can present purification challenges.[7][8]
-
Workup: Upon reaction completion, dilute the DMF solution with ethyl acetate and wash sequentially with water and brine to remove DMF and salts. Note: The product may have some water solubility, so care must be taken.
-
Initial Purification: Concentrate the organic layer and attempt purification by silica gel column chromatography. A polar mobile phase, such as DCM/Methanol (e.g., 9:1), will likely be required.
-
Alternative Purification (Reversed-Phase): If silica gel chromatography is unsuccessful due to the compound's high polarity, reversed-phase (C18) chromatography is the recommended alternative.[7] A gradient of water/acetonitrile or water/methanol, possibly with a modifier like formic acid or ammonium acetate, should be employed.
-
Recrystallization: If a solid is obtained, recrystallization from a suitable solvent system (e.g., methanol/ether, ethanol/water) can be attempted for final purification.[8]
Caption: General purification workflow for the target molecule.
Characterization
The structure of the final product should be confirmed by a combination of spectroscopic methods.[4][9][10]
-
¹H and ¹³C NMR (Nuclear Magnetic Resonance): NMR spectroscopy will be the primary tool for structural elucidation. Expected signals would include those for the anhydro-sugar protons, the methylene group at the 3-position, and the aromatic proton of the pyrimidine ring, as well as the amine protons.[4]
-
MS (Mass Spectrometry): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound. ESI-MS is typically well-suited for such polar molecules.[9]
-
FTIR (Fourier-Transform Infrared Spectroscopy): FTIR analysis can confirm the presence of key functional groups, such as N-H stretches from the amines, C=O stretch of the amide, and O-H stretches from the sugar hydroxyl groups.
Conclusion
This document outlines a detailed and scientifically grounded, albeit proposed, protocol for the synthesis of 2,5-anhydro-3-deoxy-N-(4',6'-diaminopyrimidin-5'yl)-D-ribo-hexonamide. By leveraging established methods for carboxylic acid activation and amide bond formation, this guide provides a clear pathway for researchers to access this novel nucleoside analogue. The protocols for purification and characterization are designed to address the challenges associated with such polar, multifunctional molecules.
References
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? [Online]. Available at: [Link]
-
Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Online]. Available at: [Link]
-
De Figueiredo, R. M., et al. (2016). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 21(8), 1037. Available at: [Link]
-
Gu, M., et al. (2004). Characterization of novel nucleoside analogs by electrospray ionization mass spectra. European Journal of Mass Spectrometry, 10(5), 699-703. Available at: [Link]
-
Biotage. (n.d.). Technical Support Center: Purification of Polar Aminopyrimidine Compounds. [Online]. Available at: [Link]
-
IJRPR. (2024). Green Synthesis and Spectroscopic Characterization of Novel Nucleoside Derivatives with Anticancer Potential. [Online]. Available at: [Link]
-
NIST. (n.d.). D-Ribo-Hexonic acid, 3-deoxy-2,5,6-tris-O-(trimethylsilyl)-, lactone. [Online]. Available at: [Link]
-
ResearchGate. (2020). What is the best technique for amide purification? [Online]. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Imatinib by C–N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine. [Online]. Available at: [Link]
-
Sawicka, K. M. (2014). Spectroscopic analysis and synthesis of nucleoside analogs for lethal mutagenesis. [Online]. Available at: [Link]
-
Tanimoto, H., et al. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. Angewandte Chemie International Edition, 53(3), 741-745. Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
-
World Scientific. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Online]. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. growingscience.com [growingscience.com]
- 4. ijrpr.com [ijrpr.com]
- 5. 2,5-Anhydro- 3- deoxy-D- ribo- hexonic acid | MA170279 [biosynth.com]
- 6. D-Ribo-Hexonic acid, 3-deoxy-2,5,6-tris-O-(trimethylsilyl)-, lactone [webbook.nist.gov]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of novel nucleoside analogs by electrospray ionization mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spectroscopic analysis and synthesis of nucleoside analogs for lethal mutagenesis [dspace.mit.edu]
Application Notes and Protocols: The Role of 4,5,6-Triaminopyrimidine Sulfate Hydrate in Agricultural Chemistry
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in agricultural chemistry on the multifaceted role of 4,5,6-Triaminopyrimidine sulfate hydrate. This document moves beyond a simple overview to deliver in-depth protocols and mechanistic insights into its application as a pivotal precursor for the synthesis of potent fungicides and as a molecule of interest for developing novel plant growth regulators. The protocols detailed herein are designed to be self-validating, with a strong emphasis on the scientific rationale behind experimental design. All claims are supported by authoritative sources to ensure scientific integrity.
Introduction: The Versatility of the Pyrimidine Scaffold in Agrochemicals
The pyrimidine ring is a fundamental heterocyclic structure found in a myriad of biologically active molecules, including nucleic acids and vitamins. In the realm of agricultural chemistry, pyrimidine derivatives have emerged as a critical class of compounds, demonstrating a wide spectrum of activities, including fungicidal, herbicidal, and plant growth-regulating properties.[1][2] 4,5,6-Triaminopyrimidine sulfate hydrate serves as a highly versatile and strategic starting material for the synthesis of a diverse array of these agrochemicals.[3] Its three amino groups offer multiple reactive sites for chemical modification, allowing for the systematic development of new active ingredients with tailored biological activities.
This guide will explore two primary applications of 4,5,6-Triaminopyrimidine sulfate hydrate in agricultural chemistry:
-
As a Precursor for Fungicide Synthesis: Detailing the synthetic pathways to create novel pyrimidine-based fungicides and the protocols to evaluate their efficacy against key plant pathogens.
-
In the Development of Plant Growth Regulators: Providing protocols to assess the auxin- and cytokinin-like activities of pyrimidine derivatives, a crucial screening step in the discovery of new plant growth regulators.
Application as a Precursor for Fungicide Synthesis
The pyrimidine core is present in several commercial fungicides, highlighting its importance in controlling plant fungal diseases.[1][2] 4,5,6-Triaminopyrimidine sulfate hydrate is an excellent starting point for the synthesis of novel pyrimidine derivatives with potential fungicidal properties. The amino groups on the pyrimidine ring can be readily functionalized to generate a library of compounds for screening.
Rationale for Pyrimidine Derivatives as Fungicides
The development of new fungicides is crucial to combat the emergence of resistant fungal strains and to provide more effective and environmentally benign solutions for crop protection. Pyrimidine derivatives have a proven track record in this area, with commercial successes demonstrating their efficacy.[1] By modifying the substituents on the pyrimidine ring using 4,5,6-Triaminopyrimidine sulfate hydrate as a scaffold, it is possible to fine-tune the compound's biological activity, spectrum of control, and physicochemical properties.
General Synthesis Pathway for Pyrimidine-Based Fungicides
While specific reaction conditions will vary depending on the target molecule, a general workflow for the synthesis of fungicidal pyrimidine derivatives from 4,5,6-Triaminopyrimidine sulfate hydrate can be conceptualized as follows:
Caption: General workflow for synthesizing pyrimidine derivatives.
Protocol for In Vitro Antifungal Activity Assay: Poison Plate Technique
This protocol describes a standard method for evaluating the in vitro antifungal activity of synthesized pyrimidine derivatives against common plant pathogenic fungi.
Materials:
-
Synthesized pyrimidine derivatives
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA)
-
Cultures of pathogenic fungi (e.g., Botryosphaeria dothidea, Phomopsis sp., Botrytis cinerea)
-
Sterile petri dishes
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized pyrimidine derivatives in DMSO to a concentration of 10 mg/mL.
-
Preparation of Poisoned Media: Autoclave the PDA medium and allow it to cool to approximately 50-60°C. Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). For example, add 0.5 mL of a 10 mg/mL stock solution to 99.5 mL of PDA. Also, prepare a control plate with PDA and the same amount of DMSO used in the test plates.
-
Pouring Plates: Pour the poisoned PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: Using a sterile 5 mm cork borer, cut mycelial discs from the edge of an actively growing culture of the test fungus. Place one mycelial disc in the center of each poisoned and control PDA plate.
-
Incubation: Incubate the plates at 25 ± 2°C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the fungal growth in the control plate reaches the edge of the plate.
-
Calculation of Inhibition Rate: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] × 100
-
Where C is the average diameter of the fungal colony on the control plate, and T is the average diameter of the fungal colony on the treated plate.
-
Data Presentation:
| Compound | Concentration (µg/mL) | Fungal Species | Mycelial Growth Diameter (mm) | Inhibition Rate (%) |
| Control (DMSO) | - | Botrytis cinerea | 85.0 | 0 |
| Derivative A | 50 | Botrytis cinerea | 25.5 | 70 |
| Derivative B | 50 | Botrytis cinerea | 12.8 | 85 |
| Pyrimethanil | 50 | Botrytis cinerea | 17.0 | 80 |
Application in the Development of Plant Growth Regulators
Certain pyrimidine derivatives have been shown to exhibit plant growth-regulating activities, often mimicking the effects of natural phytohormones like auxins and cytokinins.[4] 4,5,6-Triaminopyrimidine sulfate hydrate can be a starting point for the synthesis of compounds that promote root growth, enhance shoot development, and improve overall plant vigor.
Rationale for Pyrimidine Derivatives as Plant Growth Regulators
Plant growth regulators are essential tools in modern agriculture for optimizing crop yield and quality. The discovery of novel synthetic compounds with phytohormone-like activity can lead to the development of more effective and selective products. Pyrimidine derivatives offer a promising chemical space for the discovery of new plant growth regulators due to their structural similarity to some endogenous plant signaling molecules and their demonstrated biological activity.[4][5]
Signaling Pathways and Mode of Action
The auxin- and cytokinin-like effects of pyrimidine derivatives are thought to occur through their interaction with the plant's natural hormone signaling pathways. While the exact molecular targets are often a subject of ongoing research, the observed physiological responses provide clues to their mode of action.
Caption: Putative mode of action for pyrimidine-based PGRs.
Protocol for Evaluating Auxin-Like Activity: Adventitious Rooting Assay
This bioassay is a classic method to screen for auxin-like activity by assessing the ability of a compound to induce the formation of adventitious roots on stem cuttings.[6]
Materials:
-
Synthesized pyrimidine derivatives
-
Indole-3-acetic acid (IAA) as a positive control
-
Bean seedlings (Phaseolus vulgaris)
-
Sterile distilled water
-
Beakers or vials
-
Growth chamber
Procedure:
-
Plant Material Preparation: Germinate bean seeds in perlite or vermiculite. After 10-14 days, carefully excise the primary leaves with their petioles.
-
Preparation of Test Solutions: Prepare aqueous solutions of the synthesized pyrimidine derivatives at various concentrations (e.g., 10⁻⁵ M, 10⁻⁶ M, 10⁻⁷ M). Also, prepare solutions of IAA at the same concentrations and a control of sterile distilled water.
-
Treatment: Place the petioles of the excised leaves into the beakers or vials containing the test solutions, ensuring the base of the petiole is submerged.
-
Incubation: Place the beakers in a growth chamber with a 16-hour light/8-hour dark cycle at 25°C.
-
Data Collection: After 7-10 days, count the number of adventitious roots formed at the base of each petiole and measure their length.
-
Analysis: Compare the number and length of roots in the treatments with the pyrimidine derivatives to the positive (IAA) and negative (water) controls.
Data Presentation:
| Treatment | Concentration (M) | Average Number of Roots | Average Root Length (mm) |
| Control (Water) | - | 2.5 | 5.1 |
| IAA | 10⁻⁶ | 15.2 | 12.8 |
| Derivative C | 10⁻⁶ | 12.8 | 10.5 |
| Derivative D | 10⁻⁶ | 18.5 | 15.2 |
Protocol for Evaluating Cytokinin-Like Activity: Seedling Growth Assay
This protocol assesses the effect of pyrimidine derivatives on various growth parameters of seedlings, which can indicate cytokinin-like activity (e.g., promotion of shoot growth).[4]
Materials:
-
Synthesized pyrimidine derivatives
-
Kinetin as a positive control
-
Wheat or tomato seeds
-
Sterile petri dishes with filter paper
-
Sterile distilled water
-
Growth chamber
Procedure:
-
Seed Sterilization: Surface sterilize the seeds with a short wash in 70% ethanol followed by a 10-minute soak in a 1% sodium hypochlorite solution, and then rinse thoroughly with sterile distilled water.
-
Preparation of Test Solutions: Prepare aqueous solutions of the synthesized pyrimidine derivatives and kinetin at various concentrations (e.g., 10⁻⁵ M, 10⁻⁶ M, 10⁻⁷ M).
-
Germination and Treatment: Place the sterilized seeds in petri dishes on filter paper moistened with the respective test solutions or sterile distilled water (control).
-
Incubation: Place the petri dishes in a growth chamber with a 16-hour light/8-hour dark cycle at 25°C.
-
Data Collection: After 7-14 days, measure the following parameters:
-
Germination percentage
-
Shoot length
-
Root length
-
Fresh and dry weight of seedlings
-
-
Analysis: Compare the growth parameters of seedlings treated with pyrimidine derivatives to the positive (kinetin) and negative (water) controls.
Concluding Remarks
4,5,6-Triaminopyrimidine sulfate hydrate is a valuable and versatile building block in the field of agricultural chemistry. Its utility as a precursor for the synthesis of novel fungicides and plant growth regulators is well-documented. The protocols provided in these application notes offer a robust framework for researchers to synthesize and evaluate new pyrimidine derivatives with potential agrochemical applications. The key to successful discovery in this area lies in the systematic modification of the pyrimidine scaffold and the rigorous biological evaluation of the resulting compounds. Further research into the precise molecular targets and modes of action of these derivatives will undoubtedly pave the way for the development of the next generation of highly effective and sustainable agricultural chemicals.
References
- Blyuss, K.B., et al. (2023). Screening of Auxin-like Substances among Synthetic Compounds, Derivatives of Pyridine and Pyrimidine.
- Chen, et al. (2015). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry.
-
Georganics. (n.d.). 2,4,5,6-Tetraaminopyrimidine sulfate. Retrieved from [Link]
- Frontiers in Chemistry. (2021).
- Iutynska, G.O., et al. (2022).
-
National Center for Biotechnology Information. (n.d.). 4,5,6-Pyrimidinetriamine, sulfate (1:1). PubChem. Retrieved from [Link]
- Patel, et al. (2014).
- Strange, R.N., & Scott, P.R. (2005). Plant disease: a threat to global food security.
- Tsygankova, V.A., et al. (2018). Phytohormone-like effect of pyrimidine derivatives on regulation of vegetative growth of tomato.
- Wu, W., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry.
- Google Patents. (n.d.). US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate.
- Google Patents. (n.d.). US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine.
-
Georganics. (n.d.). 6-Hydroxy-2,4,5-triaminopyrimidine sulfate hydrate. Retrieved from [Link]
- Tsygankova, V.A., et al. (2023).
-
PubMed. (2016). Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV. Retrieved from [Link]
-
MDPI. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]
Sources
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Application of Pyrimidine Derivatives as New Regulators to Enhance Wheat Growth in The Vegetative Phase | Auctores [auctoresonline.org]
- 6. plantsciencejournal.com [plantsciencejournal.com]
Application Notes & Protocols for Formulating Fertilizers and Plant Growth Regulators with Pyrimidine Derivatives
Introduction: The Dual Role of Pyrimidines in Advanced Agriculture
Pyrimidine nucleotides are fundamental to life, serving as essential building blocks for DNA and RNA.[1][2] Their role, however, extends far beyond information storage. In plant biology, these nitrogen-containing heterocyclic compounds are pivotal in vast areas of metabolism, from sugar interconversions to the synthesis of complex polysaccharides and phospholipids.[1][2] This central metabolic role makes pyrimidine derivatives uniquely suited for advanced agricultural applications.
This guide explores the dual-functionality of pyrimidine derivatives as both components of next-generation fertilizers and as potent, targeted plant growth regulators (PGRs). We will delve into the molecular mechanisms that drive their efficacy, provide robust frameworks for creating stable and bioavailable formulations, and present detailed protocols for validating their performance from the laboratory to the field. The focus is on harnessing their intrinsic biological activity to enhance nutrient use efficiency, bolster stress resilience, and steer plant development to meet the demands of modern, sustainable agriculture.[3]
Scientific Foundation: Mechanisms of Action
A thorough understanding of the "why" is critical before approaching the "how" of formulation. The efficacy of pyrimidine derivatives stems from their ability to integrate into and modulate core physiological pathways.
Pyrimidines as Master Regulators of Plant Growth & Development
Many synthetic pyrimidine derivatives exhibit physiological effects similar to natural phytohormones, particularly auxins and cytokinins.[4][5] Cytokinins, which are naturally N6-substituted adenine (a purine) derivatives, are master regulators of cell division (cytokinesis), shoot initiation, and leaf senescence.[6][7][8] Synthetic pyrimidine compounds can mimic these effects, often by modulating the biosynthesis and metabolism of endogenous hormones.[4][5]
The primary mechanism for cytokinin action is a multi-step phosphorelay signal transduction pathway, analogous to two-component systems in bacteria.[6][7][9] This pathway is the target for many pyrimidine-based PGRs.
The Cytokinin Signaling Pathway:
-
Perception: The process begins when a cytokinin molecule binds to the extracellular CHASE domain of a histidine kinase (AHK) receptor located in the cell's endoplasmic reticulum membrane.[6][7]
-
Phosphorelay: This binding triggers the autophosphorylation of the receptor. The phosphate group is then transferred from the kinase domain to its own receiver domain, then to a mobile histidine phosphotransfer protein (AHP) in the cytoplasm.[6][8][9][10]
-
Nuclear Translocation: The phosphorylated AHP translocates into the nucleus.[6][9]
-
Transcriptional Activation: Inside the nucleus, the AHP transfers the phosphate group to a Type-B Arabidopsis Response Regulator (ARR), which is a transcription factor.[6][7]
-
Gene Expression: The now-activated Type-B ARR binds to the promoters of cytokinin-responsive genes, initiating their transcription. These genes control fundamental processes like cell division and differentiation.[8][9]
-
Negative Feedback: Among the genes activated are Type-A ARRs, which act as negative regulators, dampening the signal to maintain homeostasis.[6][8][10]
By interacting with this pathway, pyrimidine-based PGRs can profoundly influence plant architecture, delay aging, and promote growth.[7][8]
Enhancing Nutrient Uptake and Abiotic Stress Tolerance
Beyond direct growth regulation, pyrimidine derivatives act as powerful biostimulants. They help improve plant productivity and resilience against abiotic stresses like drought, heat, and salinity.[4][11] The pyrimidine catabolic pathway, for instance, has been identified as a key participant in the abiotic stress response in crops like rice.[12]
Studies have shown that the application of certain pyrimidine derivatives can lead to:
-
Enhanced Root System Development: A more robust root system allows for more efficient uptake of water and nutrients from the soil.[4]
-
Increased Photosynthetic Pigments: Higher levels of chlorophylls and carotenoids are observed in treated plants, indicating improved photosynthetic efficiency.[4][13][14]
-
Improved Stress Adaptation: The regulation of pyrimidine metabolism can influence the balance between energy generation and the synthesis of metabolites needed for stress adaptation.[15]
These biostimulant effects are crucial for the "fertilizer" aspect of these compounds, as they enhance the plant's ability to utilize available nutrients, leading to better growth even under suboptimal conditions.[11]
Formulation Strategies for Pyrimidine Derivatives
An active ingredient is only as effective as its formulation. The goal is to deliver the pyrimidine derivative to the target tissue in a stable, bioavailable form. Quality control is essential to ensure that products are both safe and effective.[16]
Key Formulation Parameters
| Parameter | Description | Key Considerations | Analytical Method |
| Active Ingredient (AI) Purity & Concentration | The precise amount of the active pyrimidine derivative in the formulation. | Must be accurately defined to prevent overuse or inefficacy.[17] Impurities could alter toxicological profiles.[17] | High-Performance Liquid Chromatography (HPLC) is the standard for quantification.[18][19] |
| Solubility | The ability of the AI to dissolve in a solvent (e.g., water, organic solvent). | Determines the type of formulation possible (e.g., Soluble Liquid vs. Wettable Powder). | Standard laboratory solubility tests in various solvents. |
| Stability | The ability of the AI to resist degradation under storage and application conditions (e.g., heat, light, pH). | Formulations must be stable to ensure consistent performance. Accelerated stability studies (elevated temperature) are common.[20] | HPLC analysis over time under controlled storage conditions. |
| pH | The acidity or alkalinity of the final formulation. | Can affect AI stability, solubility, and compatibility with other tank-mix partners. | pH meter. |
| Particle Size (for suspensions) | The size distribution of solid AI particles in a liquid carrier (e.g., SC, WP). | Affects suspensibility, coverage, and potential for nozzle clogging. | Laser diffraction particle size analysis. |
Common Formulation Types
-
Soluble Liquid Concentrate (SL/SC): The pyrimidine derivative is dissolved in water or a solvent that is water-miscible. This is often the simplest and most effective formulation type if the active ingredient has sufficient solubility.
-
Emulsifiable Concentrate (EC): The AI is dissolved in a non-water-miscible solvent along with emulsifying agents. When added to water in a spray tank, it forms a stable emulsion.
-
Wettable Powder (WP): The AI is mixed with a solid carrier (like clay) and wetting/dispersing agents. It is mixed with water before application to form a suspension. Requires good agitation in the spray tank.
Application Notes and Efficacy Protocols
Validating the efficacy of a new formulation is a multi-step process that moves from controlled laboratory settings to real-world field conditions.[3][21]
Protocol 4.1: Laboratory Bioassay for Efficacy Screening
This protocol provides a rapid method for screening the biological activity of new pyrimidine formulations using a model system like lettuce (Lactuca sativa) seed germination and seedling growth.
Objective: To determine the optimal concentration range and quantify the growth-regulating effects of a test formulation.
Materials:
-
Petri dishes (9 cm) with filter paper
-
Lettuce seeds (Lactuca sativa, var. Grand Rapids or similar)
-
Test pyrimidine formulation
-
Deionized water (Control)
-
Solutions of known PGRs for comparison (e.g., Indole-3-acetic acid (IAA), Kinetin) at 10⁻⁶ M.[22]
-
Growth chamber with controlled light (16/8h light/dark) and temperature (23°C).[23]
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Prepare Test Solutions: Create a serial dilution of the pyrimidine formulation to achieve final concentrations ranging from 10⁻⁸ M to 10⁻⁴ M. Also prepare control (deionized water) and positive control (e.g., 10⁻⁶ M IAA) solutions.[23]
-
Seed Sterilization (Optional but Recommended): Briefly surface sterilize seeds (e.g., 1 min in 70% ethanol, 5 min in 1% sodium hypochlorite, followed by three rinses with sterile distilled water) to prevent microbial contamination.[14]
-
Plating: Place 25-30 seeds evenly in each petri dish on filter paper.[14] Add 5 mL of the respective test solution to each dish. Each concentration should be replicated at least 3-4 times.
-
Incubation: Seal the dishes with paraffin film and place them in a growth chamber in the dark for germination.[14] After 48-72 hours, transfer to a 16/8h light/dark cycle.
-
Data Collection (7-10 days after plating):
-
Germination Rate (%): Count the number of germinated seeds in each dish.
-
Root and Shoot Length (mm): Carefully remove seedlings and measure the length of the primary root and the shoot.[22]
-
Biomass (mg): Determine the fresh weight of the seedlings from each dish. Dry them in an oven at 60°C for 48h to measure dry weight.
-
-
Data Analysis: Use statistical software to perform an Analysis of Variance (ANOVA) to determine if there are significant differences between treatments. Compare the formulation results to the negative (water) and positive (IAA/Kinetin) controls.
Diagram: Laboratory Bioassay Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regulation of pyrimidine metabolism in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agcrodirectory.com [agcrodirectory.com]
- 4. auctoresonline.org [auctoresonline.org]
- 5. auctoresonline.org [auctoresonline.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Cytokinin Signaling [kieber.weebly.com]
- 8. Cytokinin - Wikipedia [en.wikipedia.org]
- 9. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]
- 10. journals.biologists.com [journals.biologists.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | New Insights into rice pyrimidine catabolic enzymes [frontiersin.org]
- 13. Novel Pyrimidine Derivatives as Regulators of Barley Growth and Photosynthesis During the Vegetation Period | Auctores [auctoresonline.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Quality Control For Pesticide Formulation Products PG2345.pptx [slideshare.net]
- 17. www-pub.iaea.org [www-pub.iaea.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. criver.com [criver.com]
- 21. Biostimulants: Efficacy Validation with Our Science - Ag Metrics Group [agmetricsgroup.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
The Versatile Intermediate: Application Notes and Protocols for 4,5,6-Triaminopyrimidine Sulfate Hydrate in Heterocyclic Synthesis
Introduction: The Strategic Importance of 4,5,6-Triaminopyrimidine Sulfate Hydrate
In the landscape of modern medicinal chemistry and drug development, the pyrimidine nucleus is a cornerstone of countless therapeutic agents. Among the myriad of pyrimidine-based synthons, 4,5,6-triaminopyrimidine and its salts hold a place of distinction. This application note focuses on the sulfate hydrate salt of 4,5,6-triaminopyrimidine, a versatile and highly valuable intermediate for the construction of complex heterocyclic systems. Its trifunctional nature, possessing three strategically positioned amino groups, renders it an ideal precursor for the synthesis of purines, pteridines, and other fused pyrimidine scaffolds that are at the core of numerous biologically active molecules, including antimicrobials and anti-cancer drugs.[1]
The use of the sulfate hydrate form offers practical advantages in terms of stability and handling compared to the free base, which can be susceptible to aerial oxidation. However, its use in synthesis necessitates a nuanced understanding of its properties, particularly its solubility and the in-situ liberation of the reactive free base. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of 4,5,6-triaminopyrimidine sulfate hydrate, complete with detailed, field-proven protocols for key chemical transformations.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and reproducible synthetic outcomes. The key properties of 4,5,6-triaminopyrimidine sulfate hydrate are summarized below.
| Property | Value | Source |
| CAS Number | 207742-76-5 | [2] |
| Molecular Formula | C₄H₇N₅·H₂SO₄·xH₂O | [1] |
| Molecular Weight | 223.22 g/mol (anhydrous) | [2] |
| Appearance | White to light yellow or light orange crystalline powder | [1] |
| Melting Point | >300 °C | [3] |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) | [4] |
Handling and Storage: 4,5,6-Triaminopyrimidine sulfate hydrate should be stored in a cool, dry, and well-ventilated place in a tightly sealed container. It is incompatible with strong oxidizing agents. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound to avoid skin and eye irritation.
Core Applications: Synthesis of Fused Heterocyclic Systems
The strategic arrangement of amino groups in 4,5,6-triaminopyrimidine makes it a powerful building block for cyclocondensation reactions. The adjacent amino groups at positions 4 and 5 are particularly reactive and readily form five- or six-membered rings with appropriate bifunctional electrophiles.
Protocol 1: The Traube Purine Synthesis
The Traube synthesis is a classic and highly effective method for the construction of the purine ring system from a 4,5-diaminopyrimidine precursor.[4][5] This reaction involves the cyclization of the diaminopyrimidine with a one-carbon synthon, typically formic acid or its derivatives, to form the imidazole ring fused to the pyrimidine core.
Reaction Principle: The reaction proceeds via the formylation of one of the amino groups at position 5, followed by an intramolecular cyclodehydration to furnish the purine ring. The use of 4,5,6-triaminopyrimidine as the starting material leads to the formation of a 2-aminopurine scaffold, a common motif in biologically active molecules.
Caption: Traube Purine Synthesis Workflow.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4,5,6-triaminopyrimidine sulfate hydrate (1.0 eq) in an excess of 90% formic acid (e.g., 10-15 mL per gram of starting material).[4]
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 4-5 hours.[4] The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess formic acid under reduced pressure using a rotary evaporator.
-
To the residue, add a sufficient amount of water and neutralize the solution carefully with an aqueous solution of ammonia or sodium hydroxide to precipitate the crude purine product.
-
Collect the precipitate by vacuum filtration, wash it thoroughly with cold water, and then with a small amount of cold ethanol.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture, to afford the desired purine derivative in good yield.
Causality and Experimental Insights:
-
Choice of Reagent: Formic acid serves as both the solvent and the one-carbon electrophile for the cyclization. The use of a large excess ensures the reaction goes to completion.
-
Sulfate Salt Consideration: The sulfate salt of the triaminopyrimidine is generally less reactive than the free base. The acidic nature of the formic acid helps in the initial dissolution and the high reaction temperature is sufficient to drive the reaction forward without the need for an additional base to liberate the free amine.
-
Work-up Strategy: Neutralization is a critical step to precipitate the purine product, which is often less soluble in neutral aqueous media compared to its protonated form in the acidic reaction mixture.
Protocol 2: The Gabriel-Isay Pteridine Synthesis
The Gabriel-Isay synthesis is a versatile method for the preparation of pteridines, which are bicyclic heterocyclic compounds composed of fused pyrimidine and pyrazine rings.[6] This reaction involves the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound.
Reaction Principle: The vicinal amino groups at positions 4 and 5 of the pyrimidine ring react with the two carbonyl groups of the dicarbonyl compound to form the pyrazine ring. The regioselectivity of the reaction with unsymmetrical dicarbonyls can be influenced by the reaction conditions.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US20200207738A1 - A process for preparation of triaminopyrimidine compound and intermediates thereof - Google Patents [patents.google.com]
- 3. DE4309123A1 - Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts - Google Patents [patents.google.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. scribd.com [scribd.com]
- 6. derpharmachemica.com [derpharmachemica.com]
A Comprehensive Guide to the Laboratory Synthesis of 4,5,6-Triaminopyrimidine Sulfite
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, reliable protocol for the synthesis of 4,5,6-triaminopyrimidine sulfite, a critical intermediate for a wide range of pharmaceutical compounds. Tailored for professionals in research and drug development, this guide emphasizes safety, reproducibility, and high-yield synthesis. It delves into the underlying chemical principles, provides a step-by-step methodology, and offers insights into critical process parameters to ensure a successful and robust synthetic outcome.
Introduction
4,5,6-Triaminopyrimidine and its salts are fundamental building blocks in the field of medicinal chemistry. They are key precursors in the synthesis of diverse heterocyclic compounds, particularly purine analogs, which are of significant biological and therapeutic interest.[1][2][3] The versatility of this intermediate's reactive sites allows for the construction of complex molecular frameworks integral to drug discovery programs.
The synthesis of 4,5,6-triaminopyrimidine is most commonly achieved through the reduction of a 5-nitro-substituted pyrimidine precursor. The isolation of the product as a sulfite salt is particularly advantageous. Compared to the free base, which is susceptible to aerial oxidation, the sulfite salt is a more stable, crystalline solid that is easier to handle and store. This application note details a proven method for preparing 4,5,6-triaminopyrimidine sulfite through the catalytic hydrogenation of a suitable nitropyrimidine, followed by an in-situ salt formation.
Chemical Reaction Pathway
The synthesis is a one-pot, two-step process. It begins with the catalytic hydrogenation of a 5-nitropyrimidine derivative to form the corresponding 5-aminopyrimidine. This is followed by the introduction of sulfur dioxide to precipitate the desired sulfite salt from the reaction mixture.
Figure 1: General reaction pathway for the synthesis of 4,5,6-triaminopyrimidine sulfite.
Materials and Reagents
| Material | Grade | Typical Supplier(s) | Notes |
| 4,6-Diamino-5-nitropyrimidine | Reagent Grade, ≥98% | Major Chemical Suppliers | The starting material for the reduction. |
| Palladium on Carbon (10% Pd) | Catalyst Grade | Major Chemical Suppliers | Use a catalyst with 50% water content for safety. |
| Ethanol, Denatured | ACS Grade | Major Chemical Suppliers | A primary solvent for the reaction. |
| Deionized Water | High Purity | In-house | Used as a co-solvent. |
| Hydrogen Gas (H₂) | High Purity, ≥99.99% | Gas Suppliers | The reducing agent for the hydrogenation. |
| Sulfur Dioxide (SO₂) | Anhydrous, ≥99.8% | Gas Suppliers | Used for the sulfite salt formation. |
| Nitrogen Gas (N₂) | High Purity | Gas Suppliers | For creating an inert atmosphere. |
| Celite® 545 (or equivalent) | Filtration Grade | Major Chemical Suppliers | A filter aid for removing the catalyst. |
Safety Precautions:
-
Palladium on Carbon (Pd/C): The dry catalyst is pyrophoric and can ignite flammable solvents in the presence of air. It should always be handled in a wet state.
-
Hydrogen Gas (H₂): Highly flammable. All operations must be conducted in a well-ventilated fume hood, away from any potential ignition sources. Use pressure-rated equipment.
-
Sulfur Dioxide (SO₂): A toxic and corrosive gas. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including respiratory protection.
-
General Handling: Standard laboratory PPE, including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves, should be worn at all times.
Experimental Protocol
Reaction Setup and Catalytic Hydrogenation
-
Vessel Inerting: In a 1-liter, three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a condenser, add 4,6-diamino-5-nitropyrimidine (e.g., 50.0 g).
-
Solvent and Catalyst Addition: Add denatured ethanol (250 mL) and deionized water (250 mL). With caution, add 10% Palladium on Carbon (e.g., 5.0 g, wet) to the slurry.
-
Hydrogenation: Thoroughly purge the flask with nitrogen gas for approximately 15 minutes to remove all oxygen. Then, switch the gas supply to hydrogen, maintaining a slight positive pressure (a hydrogen-filled balloon is suitable for this purpose).
-
Reaction Monitoring: Stir the mixture vigorously at ambient temperature. The reaction is exothermic, and a modest increase in temperature may be noted. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is no longer detected (typically 4-6 hours).
Catalyst Removal and Sulfite Salt Formation
-
Purging: Upon completion of the reaction, switch the gas supply back to nitrogen and purge for at least 20 minutes to eliminate all residual hydrogen.
-
Filtration: Prepare a filtration setup with a Buchner funnel and a pad of Celite®. Filter the reaction mixture through the Celite® to remove the palladium catalyst.[4] Wash the filter cake with a small volume of a 1:1 ethanol/water mixture.
-
Expert Insight: It is crucial to keep the filter cake wet to prevent the pyrophoric catalyst from igniting. The used catalyst should be quenched with water immediately after filtration.
-
-
Precipitation of the Sulfite Salt: Transfer the clear filtrate to a clean flask. While stirring, introduce a stream of sulfur dioxide gas into the solution. The product will precipitate as a white to off-white solid.
-
pH Control: Continue to add SO₂ until the pH of the solution is between 3.0 and 4.0. The pH should be monitored using a calibrated pH meter or pH indicator strips.
-
Crystallization: To ensure complete precipitation, cool the slurry in an ice bath for 1-2 hours.
Product Isolation and Drying
-
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold ethanol (2 x 50 mL) to remove any remaining impurities.
-
Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved. The expected yield is typically between 80% and 90%.
Product Characterization
To confirm the identity and purity of the synthesized 4,5,6-triaminopyrimidine sulfite, the following analytical techniques are recommended:
-
Melting Point: The sulfite salt will have a characteristic decomposition temperature.
-
¹H NMR Spectroscopy: To verify the structure of the pyrimidine core and confirm the presence of the amino groups.
-
FT-IR Spectroscopy: To identify the characteristic vibrations of the functional groups present in the molecule.
-
Elemental Analysis: To determine the elemental composition and confirm the formation of the sulfite salt.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Inactive catalyst; insufficient hydrogen supply. | Use a fresh batch of catalyst. Ensure the reaction vessel is properly sealed and a positive hydrogen pressure is maintained. |
| Product Discoloration | Oxidation of the triaminopyrimidine intermediate. | Minimize the time between catalyst filtration and the addition of SO₂. Maintain a nitrogen atmosphere over the filtrate. |
| Low Yield | Incomplete precipitation; product loss during transfers. | Ensure the pH is in the optimal range for precipitation. Use minimal amounts of cold solvent for washing the product. |
| Catalyst Bleed-through | Ineffective filtration. | Use a finer grade of filter aid or employ a double layer of filter paper. |
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of 4,5,6-triaminopyrimidine sulfite. By following the detailed procedures and adhering to the safety guidelines, researchers can consistently produce a high-quality product suitable for subsequent applications in pharmaceutical research and development. The provided insights into the critical parameters of this synthesis are intended to empower scientists to successfully and safely perform this valuable chemical transformation.
References
- Oró, J. (1961). Prebiotic syntheses of purines and pyrimidines. PubMed.
- Surendranath College. Purine Synthesis.
- Microbe Notes. (2022, August 15). Purine Synthesis.
- ChemicalBook. 4,5,6-TRIAMINOPYRIMIDINE SULFATE | 49721-45-1.
- Chem-Impex. 4,5,6-Triaminopyrimidine sulfate hydrate.
- Google Patents. US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine.
- ChemicalBook. 4,5,6-TRIAMINOPYRIMIDINE synthesis.
- Google Patents. EP0115324B1 - Process for the preparation of 2,4,5,6-tetraaminopyrimidine-sulphate.
- Sigma-Aldrich. 4,5,6-Triaminopyrimidine sulfate 98 49721-45-1.
- Justia Patents. Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine.
- European Commission. OPINION ON 2,5,6-Triamino-4-pyrimidinol sulfate (Colipa No. A143).
- PubMed. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules.
- RSC Publishing. Catalytic hydrogenation of some derivatives of 2-nitrophenylpyruvic acid.
- Google Patents. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
- Megazyme. TOTAL SULFITE (Enzymatic) - ASSAY PROTOCOL.
Sources
Troubleshooting & Optimization
Technical Support Center: 4,5,6-Triaminopyrimidine Sulfate Hydrate Reaction Optimization
Welcome to the technical support center for the synthesis and optimization of 4,5,6-Triaminopyrimidine Sulfate Hydrate. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their synthetic workflows. As a precursor to vital molecules, including purines like adenine and guanine, the efficient and high-purity synthesis of this compound is paramount.[1][2] This document provides in-depth, experience-driven answers to common challenges encountered during its preparation, focusing on the reduction of nitroso- or nitropyrimidine precursors.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of 4,5,6-triaminopyrimidine sulfate hydrate.
Category 1: Low Reaction Yield & Conversion
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield is a multifaceted problem that can originate from incomplete reaction, product degradation, or inefficient isolation. The most common precursor is a 5-nitroso- or 5-nitropyrimidine derivative, which is reduced to the 5-amino group.
Key Areas for Investigation:
-
Incomplete Reduction: The conversion of the nitroso/nitro group to the amine may be stalling.
-
For Catalytic Hydrogenation (e.g., with Pd/C): The catalyst may be poisoned or inactive. Ensure your starting materials and solvents are free from sulfur compounds or other known catalyst poisons. Verify the quality and age of your catalyst. The reaction is also sensitive to pH; maintaining a pH below 9 during hydrogenation is often recommended to prevent catalyst deactivation.[3][4]
-
For Chemical Reduction (e.g., with Sodium Dithionite): Sodium dithionite (Na₂S₂O₄) is a powerful but unstable reducing agent, especially in aqueous and acidic conditions.[5] Use freshly opened, high-quality dithionite. It is often added portion-wise to a heated suspension of the starting material to maintain its concentration and control the reaction temperature.[1]
-
-
Product Degradation: 4,5,6-Triaminopyrimidine is highly susceptible to aerobic oxidation, which can occur during the reaction or work-up. The presence of three electron-donating amino groups makes the pyrimidine ring electron-rich and prone to forming colored degradation byproducts. Performing the reaction under an inert atmosphere (Nitrogen or Argon) can significantly mitigate this.
-
Suboptimal pH for Isolation: The product is isolated as a sulfate salt, and its precipitation is highly pH-dependent. The free-base form is more soluble in water. After the reduction is complete, the pH must be carefully lowered with sulfuric acid to induce precipitation. A common target pH for precipitation is highly acidic, often in the range of 0.2 to 2.5.[6]
-
Inefficient Precipitation: Insufficient cooling or time for crystallization can leave a significant amount of product in the mother liquor. Ensure the solution is thoroughly chilled (e.g., 0-10°C) and allowed adequate time to crystallize before filtration.[6]
Q2: The reduction reaction appears to stall before the starting material is fully consumed. Why does this happen?
A stalled reaction is typically due to the deactivation of the reducing agent or a change in reaction conditions.
-
Catalyst Deactivation (Hydrogenation): As mentioned in Q1, catalyst poisoning is a primary suspect. Another possibility is poor mass transfer of hydrogen gas. Ensure vigorous stirring to keep the catalyst suspended and facilitate gas-liquid-solid contact. The hydrogen pressure should also be maintained at the recommended level for the specific protocol (e.g., 10-60 bar).[3]
-
Dithionite Decomposition: Sodium dithionite decomposes into species with lower reducing potential (like bisulfite and thiosulfate). If the reaction temperature is too high or the pH becomes too acidic prematurely, the dithionite can decompose before it has fully reduced the substrate.[5][7] Adding it in portions helps maintain an effective concentration throughout the reaction.[1]
Category 2: Product Purity & Contamination
Q1: My final product has a pink, red, or brown discoloration. What is the cause and how can I obtain a white/off-white solid?
Discoloration is almost always a sign of oxidation. The ortho- and para-diamino functionalities are particularly sensitive.
Causality & Prevention:
-
Mechanism: Atmospheric oxygen can oxidize the aminopyrimidine to form highly colored quinone-imine type structures. This process can be accelerated by heat and the presence of trace metals.
-
Preventative Measures:
-
Inert Atmosphere: Conduct the reaction and, crucially, the work-up (filtration, washing) under a blanket of nitrogen or argon.
-
Antioxidants: The use of a suitable antioxidant during the reaction or work-up can be beneficial.[8]
-
Rapid Work-up: Do not leave the reaction mixture or the isolated product exposed to air for extended periods, especially when hot or in solution.
-
Washing: Wash the filtered product with deaerated (sparged with N₂) cold water and ethanol to remove soluble, colored impurities and residual acid.[1]
-
Q2: My analytical data (NMR, LC-MS) shows impurities. What are the likely side products?
Besides unreacted starting material, several side products can form depending on the reduction method.
-
Partially Reduced Intermediates: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[5][9] If the reduction is incomplete, these species may be present.
-
Azo/Azoxy Compounds: In some cases, particularly if the pH and temperature are not well-controlled, condensation between the nitroso and hydroxylamine intermediates can lead to the formation of dimeric azo or azoxy compounds.[9][10]
-
Over-reduction Products: While less common for this specific substrate, aggressive reduction conditions could potentially lead to de-amination or other ring modifications, though this is rare under standard protocols.
A logical troubleshooting workflow can help diagnose the root cause of poor yield or purity.
Caption: Troubleshooting Decision Tree for Synthesis Optimization.
Optimized Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the two most common reduction methods.
Protocol 1: Reduction via Catalytic Hydrogenation
This method is often cleaner and avoids the introduction of sulfur-containing byproducts. It is based on procedures that prioritize safety and yield by controlling pH during and after the reaction.[3][4]
Materials:
-
2,4-diamino-6-hydroxy-5-nitrosopyrimidine
-
Palladium on Carbon (5% Pd/C, 50% wet)
-
Deionized Water
-
Sulfuric Acid (98%)
-
Sodium Hydroxide solution (e.g., 10 M)
-
Hydrogen Gas
-
Nitrogen Gas
-
Ethanol
Procedure:
-
Reactor Setup: To a pressure reactor (autoclave), add 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (1.0 eq) and deionized water (approx. 10-15 mL per gram of starting material).
-
Catalyst Addition: Add 5% Pd/C catalyst (approx. 1-2% by weight of the nitrosopyrimidine).
-
Inerting: Seal the reactor and purge thoroughly with nitrogen gas (3-5 cycles) to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 bar) and begin vigorous stirring. Heat the reaction mixture to 80-100°C.[4]
-
Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-4 hours. The pH of the suspension at this point should be between 6 and 7.
-
Catalyst Removal: Cool the reactor to room temperature and vent the hydrogen gas carefully. Purge the reactor again with nitrogen. Add a sodium hydroxide solution to the mixture to raise the pH above 11. This dissolves the 2,4,5-triamino-6-hydroxypyrimidine product, allowing for easy filtration of the catalyst.[3] Filter the hot mixture through a bed of Celite® under a nitrogen atmosphere to remove the Pd/C catalyst. Wash the catalyst cake with hot, deaerated water.
-
Precipitation: Combine the filtrate and washes. While stirring, slowly add concentrated sulfuric acid to the solution to lower the pH to ~1-2. A thick, white precipitate of the sulfate salt will form.
-
Isolation: Cool the suspension in an ice bath (0-5°C) for at least 1 hour. Collect the precipitate by vacuum filtration.
-
Washing & Drying: Wash the filter cake sequentially with cold, deaerated water and then cold ethanol. Dry the product in a vacuum oven at 60-80°C to a constant weight.[1]
Protocol 2: Reduction using Sodium Dithionite
This method is a robust alternative that does not require specialized high-pressure equipment.[1][5]
Materials:
-
2,4-diamino-6-hydroxy-5-nitrosopyrimidine
-
Sodium Dithionite (Na₂S₂O₄, >85% purity)
-
Deionized Water
-
Sulfuric Acid (98%)
-
Ethanol
Procedure:
-
Initial Suspension: In a round-bottom flask equipped with a condenser and magnetic stirrer, add the 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (1.0 eq) to hot (80°C) deionized water (approx. 8-10 mL per gram).[1]
-
Dithionite Addition: While maintaining the temperature at 80-90°C, add solid sodium dithionite (approx. 2.0-2.5 eq) in several small portions over 30-60 minutes. The deep color of the starting material suspension should fade to a pale yellow or off-white.
-
Reaction Completion: After the final addition, continue stirring at 80-90°C for an additional 30-60 minutes to ensure the reduction is complete.[1]
-
Filtration (Optional): If any insoluble impurities are present, the hot mixture can be filtered.
-
Precipitation: Cool the reaction mixture slightly. Slowly and carefully add concentrated sulfuric acid to the stirred solution to adjust the pH to ~1-2.
-
Isolation: Cool the resulting thick suspension in an ice bath (0-5°C) for at least 1 hour to maximize crystallization. Collect the product by vacuum filtration.
-
Washing & Drying: Wash the filter cake with cold deionized water, followed by cold ethanol.[1] Dry the solid under vacuum at 60-80°C.
Caption: General Synthetic Workflow Diagram.
Data Summary Tables
For effective optimization, it is crucial to understand how key parameters influence the reaction outcome.
Table 1: Influence of Key Parameters on Yield & Purity
| Parameter | Condition A | Condition B | Expected Outcome & Rationale |
| Reducing Agent | Catalytic Hydrogenation (Pd/C) | Sodium Dithionite | Pd/C: Generally provides higher purity, free from sulfur byproducts. Requires pressure equipment. Dithionite: More accessible, but reagent quality is critical and may introduce inorganic salts that need to be washed out.[7] |
| Reaction Temp. | 50-60°C | 80-100°C | Higher temperatures increase reaction rates but also accelerate the degradation of both the product (oxidation) and dithionite. The optimal temperature is a balance between rate and stability.[1][3] |
| Precipitation pH | 3.0 - 4.0 | 1.0 - 2.0 | Lower pH is critical. The sulfate salt has much lower solubility in highly acidic media. A pH of 1-2 ensures maximum precipitation and minimizes product loss to the filtrate.[6] |
| Atmosphere | Air | Inert (N₂ or Ar) | Inert atmosphere is essential. It drastically reduces the formation of colored oxidative impurities, leading to a much purer, whiter final product. |
References
-
Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound - TSI Journals.
-
Sodium Hydrosulfite, Sodium Dithionite - Organic Chemistry Portal.
-
Disorders of pyrimidine metabolism - WikiLectures.
-
4,5,6-TRIAMINOPYRIMIDINE SULFATE | 49721-45-1 - ChemicalBook.
-
4,5,6-TRIAMINOPYRIMIDINE synthesis - ChemicalBook.
-
US5101031A - Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine - Google Patents.
-
Disorders of purine and pyrimidine metabolism - PubMed.
-
Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds - Benchchem.
-
Pyrimidine Metabolism Disorders - MSD Manual Professional Edition.
-
EP0444266A1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine - Google Patents.
-
Inborn errors of pyrimidine metabolism: clinical update and therapy - PubMed.
-
CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents.
-
CN108558776A - The preparation method of 2,4- diamino -5- nitroso -6- hydroxy pyrimidines and guanine - Google Patents.
-
4,5,6-Triaminopyrimidine sulfate hydrate - Chem-Impex.
-
OPINION ON 2,5,6-Triamino-4-pyrimidinol sulfate (Colipa No. A143) - European Commission.
-
Can sodium dithionite be used for reduction of nitro to amine group? Is this better than Fe powder which needs column separation? | ResearchGate.
-
Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog.
-
Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles - Green Chemistry (RSC Publishing).
-
4,5,6-Triaminopyrimidine sulfate 98 49721-45-1 - Sigma-Aldrich.
-
SAFETY DATA SHEET - Fisher Scientific.
-
US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate - Google Patents.
-
4,5,6-Pyrimidinetriamine, sulfate (1:1) | C4H9N5O4S - PubChem.
-
US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine - Google Patents.
-
Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines - PDF.
-
Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? - Chemistry Stack Exchange.
-
4-Hydroxy-2,4,5-triaminopyrimidine - Wikipedia.
-
EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents.
-
4, 5, 6-Triaminopyrimidine sulfate, min 98%, 1 gram - CP Lab Safety.
-
Catalytic hydrogenation of some derivatives of 2-nitrophenylpyruvic acid - RSC Publishing.
-
4,5,6-Triaminopyrimidine Sulfate Hydrate, 95% Purity, C4H11N5O5S, 10 grams - A1Suppliers.
-
Method for the production of 5-nitroso-2,4,6-triaminopyrimidine - Google Patents.
-
Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC.
-
Reaction network of the hydrogenation of nitroaromatics to access six... - ResearchGate.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. chemimpex.com [chemimpex.com]
- 3. US5101031A - Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine - Google Patents [patents.google.com]
- 4. EP0444266A1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. ec.europa.eu [ec.europa.eu]
- 9. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 4,5,6-Triaminopyrimidine Sulfate Hydrate
Welcome to the technical support center for the synthesis of 4,5,6-triaminopyrimidine sulfate hydrate. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve yield and purity in this critical synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.
Section 1: Understanding the Core Synthesis Pathway
The synthesis of 4,5,6-triaminopyrimidine sulfate hydrate is typically achieved via a two-step process starting from a suitable precursor, most commonly 2,4,6-triaminopyrimidine. The general sequence involves the selective introduction of a nitroso group at the 5-position, followed by its reduction to an amino group. The resulting triaminopyrimidine is then isolated as its more stable sulfate salt.
The overall transformation can be visualized as follows:
Caption: General workflow for 4,5,6-triaminopyrimidine sulfate synthesis.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Issue 1: Low Yield or Reaction Failure during Nitrosation
Q: My reaction mixture turned into a thick, unstirrable gel during the addition of sodium nitrite. What is causing this, and how can I prevent it?
A: This is a common and critical issue caused by poor temperature control. At temperatures above 20°C, the highly reactive 5-nitroso intermediate can undergo side reactions with the amino groups of other pyrimidine molecules.[1] This forms a three-dimensional polymer network linked by azo bonds, resulting in gelation that can halt the reaction and even damage equipment.[1]
-
Causality: The electrophilic nitroso group attacks the nucleophilic amino groups, initiating polymerization.
-
Solution:
-
Strict Temperature Control: Maintain the reaction temperature between 0°C and 16°C, with an absolute maximum of 20°C, throughout the addition of the nitrosating agent.[1] Use an ice/salt bath for efficient cooling.
-
Slow Reagent Addition: Add the solution of sodium nitrite dropwise to prevent localized temperature spikes.
-
Efficient Stirring: Ensure vigorous mechanical stirring to dissipate heat and maintain a homogenous mixture. Under these controlled conditions, the desired 5-nitroso intermediate precipitates as a manageable, stirrable slurry.[1]
-
Q: The yield of my 5-nitroso intermediate is low, even without gel formation. What other factors should I investigate?
A: Assuming temperature was well-controlled, poor yield in the nitrosation step often points to issues with stoichiometry or pH.
-
Causality: The nitrosation reaction requires an acidic environment to generate the active nitrosating species, nitrous acid (HNO₂), from sodium nitrite. Incorrect stoichiometry can lead to an incomplete reaction.
-
Solution:
-
Stoichiometry Check: Use a slight excess of sodium nitrite (1.0-1.05 molar equivalents) and a larger excess of a weak acid like acetic acid (approx. 1.5 molar equivalents) to ensure the complete conversion of the starting material.[1]
-
Acid Choice: While strong acids like HCl can be used, acetic acid is often preferred as it helps buffer the system and control the reaction rate.[1]
-
Purity of Starting Material: Ensure your 2,4,6-triaminopyrimidine is of high purity, as impurities can interfere with the reaction.
-
Issue 2: Inefficient Reduction and Low Product Yield
Q: I am using catalytic hydrogenation (Pd/C) to reduce the nitroso group, but the reaction is very slow or stalls. How can I improve this?
A: Catalytic hydrogenation is a clean and efficient reduction method, but its performance is highly dependent on several factors.
-
Causality: The catalyst's surface can become inactive (poisoned), or the reaction conditions may not be optimal for mass transfer of hydrogen gas.
-
Solution:
-
Catalyst Activity & Loading: Use a fresh, high-quality palladium on carbon catalyst (typically 5-10% Pd). A higher catalyst loading can improve reaction rates.[2]
-
Solvent Choice: While water can be used, solvents like ethanol can sometimes offer better solubility for intermediates and improve reaction kinetics.[2][3]
-
Hydrogen Pressure: Ensure adequate hydrogen pressure (e.g., 0.8–1.2 MPa) in the reactor to drive the reaction forward.[2]
-
Temperature: Moderate heating (e.g., 50-70°C) can significantly increase the reaction rate, though this must be carefully controlled.[2]
-
Agitation: Vigorous stirring is essential to ensure efficient contact between the solid catalyst, the liquid phase, and hydrogen gas.
-
Q: My yields are low and inconsistent when using a chemical reducing agent like zinc dust or sodium dithionite. What are the critical parameters to control?
A: Chemical reductions are effective but require precise control over stoichiometry, pH, and temperature to maximize yield and minimize side products.
-
For Zinc Dust Reduction: This method can produce very high yields (82-88%) and purity (99.5%) when optimized.[4]
-
Causality: The reduction potential of zinc is highly pH-dependent. The process involves forming an acid salt of the product, which is then converted to the sulfate salt.
-
Solution:
-
Stoichiometry: Use about 2.0-2.5 molecular equivalents of zinc dust and 4.0-4.7 equivalents of a suitable acid (e.g., HCl).[4][5]
-
pH Control: This is the most critical parameter. The reaction should be run to a final pH of about 5-6.[4] After reduction, the pH is adjusted to ~2.2-2.4 to dissolve the product's acid salt before filtering off insoluble zinc salts. Finally, the pH is lowered to 0.2-0.5 with sulfuric acid to precipitate the desired sulfate salt.[4]
-
Temperature: Maintain the reaction temperature between 20°C and 65°C.[4][5]
-
-
-
For Sodium Dithionite Reduction: This is a common lab-scale method but often gives lower and less consistent yields (~54%) and lower purity compared to the zinc process.[4]
-
Causality: Sodium dithionite is unstable in acidic solutions and can decompose. Over-reduction or side reactions can occur if conditions are not optimal.
-
Solution:
-
Issue 3: Product Purity and Stability
Q: My final 4,5,6-triaminopyrimidine sulfate hydrate product is off-white or has a pink/brown tint. Why is this happening?
A: The free base, 4,5,6-triaminopyrimidine, is highly sensitive to air oxidation, which is a primary cause of discoloration.[6] The presence of three electron-donating amino groups on the pyrimidine ring makes it susceptible to forming colored oxidation products.
-
Causality: The aromatic diamine functionality at the 5 and 6 positions is particularly prone to oxidation.
-
Solution:
-
Inert Atmosphere: After the reduction step is complete, handle the solution containing the free base under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
-
Prompt Salt Formation: Do not leave the free base in solution for extended periods. Proceed to the sulfuric acid addition and precipitation step promptly to convert it to the more stable sulfate salt.
-
Use of Antioxidants: For applications where the compound is stored in solution, the addition of a suitable antioxidant may be necessary to ensure stability.[7][8]
-
Purification: If the final product is discolored, recrystallization from water with the aid of activated charcoal can help remove colored impurities.
-
Q: How can I ensure the complete precipitation and efficient isolation of the final product?
A: Maximizing the recovery of your product depends on leveraging its solubility properties.
-
Causality: The sulfate salt has limited solubility in cold, acidic aqueous media.
-
Solution:
-
Final pH: Ensure the final pH after sulfuric acid addition is very low, typically between 0.2 and 0.5, to minimize the solubility of the sulfate salt.[4]
-
Cooling: After precipitation, cool the mixture thoroughly (e.g., 0-10°C) for a sufficient time to ensure maximum crystallization before filtration.[4][5]
-
Washing: Wash the filtered product cake with cold water to remove residual acid and inorganic salts, followed by a wash with a solvent like ethanol to aid in drying.[9]
-
Section 3: Optimized High-Yield Protocol (Zinc Reduction Method)
This protocol is based on a process reported to achieve yields of 82-88% with high purity.[4] It utilizes a two-step, one-pot nitrosation and subsequent reduction with zinc dust.
Experimental Workflow Diagram
Caption: Detailed workflow for the high-yield Zinc/HCl reduction method.
Step-by-Step Methodology
(Note: This protocol assumes the 2,4,6-triamino-5-nitrosopyrimidine intermediate has been pre-formed and is used as a wet cake.)
-
Reaction Setup: In a suitable reaction vessel, charge water and the pre-formed 2,4,6-triamino-5-nitrosopyrimidine (1.0 molecular proportion).
-
Reduction:
-
Add zinc dust (2.1-2.2 molecular proportions) to the slurry.[4]
-
Concurrently and carefully, add hydrochloric acid (~4.1-4.2 molecular proportions) at a rate that allows the reaction temperature to rise to and be maintained at 60-65°C.[4]
-
Monitor the pH during the addition. The final pH of the reaction mixture after the addition is complete should be in the range of 5.5-5.7.[4]
-
-
Dissolution and Filtration:
-
Cool the reaction mixture. Adjust the pH to 2.2-2.4 by adding more hydrochloric acid. This step ensures that the product, as its hydrochloride salt, is fully dissolved in the aqueous phase.[4]
-
Filter the mixture to remove insoluble materials, which primarily consist of zinc salts. Collect the filtrate (mother liquor).
-
-
Precipitation of Sulfate Salt:
-
Transfer the filtrate to a clean vessel. While maintaining the temperature at 40-45°C, add sulfuric acid (e.g., 15-20% by weight solution) to adjust the pH down to 0.2-0.5.[4] The product will begin to precipitate.
-
-
Isolation:
-
Cool the slurry to 0-10°C and hold for at least 1 hour to ensure complete crystallization.[4]
-
Collect the precipitate by filtration.
-
Wash the filter cake with cold deionized water, followed by cold ethanol.
-
Dry the product under vacuum to a constant weight.
-
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Nitrosation Temp. | 0-20 °C | Prevents formation of polymeric azo byproducts.[1] |
| Zn Dust (eq.) | 2.0 - 2.5 | Ensures complete reduction of the nitroso group.[4] |
| Acid for Reduction (eq.) | 4.0 - 4.7 | Drives the zinc reduction and forms the soluble acid salt.[4] |
| Reduction Temp. | 20 - 65 °C | Provides sufficient activation energy without significant degradation.[4] |
| Final pH (Reduction) | 5.0 - 6.0 | Optimal pH for the zinc reduction reaction.[4] |
| Final pH (Precipitation) | 0.2 - 0.5 | Minimizes product solubility for maximum recovery.[4] |
| Crystallization Temp. | 0 - 10 °C | Maximizes precipitation of the sulfate salt from the mother liquor.[4] |
| Expected Yield | 82 - 88.5% | Based on optimized zinc reduction process.[4] |
References
- Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate. (1981).
- Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine. (1979).
-
Hemmati, S., et al. (n.d.). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals. [Link]
-
SCCS. (2015). Opinion on 2,5,6-Triamino-4-pyrimidinol sulfate (Colipa No. A143). European Commission. [Link]
-
SCCP. (2007). OPINION ON 2,5,6-Triamino-4-pyrimidinol sulfate. European Commission. [Link]
-
A Simple and Efficient Route for Preparing 2,3,5,6-Tetraaminopyridine Hydrochloride Salt. (n.d.). [Link]
- Traube, W. (1904). Berichte, 37:4544.
-
Synthesis of 2,4,5,6-tetraaminopyrimidine. (n.d.). PrepChem.com. [Link]
-
2,4,6-Triaminopyrimidine. (n.d.). Wikipedia. [Link]
Sources
- 1. US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine - Google Patents [patents.google.com]
- 2. A Simple and Efficient Route for Preparing 2,3,5,6-Tetraaminopyridine Hydrochloride Salt | MDPI [mdpi.com]
- 3. 4,5,6-TRIAMINOPYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. 2,4,6-Triaminopyrimidine - Wikipedia [en.wikipedia.org]
- 7. ec.europa.eu [ec.europa.eu]
- 8. ec.europa.eu [ec.europa.eu]
- 9. tsijournals.com [tsijournals.com]
Technical Support Center: Purification of 4,5,6-Triaminopyrimidine Sulfate Hydrate
Welcome to our dedicated technical support guide for the purification of 4,5,6-Triaminopyrimidine sulfate hydrate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this critical pharmaceutical intermediate.[1] We understand that achieving high purity is paramount for the success of your downstream applications. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound. Our approach is grounded in fundamental chemical principles to not only offer solutions but also to explain the reasoning behind them.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section is structured to help you diagnose and resolve specific issues you may encounter during your experiments.
Recrystallization Issues
Question 1: My 4,5,6-Triaminopyrimidine sulfate hydrate is "oiling out" instead of forming crystals. What is happening and how can I fix it?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystalline lattice. This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of your compound (or a eutectic mixture of your compound and the solvent). The high concentration of impurities can also lower the melting point, exacerbating this issue.[2]
Causality & Solution Workflow:
-
High Solute Concentration: The solution is too concentrated, causing the compound to precipitate before the solution has cooled sufficiently for crystal lattice formation.
-
Solution: Re-heat the mixture until the oil completely redissolves. Add a small amount (5-10% more) of the hot solvent to decrease the saturation level. Allow the solution to cool much more slowly.[3]
-
-
Inappropriate Solvent Choice: The boiling point of your solvent may be too high, or the compound's solubility is simply too great even at lower temperatures.
-
Solution: Select a solvent with a lower boiling point or one in which the compound is less soluble at room temperature.[2]
-
-
Presence of Impurities: Significant amounts of impurities can depress the melting point of the solid.
-
Solution: Consider a pre-purification step. If the impurities are colored, adding activated charcoal to the hot solution can be effective. After a short period of gentle boiling, perform a hot filtration to remove the charcoal and then proceed with the slow cooling process.[2]
-
Question 2: No crystals are forming even after my solution has cooled to room temperature and been placed in an ice bath. What should I do?
Answer: The absence of crystal formation indicates that the solution is not sufficiently supersaturated. This could be due to using too much solvent or the inherent high solubility of the compound in the chosen solvent at low temperatures.
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]
-
Seed Crystals: If you have a small amount of pure 4,5,6-Triaminopyrimidine sulfate hydrate, add a single, tiny crystal to the solution. This will act as a template for further crystal formation.[3]
-
-
Increase Concentration: If induction methods fail, your solution is likely too dilute.
-
Action: Gently heat the solution to evaporate a portion of the solvent.[3] Once you observe slight turbidity or the formation of solid, add a minimal amount of hot solvent to redissolve it and then allow it to cool slowly again.
-
-
Utilize an Anti-Solvent:
-
Concept: An anti-solvent is a solvent in which your compound is insoluble but is fully miscible with your crystallization solvent.
-
Procedure: While stirring your solution at room temperature, slowly add the anti-solvent dropwise until you observe persistent cloudiness. Then, add a few drops of the original (good) solvent until the solution becomes clear again. Allow this mixed-solvent system to cool slowly.[4]
-
Diagram 1: Decision Workflow for Recrystallization Troubleshooting
Caption: A logical workflow for addressing common recrystallization problems.
Chromatography and Purity Analysis Issues
Question 3: My 4,5,6-Triaminopyrimidine sulfate hydrate shows poor retention (elutes in the void volume) on my C18 reversed-phase HPLC column. How can I get it to retain?
Answer: This is a common challenge for highly polar molecules like 4,5,6-Triaminopyrimidine sulfate hydrate.[5] Standard C18 columns have a nonpolar stationary phase, which has a low affinity for polar compounds, leading to minimal interaction and retention.
Strategies for Increasing Retention:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases that are modified to be more compatible with polar analytes and aqueous mobile phases, offering better retention for polar compounds compared to traditional C18 columns.[4][5]
-
Employ an Ion-Pairing Reagent: Since the molecule is a sulfate salt and has basic amino groups, it is ionizable. Adding an ion-pairing reagent (e.g., a quaternary amine for the sulfate or an alkyl sulfonate for the protonated amines) to the mobile phase can form a neutral ion-pair with your analyte. This increases its hydrophobicity and affinity for the C18 stationary phase.[5]
-
Switch to a Different Chromatographic Mode:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the preferred method for highly polar compounds. It utilizes a polar stationary phase (like bare silica or an amide-bonded phase) and a mobile phase with a high organic content. This promotes the retention of polar compounds.[4][5]
-
Mixed-Mode Chromatography: These columns combine multiple separation mechanisms, such as reversed-phase and ion-exchange, which can be highly effective for complex polar molecules.[4]
-
Question 4: I'm observing significant peak tailing in my HPLC analysis. What are the likely causes and solutions?
Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with free silanol groups on the silica support. For basic compounds like aminopyrimidines, these acidic silanol groups can cause strong, undesirable interactions.
Troubleshooting Peak Tailing:
-
Mobile Phase pH Adjustment: For basic compounds, using a slightly acidic mobile phase (e.g., with formic or phosphoric acid) can protonate both the analyte and the silanol groups. This leads to more consistent ionic interactions and can significantly improve peak shape.[5]
-
Use of a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can "neutralize" the active silanol sites on the stationary phase, preventing them from interacting with your analyte.[6]
-
Sample Solvent Mismatch: Injecting your sample in a solvent that is much stronger (more eluting power) than your mobile phase can cause peak distortion.
-
Solution: Dissolve your sample in the initial mobile phase composition whenever possible. If solubility is an issue, use the minimum amount of a stronger solvent.[5]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the injection volume or the concentration of your sample.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of 4,5,6-Triaminopyrimidine sulfate hydrate?
A1: Given its polar nature due to the multiple amino groups and its formulation as a sulfate salt, polar protic solvents are a logical starting point.[2] Water is a likely candidate, potentially mixed with a miscible organic solvent like ethanol or isopropanol to fine-tune the solubility. The goal is to find a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.[2] Based on supplier information, it is also soluble in Dimethyl Sulfoxide (DMSO), which could be used in a two-solvent system with an anti-solvent like water or an ether.[7]
Q2: What are the likely impurities I need to remove?
A2: Impurities can originate from the starting materials or from byproducts of the synthesis. 4,5,6-Triaminopyrimidine is often synthesized by the reduction of 4,6-diamino-5-nitropyrimidine or 4,6-diamino-5-nitrosopyrimidine.[8] Therefore, potential impurities could include:
-
Unreacted nitro or nitroso starting materials.
-
Byproducts from incomplete reduction.
-
If sodium dithionite is used as the reducing agent, undesirable sulfamate impurities can form, which are difficult to remove by recrystallization alone.[9]
Q3: Can I use column chromatography to purify this compound?
A3: Yes, but with careful consideration of the stationary phase. Due to its high polarity and basic nature, standard silica gel chromatography can be challenging, leading to streaking and poor recovery.[6]
-
Recommended Approach: Use a modified stationary phase. An amine-functionalized silica column can provide a more suitable environment for purification.[6] Alternatively, basic alumina could be employed.
-
Mobile Phase Modifiers: If using standard silica, it is often necessary to add a small amount of a basic modifier like triethylamine or ammonia to the mobile phase (e.g., in a DCM/Methanol system) to prevent strong interactions with the acidic silica.[6]
Q4: What are the recommended storage conditions for 4,5,6-Triaminopyrimidine sulfate hydrate?
A4: It is recommended to store the compound in a cool, dry place in a tightly sealed container.[10] It is incompatible with strong oxidizing agents.[7]
Experimental Protocols
Protocol 1: General Recrystallization Procedure
This protocol provides a general workflow. The optimal solvent and volumes must be determined empirically.
-
Solvent Selection: In a small test tube, add ~20-30 mg of your crude material. Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound well. Heat the test tube. If the compound dissolves completely, it is a good candidate solvent. Allow it to cool to see if crystals form.
-
Dissolution: Place the crude 4,5,6-Triaminopyrimidine sulfate hydrate in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Add just enough hot solvent to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Filtration: Pre-heat a funnel and a new flask. Perform a hot gravity filtration to remove any insoluble impurities (and charcoal, if used). This step is crucial to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Do not disturb the flask during this initial cooling period.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: HPLC Purity Analysis
This method is a starting point for assessing the purity of your compound.
| Parameter | Condition | Rationale |
| Column | Newcrom R1, 5 µm, 4.6 x 150 mm | A specialized reversed-phase column with low silanol activity, suitable for polar compounds.[10] |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid | A standard reversed-phase elution system. Phosphoric acid is used to control the pH and improve peak shape for the basic analyte.[10] |
| Gradient | Isocratic or a shallow gradient (e.g., 5-20% Acetonitrile) | To be optimized based on impurity profile. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm or 280 nm | Aromatic pyrimidine systems typically absorb in this range. |
| Injection Volume | 5-10 µL | Standard analytical injection volume. |
| Sample Prep | Dissolve in mobile phase or a Water/Acetonitrile mixture. | To ensure compatibility with the mobile phase and prevent peak distortion. |
Diagram 2: HPLC Purity Analysis Workflow
Caption: A streamlined workflow for HPLC-based purity assessment.
References
-
SIELC Technologies. (n.d.). Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Alberta. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Reddit. (2020). r/Chempros - Recrystallisation Help. Retrieved from [Link]
-
ResearchGate. (2018). HPLC profiles of the reaction mixture and purity analysis during the.... Retrieved from [Link]
-
Science History Institute. (1949). CHROMATOGRAPHY OF PURINES AND PYRIMIDINES ON STARCH COLUMNS. Retrieved from [Link]
- Google Patents. (n.d.). CN101968471B - Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method.
-
Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). 4,5,6-Pyrimidinetriamine, sulfate (1:1). Retrieved from [Link]
- Google Patents. (n.d.). US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate.
-
European Commission. (2015). OPINION ON 2,5,6-Triamino-4-pyrimidinol sulfate (Colipa No. A143). Retrieved from [Link]
-
European Commission. (2008). OPINION ON 2,5,6-Triamino-4-pyrimidinol sulfate. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. 4,5,6-Triaminopyrimidine sulfate hydrate, 98+% (dry wt.), water 8% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 8. 4,5,6-TRIAMINOPYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 9. US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate - Google Patents [patents.google.com]
- 10. Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Common side reactions with 4,5,6-Triaminopyrimidine sulfate hydrate and how to avoid them
Technical Support Center: 4,5,6-Triaminopyrimidine Sulfate Hydrate
Welcome to the technical support guide for 4,5,6-Triaminopyrimidine sulfate hydrate. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during its use. As a key intermediate, particularly in the synthesis of purines and other heterocyclic compounds, its reactivity requires careful management to ensure high yields and purity.[1][2] This guide provides field-proven insights and solutions to common side reactions and handling issues.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. The solutions provided are based on an understanding of the compound's chemical properties and reactivity.
Question 1: My initially off-white 4,5,6-Triaminopyrimidine sulfate hydrate powder has developed a distinct yellow or orange tint upon storage. What caused this, and is it still suitable for my synthesis?
Answer:
This color change is a classic indicator of oxidation. The electron-rich triaminopyrimidine ring is highly susceptible to oxidation, especially when exposed to atmospheric oxygen, light, or trace metal impurities over time.[3] The resulting oxidized species are often highly colored, conjugated molecules.
-
Causality: The three amino groups donate electron density into the pyrimidine ring, making it easy to oxidize. This is a common characteristic of aminopyrimidines.[4] One-electron oxidation can occur without significantly altering the compound's basic tautomeric preferences, but it does lead to the formation of radical cations that can proceed to form colored impurities.[3]
-
Suitability for Use: For non-critical applications or initial trials, you might proceed with caution. However, for syntheses where high purity is essential, such as in pharmaceutical development, using the discolored reagent is not recommended. The impurities can lead to significant side reactions, lower yields, and complex purification challenges.
-
Recommended Action:
-
Best Practice: Discard the discolored reagent and use a fresh, unopened batch for optimal results.
-
Purification (If Necessary): If fresh reagent is unavailable, you may attempt recrystallization. However, this is often difficult without further degradation. A trial purification could involve dissolving the material in a minimal amount of warm dilute aqueous acid, treating with activated charcoal to adsorb colored impurities, and carefully precipitating the sulfate salt by cooling or adding a miscible organic solvent. This process must be performed quickly and preferably under an inert atmosphere.
-
Question 2: I am performing a Traube purine synthesis using 4,5,6-Triaminopyrimidine sulfate and formic acid, but my yield is very low, and TLC analysis shows multiple unidentified spots.
Answer:
Low yields and multiple byproducts in a Traube synthesis are common issues that typically point to one of three root causes: starting material degradation, incomplete reaction, or competing side reactions like hydrolysis.[5][6]
-
Probable Cause 1: Starting Material Oxidation: As discussed above, if your 4,5,6-Triaminopyrimidine sulfate has oxidized, the impurities will interfere with the cyclization step, leading to a complex mixture.
-
Probable Cause 2: Incomplete Cyclization: The Traube synthesis requires the formation of a formamide intermediate followed by ring closure.[7][8] Insufficient heating or reaction time can cause the reaction to stall at the formylation stage, which would appear as a separate spot on TLC.[6]
-
Probable Cause 3: Hydrolysis: The amino groups on the pyrimidine ring can be susceptible to hydrolysis, particularly if there is excessive water in the reaction or if the reaction is run under harsh acidic conditions for a prolonged period.[9][10] This can lead to the formation of 4,5-diamino-6-hydroxypyrimidine, which may react differently or not at all.
Troubleshooting Workflow for Low Yield in Purine Synthesis
Caption: Troubleshooting workflow for the Traube synthesis.
Experimental Protocol: Optimized Traube Synthesis
-
Setup: To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add fresh, off-white 4,5,6-Triaminopyrimidine sulfate hydrate (1.0 eq).
-
Reagent Addition: Add 98-100% formic acid (10-15 volumes). The use of high-purity formic acid is critical.[5]
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes to displace atmospheric oxygen.
-
Reaction: Heat the mixture to reflux (typically around 100-110°C) and maintain for 4-5 hours under a positive pressure of inert gas.[5]
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of Dichloromethane:Methanol 9:1). The starting material should be consumed, and a single major product spot should appear.
-
Workup: After completion, cool the reaction and evaporate the excess formic acid under reduced pressure. The resulting residue can then be purified by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the definitive optimal storage conditions for 4,5,6-Triaminopyrimidine sulfate hydrate to ensure long-term stability?
A: To maximize shelf-life and prevent degradation, adhere to the following storage protocol. The key is to protect it from atmospheric oxygen, moisture, and light.
-
Container: Store in a tightly sealed, opaque container (e.g., an amber glass bottle).[11][12][13]
-
Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.
-
Location: Keep the container in a cool, dry, and dark place, such as a desiccator cabinet or a controlled storeroom. Store at room temperature.[1]
-
Ventilation: Ensure the storage area is well-ventilated.[11]
Q2: What specific chemicals or chemical classes should I avoid mixing with 4,5,6-Triaminopyrimidine sulfate hydrate?
A: The primary incompatibility is with strong oxidizing agents.[2][12][13] Contact with these can cause a rapid, potentially exothermic, and uncontrolled oxidation, leading to complete degradation of the material and the potential for hazardous gas release.
| Incompatible Material Class | Example(s) | Rationale for Incompatibility |
| Strong Oxidizing Agents | Peroxides (e.g., H₂O₂), Nitrates (e.g., HNO₃), Perchlorates, Permanganates | The electron-rich pyrimidine ring is highly susceptible to oxidation, which can be vigorous and lead to decomposition.[3][12][13] |
| Strong Bases | Sodium Hydroxide, Potassium tert-butoxide | Can deprotonate the sulfate salt and the free base is even more susceptible to rapid atmospheric oxidation. |
| Reactive Acids | Concentrated Sulfuric Acid (hot), Nitric Acid | Can lead to uncontrolled sulfonation, nitration, or oxidative degradation. |
Q3: How does the "hydrate" form affect its reactivity and handling?
A: The "hydrate" indicates that water molecules are incorporated into the crystal lattice. While the compound is sold as a stable hydrate, the aminopyrimidine core is still susceptible to degradation from atmospheric exposure. The water of hydration is generally stable under recommended storage conditions and does not typically interfere with reactions like the Traube synthesis where water is often tolerated or driven off. However, for reactions sensitive to precise water content, it is advisable to determine the water content by Karl Fischer titration or to use a freshly opened bottle. Note that some suppliers have removed the term "hydrate" to avoid confusion, as moisture is technically an impurity, but the product quality remains the same.[14]
Overview of Degradation Pathways
Caption: Primary degradation pathways for the compound.
References
- Consequences of one-electron oxidation and one-electron reduction for 4-aminopyrimidine--DFT studies. PubMed.
- Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. PubMed.
- Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes. Google Search.
- 4,5,6-Triaminopyrimidine Sulfate - Free SDS search. Google Search.
- 4,5,6-Triaminopyrimidine sulfate hydrate. Chem-Impex.
- 7.1.1. Synthesis. Google Search.
- Traube Purine Synthesis | PDF. Scribd.
- SAFETY DATA SHEET. Thermo Fisher Scientific.
- Amidohydrolases of the reductive pyrimidine catabolic pathway purification, characterization, structure, reaction mechanisms and enzyme deficiency. PubMed.
- SAFETY DATA SHEET. Santa Cruz Biotechnology.
- 1-III) Traube Synthesis For Purine | PDF. Scribd.
- Mono-N-oxidation of heterocycle-fused pyrimidines. Dalton Transactions (RSC Publishing).
- Traube purine synthesis | PPTX. Slideshare.
- Synthesis and Medicinal Uses of Purine. Pharmaguideline.
- Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). RSC Publishing.
- 4,5,6-Triaminopyrimidine sulfate hydrate, 98+% (dry wt.), water <8%. Fisher Scientific.
- Traube purine synthesis. Chemistry Online.
- Material Safety Data Sheet - 6-Hydroxy-2,4,5-triaminopyrimidine sulfate, 97%. Google Search.
- Hydrolysis cascade from diaminopyrimidine (D) to C to U. ResearchGate.
- Oxidative Dehydrogenation of Dihydropyrimidinones and Dihydropyrimidines | Organic Letters. ACS Publications.
- SAFETY DATA SHEET. Fisher Scientific.
- 4,5,6-TRIAMINOPYRIMIDINE SULFATE | 49721-45-1. ChemicalBook.
- Determination of the antioxidative activity of substituted 5-aminopyrimidines. PubMed.
- Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC. NIH.
- 4,5,6-TRIAMINOPYRIMIDINE synthesis. ChemicalBook.
- 4,5,6-Triaminopyrimidine sulfate hydrate, 98+% (dry wt.), water <8%. Fisher Scientific.
- US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate. Google Patents.
- 4,5,6-Pyrimidinetriamine, sulfate (1:1) | C4H9N5O4S. PubChem.
- 4,5,6-Triaminopyrimidine sulfate hydrate, 98+% (dry wt.), water <8%. Google Search.
- SAFETY DATA SHEET. Fisher Scientific.
- Purine Synthesis. Microbe Notes.
- 4-Hydroxy-2,5,6-triaminopyrimidine sulfate salt | CAS 35011-47-3. SCBT.
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI.
- OPINION ON 2,5,6-Triamino-4-pyrimidinol sulfate. European Commission.
- 4,5,6-Triaminopyrimidine Sulfate 49721-45-1 | Tokyo Chemical Industry Co., Ltd.(APAC). Tokyo Chemical Industry Co., Ltd..
- 4,5,6-TRIAMINOPYRIMIDINE SULFATE. gsrs.
- US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine. Google Patents.
- Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column. Google Search.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4,5,6-Triaminopyrimidine sulfate hydrate, 98+% (dry wt.), water <8% | Fisher Scientific [fishersci.ca]
- 3. Consequences of one-electron oxidation and one-electron reduction for 4-aminopyrimidine--DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of the antioxidative activity of substituted 5-aminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. chemistry-online.com [chemistry-online.com]
- 7. scribd.com [scribd.com]
- 8. scribd.com [scribd.com]
- 9. Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. 4,5,6-Triaminopyrimidine Sulfate | 49721-45-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Stability and degradation of 4,5,6-Triaminopyrimidine sulfate hydrate under experimental conditions
Welcome to the technical support center for 4,5,6-Triaminopyrimidine sulfate hydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound under experimental conditions. As a senior application scientist, this guide synthesizes chemical principles with practical, field-proven insights to help you navigate potential challenges in your research.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of 4,5,6-Triaminopyrimidine sulfate hydrate. The troubleshooting steps are designed to help you identify the root cause of a problem and implement a scientifically sound solution.
Issue 1: Visual Changes in Solid Compound (Color Change, Clumping)
Observation: The off-white to light yellow crystalline powder has developed a darker color (e.g., tan, brown) or has become clumpy during storage.[1]
Potential Causes & Troubleshooting Steps:
-
Exposure to Light (Photodegradation): Aminopyrimidines can be susceptible to photolysis, especially under UV radiation.
-
Verification: Compare the appearance of a sample stored in the dark (e.g., in an amber vial, inside a cabinet) with the affected sample.
-
Solution: Always store the compound in a light-protected container. For long-term storage, consider placing the container inside a secondary, opaque container.
-
-
Oxidation: The multiple amino groups on the pyrimidine ring are susceptible to oxidation from atmospheric oxygen, which can be accelerated by light and humidity. The compound is known to be incompatible with strong oxidizing agents.[2][3]
-
Verification: The presence of colored impurities is a strong indicator of oxidation.
-
Solution: Store the compound under an inert atmosphere (e.g., argon or nitrogen). For daily use, use a desiccator to minimize exposure to moisture and air.
-
-
Moisture Absorption: The compound is a hydrate, but excessive moisture can lead to clumping and may accelerate other degradation pathways.
-
Verification: The physical state of the powder will change from free-flowing to clumpy or sticky.
-
Solution: Store in a tightly sealed container in a dry environment. A desiccator is highly recommended.
-
Issue 2: Incomplete Dissolution or Precipitation in Solution
Observation: The compound does not fully dissolve in the chosen solvent, or a precipitate forms over time.
Potential Causes & Troubleshooting Steps:
-
Solvent Selection: 4,5,6-Triaminopyrimidine sulfate hydrate has limited solubility in many common solvents. It is known to be soluble in dimethyl sulfoxide (DMSO).[2][3][4]
-
Verification: Review your experimental protocol and confirm the solvent choice.
-
Solution: Use DMSO as the primary solvent. For aqueous solutions, the pH will be critical. As a sulfate salt, it will form a weakly acidic solution. Adjusting the pH may be necessary to achieve and maintain solubility, but be aware that this can also affect stability (see Issue 3).
-
-
Degradation Product Formation: The precipitate could be a less soluble degradation product.
-
Verification: Analyze the precipitate using techniques like HPLC, LC-MS, or NMR to identify it.
-
Solution: If degradation is confirmed, prepare solutions fresh before each experiment. Protect the solution from light and heat, and consider purging with an inert gas to minimize oxidation.
-
-
Temperature Effects: Solubility is temperature-dependent. A solution prepared at a higher temperature may precipitate upon cooling.
-
Verification: Observe if precipitation coincides with changes in temperature.
-
Solution: Determine the solubility at your working temperature. If necessary, maintain a constant temperature during your experiment.
-
Issue 3: Inconsistent or Unexpected Analytical Results (e.g., HPLC, NMR)
Observation: You observe unexpected peaks in your HPLC chromatogram, or the NMR spectrum shows signals that do not correspond to the pure compound.
Potential Causes & Troubleshooting Steps:
-
On-Column or In-Method Degradation: The analytical method itself could be causing degradation.
-
Verification: Vary the analytical conditions. For HPLC, change the mobile phase pH, temperature, or detector wavelength. For NMR, analyze the sample immediately after dissolution and then again after several hours in the NMR tube.
-
Solution: Use milder analytical conditions. For HPLC, this could mean using a mobile phase with a more neutral pH or running the analysis at a lower temperature.
-
-
Hydrolytic Degradation: The compound may be degrading in your solution due to hydrolysis, especially at pH extremes.[5]
-
Verification: Perform a forced degradation study by intentionally exposing your compound to acidic and basic conditions (e.g., 0.1 M HCl, 0.1 M NaOH) and analyzing the samples at different time points.[6]
-
Solution: Buffer your solutions to a pH where the compound is most stable. This can be determined through a systematic pH stability study.
-
-
Oxidative Degradation in Solution: Dissolved oxygen or oxidizing agents in your solvents can cause degradation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 4,5,6-Triaminopyrimidine sulfate hydrate?
A1: For long-term stability, store the solid compound in a cool, dry, and dark place.[2][3] A tightly sealed container placed in a desiccator under an inert atmosphere (argon or nitrogen) is ideal. Recommended storage temperature is typically room temperature.[1]
Q2: What is the primary degradation pathway for this compound?
A2: While specific studies on 4,5,6-Triaminopyrimidine sulfate hydrate are not extensively published, based on its structure, the primary degradation pathway is likely oxidation. The three electron-rich amino groups are susceptible to oxidation, which can lead to the formation of colored impurities and potentially ring-opened products. Hydrolysis under strongly acidic or basic conditions and photodegradation are also potential pathways.[5]
Q3: How can I perform a forced degradation study for this compound?
A3: Forced degradation studies are essential to understand the intrinsic stability of the molecule.[6][8] A typical study would involve exposing the compound to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.
-
Oxidation: 3-30% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heating the solid compound (e.g., at 105 °C).
-
Photodegradation: Exposing the compound (solid and in solution) to UV and visible light.
Samples should be analyzed at various time points using a stability-indicating method, such as HPLC, to track the formation of degradants.
Q4: Is the sulfate salt form more or less stable than the free base?
A4: Generally, the salt form of an amine-containing compound is more stable towards oxidation than the free base.[7] The protonation of the amino groups in the salt form reduces their electron density, making them less susceptible to oxidation.[7] Therefore, the sulfate salt is likely more stable than the free base form of 4,5,6-Triaminopyrimidine.
Q5: What are some suitable analytical techniques for stability testing?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for stability testing. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) is a good starting point. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the mass of degradation products, which helps in structure elucidation.
Data and Protocols
Table 1: Recommended Storage and Handling Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature | Room Temperature[1] | To prevent potential degradation from excessive heat. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | To minimize oxidative degradation. |
| Light | Protect from Light (Amber Vial) | To prevent photodegradation. |
| Humidity | Dry Environment (Desiccator) | To prevent clumping and moisture-driven degradation. |
| Solution Preparation | Prepare Fresh, Use De-gassed Solvents | To minimize degradation in solution. |
| Incompatibilities | Strong Oxidizing Agents[2][3] | To prevent rapid oxidative degradation. |
Protocol: Basic Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study.
-
Prepare Stock Solution: Accurately weigh and dissolve 4,5,6-Triaminopyrimidine sulfate hydrate in a suitable solvent (e.g., DMSO or a water/organic mixture) to a known concentration (e.g., 1 mg/mL).
-
Set Up Stress Conditions:
-
Acid: Mix stock solution with 0.1 M HCl.
-
Base: Mix stock solution with 0.1 M NaOH.
-
Oxidation: Mix stock solution with 3% H₂O₂.
-
Control: Mix stock solution with the solvent used for stress conditions (e.g., water).
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60 °C for acid, room temperature for base and oxidation).
-
Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching (if necessary): Neutralize the acid and base samples with an equivalent amount of base or acid, respectively.
-
Analysis: Dilute the samples to a suitable concentration and analyze immediately by a validated stability-indicating HPLC method.
Visualizations
Troubleshooting Workflow for Visual Degradation
Caption: Troubleshooting workflow for visual changes in solid 4,5,6-Triaminopyrimidine sulfate hydrate.
Potential Degradation Pathways
Caption: Potential degradation pathways for 4,5,6-Triaminopyrimidine under various stress conditions.
References
-
Scheme of pyrimidine degradation pathways showing the four steps and... - ResearchGate. Available from: [Link]
-
Stable Hemiaminals: 2-Aminopyrimidine Derivatives - PubMed. Available from: [Link]
-
(PDF) Stable Hemiaminals: 2-Aminopyrimidine Derivatives - ResearchGate. Available from: [Link]
-
Stable Hemiaminals: 2-Aminopyrimidine Derivatives - PMC - NIH. Available from: [Link]
-
The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. Available from: [Link]
-
Forced degradation studies - MedCrave online. Available from: [Link]
-
A Review: Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology. Available from: [Link]
-
The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Available from: [Link]
-
The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC. Available from: [Link]
-
4,5,6-Triaminopyrimidine Sulfate Hydrate, 95% Purity, C4H11N5O5S, 10 grams. Available from: [Link]
-
The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Available from: [Link]
-
Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available from: [Link]
-
OPINION ON tetra-Aminopyrimidine sulfate - European Commission. Available from: [Link]
-
CAS No : 35011-47-3| Chemical Name : 4-Hydroxy-2,5,6-triaminopyrimidine Sulphate. Available from: [Link]
-
4,5,6-Pyrimidinetriamine, sulfate (1:1) | C4H9N5O4S - PubChem. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.ie [fishersci.ie]
- 3. 4,5,6-Triaminopyrimidine sulfate hydrate, 98+% (dry wt.), water 8% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 4,5,6-Triaminopyrimidine sulfate hydrate CAS#: 207742-76-5 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. rjptonline.org [rjptonline.org]
- 7. benchchem.com [benchchem.com]
- 8. medcraveonline.com [medcraveonline.com]
Technical Support Center: Overcoming Solubility Challenges with 4,5,6-Triaminopyrimidine Sulfate Hydrate
Welcome to the dedicated technical support center for 4,5,6-Triaminopyrimidine sulfate hydrate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and practical solutions for the solubility challenges often encountered with this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful integration of 4,5,6-Triaminopyrimidine sulfate hydrate into your research endeavors.
Understanding the Molecule: Physicochemical Properties
4,5,6-Triaminopyrimidine sulfate hydrate is a versatile intermediate in synthetic chemistry, particularly in the preparation of various biologically active molecules.[1] Its structure, featuring multiple amino groups, suggests a degree of polarity. However, its existence as a sulfate salt and hydrate introduces complexities in its dissolution behavior. The primary challenge for researchers is its limited solubility in many common laboratory solvents, which can impede its use in biological assays and formulation development. This guide will equip you with the knowledge and techniques to overcome these solubility hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving 4,5,6-Triaminopyrimidine sulfate hydrate?
A1: Dimethyl sulfoxide (DMSO) is the most consistently reported solvent for effectively dissolving 4,5,6-Triaminopyrimidine sulfate hydrate.[1] For most in vitro applications, preparing a high-concentration stock solution in 100% DMSO is the recommended first step.
Q2: I've dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?
A2: This phenomenon, known as antisolvent precipitation, is common for compounds with poor aqueous solubility.[2] To mitigate this, avoid a single, large dilution. Instead, perform a serial dilution of your DMSO stock in the aqueous buffer. Adding the DMSO stock to the buffer while vortexing can also improve dispersion. It is crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity or artifacts.[3]
Q3: Can I use solvents other than DMSO?
A3: While DMSO is the most reliable choice, other polar aprotic solvents may also be effective. However, their compatibility with your experimental system must be validated. For some pyrimidine derivatives, polar protic solvents like methanol and ethanol have been used, but the solubility of the sulfate salt form in these may be limited.[4]
Q4: How does pH influence the solubility of 4,5,6-Triaminopyrimidine sulfate hydrate?
A4: The amino groups on the pyrimidine ring are basic and can be protonated at acidic pH. As a sulfate salt, the compound is already in a protonated state. Adjusting the pH can significantly alter the ionization state and, consequently, the aqueous solubility.[4] A detailed protocol for pH modification is provided in the Troubleshooting Guides section.
Troubleshooting Guides
This section provides a systematic approach to addressing common solubility issues. The flowchart below illustrates a decision-making workflow for tackling these challenges.
Caption: Decision workflow for dissolving 4,5,6-Triaminopyrimidine sulfate hydrate.
Issue 1: The compound does not fully dissolve in 100% DMSO.
-
Causality: The concentration may be too high, or the dissolution kinetics are slow.
-
Troubleshooting Steps:
-
Reduce Concentration: Attempt to prepare a more dilute stock solution.
-
Apply Gentle Heat: Warm the solution in a water bath at 30-40°C. Avoid excessive heat, which could degrade the compound.
-
Use Sonication: Place the vial in a sonicator bath for 5-10 minutes to break up any aggregates.
-
Issue 2: Persistent solubility issues in aqueous media.
If the compound remains insoluble or precipitates despite the above measures, more advanced techniques are required.
-
Experimental Protocol: pH-Solubility Profile Determination
-
Prepare a series of buffers with a pH range from 2 to 10 (e.g., citrate, phosphate, and borate buffers).
-
Add an excess amount of 4,5,6-Triaminopyrimidine sulfate hydrate to a fixed volume of each buffer in separate vials.
-
Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.[6][7]
-
Plot the solubility (mg/mL or mM) against the pH to identify the optimal pH range for dissolution.
-
-
Expertise & Experience: Co-solvents can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous medium.[8] For compounds initially dissolved in DMSO, using a water-miscible organic solvent as a "bridge" during dilution into an aqueous buffer can prevent precipitation.
-
Experimental Protocol: Co-solvent Dilution
-
Prepare a 10 mM stock solution of 4,5,6-Triaminopyrimidine sulfate hydrate in 100% DMSO.
-
Create an intermediate dilution series in a co-solvent such as ethanol or polyethylene glycol 400 (PEG 400). For example, dilute the 10 mM DMSO stock 1:10 in ethanol to obtain a 1 mM solution in 10% DMSO/90% ethanol.
-
Further dilute this intermediate solution into your final aqueous buffer. This stepwise change in solvent polarity can help maintain solubility.
-
Always include a vehicle control with the same final concentrations of all solvents in your experiment.
-
| Co-solvent | Properties | Recommended Starting Concentration in Final Medium |
| Ethanol | Water-miscible polar protic solvent | 1-5% (v/v) |
| PEG 400 | Water-miscible polymer | 1-10% (v/v) |
| Propylene Glycol | Water-miscible diol | 1-10% (v/v) |
-
Expertise & Experience: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity that can encapsulate poorly soluble molecules, thereby increasing their apparent aqueous solubility.[9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and a good safety profile.[2]
-
Experimental Protocol: Solubility Enhancement with HP-β-CD
-
Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 1%, 2%, 5%, 10% w/v) in your desired buffer.
-
Add an excess of 4,5,6-Triaminopyrimidine sulfate hydrate to each HP-β-CD solution.
-
Equilibrate the samples with shaking for 24-48 hours at a constant temperature.
-
Centrifuge and filter the samples as described in the pH-solubility protocol.
-
Quantify the dissolved compound to determine the extent of solubility enhancement.
-
Visualization of Key Concepts
Sources
- 1. 4,5,6-Triaminopyrimidine sulfate hydrate, 98+% (dry wt.), water 8% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
4,5,6-Triaminopyrimidine sulfate hydrate storage and handling best practices
Welcome to the dedicated support center for 4,5,6-Triaminopyrimidine Sulfate Hydrate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical advice, troubleshooting guides, and frequently asked questions. Our goal is to empower you with the knowledge to handle, store, and utilize this versatile intermediate with confidence and precision.
Introduction
4,5,6-Triaminopyrimidine sulfate hydrate is a crucial building block in synthetic chemistry, particularly in the development of pharmaceuticals like antimicrobial and anti-cancer agents.[1] Its proper handling and storage are paramount to ensure its stability, purity, and ultimately, the success of your experiments. This guide provides best practices derived from technical data sheets and established chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and storage of 4,5,6-Triaminopyrimidine Sulfate Hydrate.
Q1: How should I store the solid 4,5,6-Triaminopyrimidine sulfate hydrate upon receipt?
A1: The compound should be stored in a tightly sealed container in a cool, dry place.[1] While room temperature is generally acceptable, avoiding large temperature fluctuations and high humidity is crucial for long-term stability. For extended storage, consider a desiccator at room temperature.
Q2: What is the appearance of high-purity 4,5,6-Triaminopyrimidine sulfate hydrate?
A2: The solid is typically a white to light yellow or light orange crystalline powder.[1] A significant deviation from this appearance, such as a dark brown or black color, may indicate degradation or impurities.
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: Standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves, is mandatory. Due to the fine powder nature of the solid, a dust mask or respirator should be used when weighing or transferring large quantities to avoid inhalation. All handling should be performed in a well-ventilated area or a chemical fume hood.
Q4: In which solvents is 4,5,6-Triaminopyrimidine sulfate hydrate soluble?
A4: It is readily soluble in dimethyl sulfoxide (DMSO).[1] Its solubility in aqueous solutions is limited and pH-dependent. Based on synthetic procedures for related compounds, it has very low solubility in acidic aqueous solutions (pH 1-2) and is typically precipitated under these conditions.
Q5: What does the "hydrate" in the name signify?
A5: The term "hydrate" indicates that the compound crystallizes with one or more water molecules. The exact number of water molecules can vary, which is why the molecular formula is often written as C₄H₇N₅·H₂SO₄·xH₂O. It's important to note that some suppliers consider this water content an impurity and have moved to remove "hydrate" from the product name to avoid confusion. For quantitative applications, it is advisable to determine the water content by Karl Fischer titration or to use the anhydrous molecular weight for calculations after drying, if appropriate.
Part 2: Solution Preparation and Stability
Proper solution preparation is critical for reproducible experimental results. This section provides guidance on preparing solutions and addresses stability concerns.
Solubility Data
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] | Recommended for preparing concentrated stock solutions. |
| Water | Low / pH-dependent | Insoluble in acidic water (pH < 4). Solubility may increase in neutral to basic conditions, but this can affect stability. |
| Ethanol | Sparingly Soluble | Not a recommended primary solvent. |
| Methanol | Sparingly Soluble | Not a recommended primary solvent. |
Protocol for Preparing a DMSO Stock Solution
-
Pre-weigh: In a chemical fume hood, carefully weigh the desired amount of 4,5,6-Triaminopyrimidine sulfate hydrate into a sterile, dry conical tube or vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the solid.
-
Dissolution: Vortex or gently sonicate the mixture at room temperature until the solid is completely dissolved. The solution should be clear and colorless to pale yellow.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light by wrapping the vials in aluminum foil or using amber vials.
Aqueous Solution Stability
-
Oxidation: The amino groups are prone to oxidation, which can be accelerated by light, transition metals, and dissolved oxygen. This is often observed as a color change in the solution, turning yellow, brown, or even pink/purple over time.
-
Recommendation: It is strongly advised to prepare fresh aqueous dilutions from a DMSO stock solution immediately before use. If an aqueous solution must be stored, even for a short period, it should be kept on ice and protected from light. The addition of an antioxidant may improve stability in some applications, but this must be validated for your specific experimental system.
Part 3: Troubleshooting Guide
This section is designed to help you diagnose and solve common problems encountered during experiments with 4,5,6-Triaminopyrimidine sulfate hydrate.
Visual Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common experimental issues.
Detailed Q&A Troubleshooting
Q: My freshly prepared aqueous solution of 4,5,6-Triaminopyrimidine sulfate hydrate turned pink/brown. What happened?
A: This is a classic sign of oxidation. Aminopyrimidines are susceptible to air oxidation, which can be catalyzed by light or trace metal impurities.
-
Causality: The amino groups on the pyrimidine ring are electron-donating, making the ring system electron-rich and prone to oxidation. This process can form colored radical species or quinone-like structures.
-
Self-Validation System:
-
Prepare Fresh: Always prepare aqueous solutions fresh from a DMSO stock immediately before your experiment.
-
Degas Buffers: For sensitive reactions, consider degassing your aqueous buffers to remove dissolved oxygen.
-
Protect from Light: Work with solutions in a fume hood with the sash down to minimize light exposure, or use amber-colored labware.
-
Purity Check: If the problem persists, verify the purity of your solid starting material using the HPLC protocol below.
-
Q: I diluted my DMSO stock solution into my aqueous buffer, and a precipitate formed.
A: This is likely due to the low aqueous solubility of the compound, especially if your buffer is acidic.
-
Causality: As a sulfate salt, the compound's solubility is significantly influenced by pH. In acidic conditions (pH < 4), the amino groups are protonated, and the compound is less soluble, often leading to precipitation.
-
Self-Validation System:
-
Check pH: Measure the final pH of your solution. If it is acidic, this is the likely cause.
-
Increase Co-solvent: Try reducing the final aqueous concentration or increasing the percentage of DMSO in your final solution. Be mindful that high percentages of DMSO can affect biological assays.
-
Test Solubility: Before your main experiment, perform a small-scale solubility test with your specific buffer and desired concentration.
-
Q: My reaction is sluggish or incomplete. How can I be sure my 4,5,6-Triaminopyrimidine sulfate hydrate is active?
A: The issue could be related to the purity of the starting material or incompatibility with your reaction conditions.
-
Causality: The compound is incompatible with strong oxidizing agents.[1] If your reaction involves such reagents, they may be decomposing your starting material. Additionally, solid material that has been stored improperly may have degraded over time, leading to a lower effective concentration.
-
Self-Validation System:
-
Check Purity: Run an HPLC analysis on your starting material to confirm its purity is ≥98%.
-
Review Reagents: Ensure none of your reagents are strong oxidizers.
-
Use Fresh Stock: If you suspect degradation of the solid, use a freshly opened bottle for comparison.
-
Part 4: Analytical Protocols
Protocol for HPLC Purity Assessment
This protocol provides a general method for assessing the purity of 4,5,6-Triaminopyrimidine sulfate hydrate.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 274 nm.
-
Sample Preparation: Dissolve a small amount of the solid in DMSO, then dilute with the mobile phase (95:5 A:B) to a final concentration of approximately 0.5 mg/mL.
Hypothetical Oxidative Degradation Pathway
While specific degradation pathways are not well-documented in readily available literature, a likely route of degradation in the presence of oxygen is the oxidation of the electron-rich aminopyrimidine ring.
Caption: Plausible oxidation pathway leading to colored degradation products.
References
-
Hemmati, S., et al. (2012). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. Trade Science Inc. Available at: [Link]
Sources
Technical Support Center: A Troubleshooting Guide for Reactions Involving Pyrimidine Compounds
Welcome to the technical support center for chemists working with pyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the synthesis, purification, and characterization of pyrimidine derivatives. Drawing from established chemical principles and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to not only offer solutions but to also explain the underlying causality, empowering you to make informed decisions in your experimental work.
Part 1: Frequently Asked Questions (FAQs) - Common Hurdles in Pyrimidine Chemistry
This section addresses high-level questions that frequently arise when working with pyrimidine compounds, covering a range of topics from reactivity to purification.
Q1: Why am I consistently getting low yields in my pyrimidine synthesis?
A1: Low yields in pyrimidine synthesis are a common issue and can often be traced back to several key factors. Suboptimal reaction conditions, such as incorrect temperature or reaction time, can lead to incomplete conversion or degradation of the product.[1] The choice of catalyst and solvent is also critical; for instance, in the Biginelli reaction, both Brønsted and Lewis acids can be used, but their efficiency varies depending on the substrates.[1][2] Purity of the starting materials is paramount, as impurities can inhibit the reaction or lead to unwanted side reactions.[2][3] Finally, competing side reactions, such as the Knoevenagel condensation in the Biginelli reaction, can consume starting materials and reduce the yield of the desired pyrimidine.[4]
Q2: I'm observing an unexpected fluorescent byproduct in my Biginelli reaction. What is it and how can I prevent it?
A2: The fluorescent byproduct you are observing is likely a Hantzsch-type 1,4-dihydropyridine (DHP).[3][5] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can be formed from the decomposition of urea at elevated temperatures.[3][5] To prevent its formation, consider the following:
-
Lower the reaction temperature: Higher temperatures favor the Hantzsch pathway.[3]
-
Optimize catalyst choice: Some catalysts may favor the Biginelli pathway over the Hantzsch pathway.[3]
-
Order of addition: Adding the urea last may help minimize its decomposition into ammonia.[3]
Q3: My pyrimidine compound is highly polar and difficult to purify. What are my options?
A3: The high polarity of many pyrimidine derivatives presents significant purification challenges, including poor retention in reverse-phase chromatography and difficulty with crystallization.[6] Here are some effective strategies:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds.[6]
-
Reverse-Phase Chromatography (RPC) Optimization: You can improve retention in RPC by using polar-endcapped columns or ion-pairing agents. Adjusting the mobile phase pH to suppress ionization of acidic or basic pyrimidines can also increase retention.[6]
-
Ion-Exchange Chromatography (IEC): This technique is effective for ionizable pyrimidine derivatives.[6]
-
Recrystallization: While challenging, careful solvent selection is key. A detailed protocol for recrystallization is provided in the "Experimental Protocols" section below.[6]
Q4: I'm struggling with the characterization of my substituted pyrimidine by ¹H NMR. The spectrum is complex and difficult to interpret.
A4: Complex ¹H NMR spectra are common for substituted pyrimidines due to complex spin-spin coupling patterns and the influence of substituents on the electronic environment of the ring protons, often leading to overlapping signals.[7] Protons at positions 2, 4, and 6 are typically found further downfield than the proton at position 5.[7] Electron-donating groups will shift proton signals upfield, while electron-withdrawing groups will shift them downfield.[7] To overcome these challenges, consider using advanced 2D NMR techniques like COSY, HSQC, and HMBC for unambiguous signal assignment.[7]
Part 2: Detailed Troubleshooting Guides for Specific Reactions
This section provides in-depth troubleshooting for common synthetic reactions involving pyrimidines.
Guide 1: The Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation to synthesize dihydropyrimidinones (DHPMs). While versatile, it is not without its challenges.
Q: My Biginelli reaction has stalled, with a significant amount of unreacted starting materials. How can I drive it to completion?
A: Incomplete conversion in a Biginelli reaction can be due to several factors. A systematic approach to troubleshooting is often the most effective.
Troubleshooting Workflow for Incomplete Biginelli Reaction
Caption: A decision-making workflow for troubleshooting low conversion in Biginelli reactions.
Detailed Explanation:
-
Catalyst Inactivity: Ensure your catalyst is active, especially if it's reusable. The concentration of the catalyst is also crucial; too little may not be effective, while too much can lead to side reactions.[1][3]
-
Suboptimal Reaction Conditions: The reaction may require longer reaction times or a moderate increase in temperature to proceed to completion.[2][3] Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction's progress.[1][3]
-
Purity of Reactants: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction.[2][3]
-
Solvent Effects: The choice of solvent can significantly impact reactant solubility and the reaction rate. While ethanol is commonly used, exploring other polar solvents or even solvent-free conditions has been shown to improve yields for certain substrates.[1][3]
Guide 2: Metal-Catalyzed Cross-Coupling Reactions (Suzuki and Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation on the pyrimidine core. However, the electron-deficient nature of the pyrimidine ring and the presence of basic nitrogen atoms can lead to specific challenges.
Q: I am attempting a Suzuki coupling with a chloropyrimidine and observing very low to no conversion. What is going wrong?
A: Low conversion in Suzuki couplings of chloropyrimidines is a frequent problem. Chloropyrimidines are generally less reactive than their bromo or iodo counterparts.[8] The primary issues often revolve around catalyst deactivation and suboptimal reaction conditions.[8]
Table 1: Troubleshooting Suzuki Coupling of Chloropyrimidines
| Problem | Potential Cause | Recommended Solution | Reference |
| Low/No Conversion | Catalyst deactivation by pyrimidine nitrogens. | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center and promote oxidative addition. | [9] |
| Poor substrate reactivity of the chloropyrimidine. | Consider converting the chloropyrimidine to a more reactive bromo- or iodopyrimidine if possible. | [8] | |
| Suboptimal base or solvent. | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water). | [10] | |
| Protodeboronation | Degradation of the boronic acid. | Use a slight excess of the boronic acid and ensure anhydrous conditions if possible. | [8] |
Q: My Buchwald-Hartwig amination of a halopyrimidine is failing. What are the critical parameters to consider?
A: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, but its success with pyrimidine substrates is highly dependent on the careful selection of the catalyst system and reaction conditions.
Key Parameters for Successful Buchwald-Hartwig Amination of Halopyrimidines
Caption: Critical parameters influencing the outcome of Buchwald-Hartwig amination on pyrimidine substrates.
Detailed Explanation:
-
Ligand Selection: The development of more sophisticated, sterically hindered phosphine ligands has been key to expanding the scope of the Buchwald-Hartwig amination.[11] Bidentate phosphine ligands like BINAP and DPPF have proven effective for coupling primary amines.[11]
-
Base Sensitivity: Be mindful of the base used, as some protecting groups or functional groups on your pyrimidine substrate may be base-sensitive, especially at elevated temperatures.[12]
-
Solvent Choice: While toluene and dioxane are common, the optimal solvent can be substrate-dependent.[13]
-
Aryl Halide Reactivity: Aryl chlorides can be challenging substrates due to the difficulty of oxidative addition. If possible, using the corresponding aryl bromide or iodide will likely lead to a more successful reaction.[12]
Guide 3: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr).[14][15]
Q: I am performing an SNAr reaction on a dihalopyrimidine and getting a mixture of regioisomers. How can I control the selectivity?
A: Regioselectivity in SNAr reactions on pyrimidines is governed by the electronic properties of the ring. The C4 and C6 positions are generally more reactive towards nucleophilic attack than the C2 position.[16] This is because the negative charge in the Meisenheimer intermediate can be delocalized onto both nitrogen atoms when attack occurs at C4 or C6, but only one nitrogen when attack occurs at C2.[17][18] The reactivity order for halide leaving groups is typically F > Cl ≈ Br > I.[19] By choosing a substrate with different halogens at the 2- and 4-positions, you can often achieve selective substitution.
Part 3: Experimental Protocols
This section provides step-by-step methodologies for key experimental procedures mentioned in this guide.
Protocol 1: Recrystallization of a Polar Pyrimidine Derivative [6]
-
Solvent Selection: Choose a solvent in which your pyrimidine derivative is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Place the crude pyrimidine derivative in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask can slow the cooling process, leading to larger crystals. If no crystals form, try scratching the inside of the flask with a glass rod or placing the solution in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Protocol 2: General Procedure for Suzuki Coupling of a Chloropyrimidine (Adapted from[8][16])
-
Reaction Setup: To a flame-dried Schlenk flask, add the chloropyrimidine (1.0 equiv), the boronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add the degassed solvent system (e.g., a 3:1 mixture of dioxane and water).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
References
- BenchChem Technical Support Team. (2025, December).
- BenchChem Technical Support Team. (2025). Common side reactions in the synthesis of pyrimidines and their prevention. BenchChem.
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. BenchChem.
- BenchChem Technical Support Team. (2025). overcoming side reactions in pyrimidine synthesis. BenchChem.
-
El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5003. [Link]
-
Solubility of Things. (n.d.). Pyrimidine. [Link]
-
Patel, R., & Patel, N. (2015). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. [Link]
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Suzuki Coupling Reactions of (4--Bromopyrimidin-2-yl)cyclopentylamine. BenchChem.
-
Al-Hourani, B. J., Al-Abras, K. F., Al-Tel, T. H., & Al-Qawasmeh, R. A. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5003. [Link]
-
Wikipedia. (n.d.). Pyrimidine. [Link]
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(5), 1437-1442. [Link]
- BenchChem Technical Support Team. (2025, December). Troubleshooting low yield in Suzuki coupling of chloropyrimidines. BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrimidine Compounds. BenchChem.
-
Orbe, J., de la Cuesta, E., & Gotor, V. (2007). Synthesis of new unnatural Nα-Fmoc pyrimidin-4-one amino acids: use of the p-benzyloxybenzyloxy group as a pyrimidinone masking group. Organic & Biomolecular Chemistry, 5(18), 2974-2981. [Link]
-
NotEvans. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
-
StudySmarter. (2023, October 21). Pyrimidine: Definition, Structure & Synthesis. [Link]
-
Reinert, H., & Weiss, R. (1969). [Chemical complex behavior of pyrimidine derivatives. XI. Stability constants of some purine and pyrimidine-copper complexes]. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 350(11), 1310–1320. [Link]
-
Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. [Link]
- BenchChem Technical Support Team. (2025). Troubleshooting solubility issues of Furo[3,4-d]pyrimidine compounds in biological assays. BenchChem.
-
D'Angelo, F., Francolini, I., Piozzi, A., & Martinelli, A. (2021). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Omega, 6(42), 28246–28254. [Link]
-
Oxford University Press. (n.d.). 10. Pyrimidines. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(21), 7125–7128. [Link]
- BenchChem Technical Support Team. (2025, December). Technical Support Center: Nucleophilic Substitution on Pyridine Rings. BenchChem.
-
Bautista-Aguilera, O. M., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(21), 4069–4085. [Link]
-
Chem Help ASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]
-
Baluja, S. (2025, August 6). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate. [Link]
-
Sharma, R., et al. (2012). Free radical scavenging properties of pyrimidine derivatives. Avicenna journal of medical biotechnology, 4(3), 115–125. [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. [Link]
-
SWAYAM Prabha IIT Madras Channels. (2021, February 17). Pyrimidines, Purines and Azepines – synthesis, reactions and applications. YouTube. [Link]
-
Hassan, M., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 8(1), 1342. [Link]
-
Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]
-
ACS Green Chemistry Institute. (2025, December 19). Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]
-
Dirty Medicine. (2024, February 21). Pyrimidine Synthesis. YouTube. [Link]
-
Ninja Nerd. (2020, April 6). Purine and Pyrimidine Synthesis - Metabolism. YouTube. [Link]
-
ResearchGate. (2022, May 13). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. [Link]
-
Mohammad, A. (2017). Chemistry and Biological Potential of Pyrimidine Derivatives: Study of Nucleosides with Pyrimidines. Organic & Medicinal Chem IJ, 2(5). [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Sharma, A., et al. (2023). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. Journal of Molecular Structure, 1282, 135165. [Link]
-
Wikipedia. (n.d.). Nucleotide. [Link]
-
Abdel-Maksoud, M. S., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. ACS Omega, 6(42), 27748–27769. [Link]
-
Abdel-Gawad, H., et al. (2022). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. Molecules, 27(15), 5003. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. reddit.com [reddit.com]
- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Pyrimidine - Wikipedia [en.wikipedia.org]
- 15. bhu.ac.in [bhu.ac.in]
- 16. pubs.acs.org [pubs.acs.org]
- 17. echemi.com [echemi.com]
- 18. youtube.com [youtube.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Reactions with 4,5,6-Triaminopyrimidine Sulfate Hydrate
Introduction: Navigating the Scale-Up of a Versatile Intermediate
4,5,6-Triaminopyrimidine sulfate hydrate is a cornerstone intermediate in synthetic chemistry, prized for its role as a precursor to biologically significant molecules like purines and pteridines.[1][2][3][4] Its unique structure is a gateway to developing diverse pharmaceuticals, including antimicrobial and anti-cancer agents.[2][3] However, transitioning a reaction involving this compound from the bench to a pilot or production scale introduces a host of challenges not always apparent in small-scale experiments.
This guide is designed for researchers, chemists, and process development professionals. It provides field-proven insights, troubleshooting protocols, and in-depth explanations to ensure your scale-up process is efficient, safe, and reproducible. We will address common pitfalls—from solubility and handling issues to reaction kinetics and impurity profiles—equipping you with the expertise to anticipate and solve problems before they impact your yield, purity, and timeline.
Critical Scale-Up Parameters & Physicochemical Properties
Successfully scaling a reaction requires a shift in perspective. Factors that are negligible in a round-bottom flask can become process-defining in a large reactor. Understanding the physicochemical properties of 4,5,6-Triaminopyrimidine sulfate hydrate is the first step in a successful scale-up campaign.
| Property | Value / Observation | Scale-Up Implication & Causality |
| Molecular Formula | C₄H₇N₅·H₂SO₄·xH₂O | The hydrate and sulfate salt form means the true molecular weight (and molar equivalents) must be based on the anhydrous formula weight of 223.22 g/mol , accounting for water content.[5][6] Inaccurate calculations can lead to stoichiometry errors. |
| Appearance | Off-white to light orange crystalline powder.[2] | Color variations between batches can indicate impurity levels. On a large scale, even minor impurities can catalyze side reactions or affect solubility. Always establish a color and appearance specification. |
| Melting Point | >300 °C.[7] | The high melting point indicates thermal stability, which is favorable for reactions requiring heat. However, it also means the compound will decompose before melting, making melt-processing impossible. |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO).[7][8] Limited solubility in water and other common organic solvents. | This is a critical challenge . Poor solubility complicates homogeneous reaction conditions. On a large scale, this can lead to issues with mixing, heat transfer, and inconsistent reaction rates. Slurry-to-slurry reactions are common but require robust agitation to ensure mass transfer is not the rate-limiting step. |
| Stability | Stable under normal conditions.[9][10] Incompatible with strong oxidizing agents.[8][10] | The amino groups are susceptible to oxidation. On a large scale, this necessitates inert atmosphere (e.g., nitrogen or argon blanket) to prevent oxidative degradation, which often presents as color change (darkening) and the formation of complex impurities.[9][10] |
Troubleshooting Guide for Scale-Up Reactions
This section addresses common problems encountered during the scale-up of reactions involving 4,5,6-Triaminopyrimidine sulfate hydrate.
| Problem Observed | Probable Cause(s) | Recommended Solution & Scientific Rationale |
| Low or Inconsistent Yield | 1. Poor Solubility & Mass Transfer: The solid reactant is not sufficiently suspended, leading to a diffusion-limited reaction rate. Agitation that is effective in a flask may be inadequate in a large, baffled reactor. 2. Incomplete Reaction: Insufficient reaction time or temperature. Localized "cold spots" in a large reactor can quench the reaction. 3. Oxidative Degradation: The highly nucleophilic amino groups are sensitive to air, especially at elevated temperatures or non-neutral pH. | 1. Optimize Agitation & Solvent: • Mechanical Stirring: Use an overhead stirrer with a properly sized impeller (e.g., pitched-blade turbine) to ensure solids remain suspended. Model the reactor geometry and agitation speed to achieve a uniform slurry. • Solvent System: While DMSO is a good solvent, its high boiling point can complicate work-ups.[8] Consider co-solvent systems or phase-transfer catalysis to improve solubility and reaction rates. 2. Monitor Reaction & Heat Transfer: • In-Process Controls (IPCs): Use HPLC or TLC to monitor the disappearance of starting material. Do not rely solely on time. • Heating: Ensure the reactor jacket provides uniform heating. For very large vessels, internal heating coils may be necessary to avoid temperature gradients. 3. Inert Atmosphere: • Purge the reactor with nitrogen or argon before adding reagents. Maintain a positive pressure of inert gas throughout the reaction to prevent air ingress, which can lead to oxidative side products.[10] |
| Dark Reaction Color / High Impurity Profile | 1. Oxidative Side Products: As mentioned, exposure to oxygen can create highly colored, often polymeric, impurities. 2. Thermal Decomposition: Although the melting point is high, prolonged heating, especially in the presence of acidic or basic catalysts, can lead to decomposition. 3. Side Reactions with Reagents: In condensation reactions (e.g., with dicarbonyl compounds to form pteridines), self-condensation of the dicarbonyl or other side reactions can occur if addition rates are not controlled.[11] | 1. Rigorous Inerting: This is non-negotiable for scale-up. Degas solvents before use. 2. Temperature Control: Establish the thermal stability of your reaction mixture using techniques like Differential Scanning Calorimetry (DSC). Do not exceed the determined stable temperature range. 3. Controlled Reagent Addition: Add the second reactant (e.g., aldehyde, ketone) slowly via a syringe pump or addition funnel. This keeps its instantaneous concentration low, favoring the desired bimolecular reaction over side reactions. Monitor the reactor temperature for any exotherm and adjust the addition rate accordingly. |
| Difficult Product Isolation / Filtration | 1. Formation of Fine Particles: Rapid precipitation or crystallization, often caused by "shock cooling" or adding an anti-solvent too quickly, can generate very fine particles that clog filter media. 2. Oily or Tarry Product: Impurities can act as crystal growth inhibitors, causing the product to "oil out" instead of crystallizing cleanly. | 1. Controlled Crystallization: • Cooling Profile: Implement a slow, linear cooling ramp to allow for larger crystal growth. • Anti-Solvent Addition: Add anti-solvent slowly to a well-agitated solution to maintain a controlled level of supersaturation. • Seeding: Introduce a small amount of pure product crystals at the point of supersaturation to encourage controlled crystal growth. 2. Purification Prior to Isolation: • If impurities are the issue, consider a work-up step before crystallization. This could include a charcoal treatment to remove colored impurities or an aqueous wash to remove water-soluble byproducts. |
| Safety Concerns (Dust, Exposure) | 1. Dust Generation: The compound is a fine powder, and large-scale handling can create airborne dust.[12] 2. Irritation: 4,5,6-Triaminopyrimidine sulfate is known to cause skin and serious eye irritation, and may cause respiratory irritation.[9][13][14] | 1. Engineering Controls: Handle the solid in a ventilated enclosure or a down-flow booth. Use closed-transfer systems where possible. Ensure adequate ventilation in the processing area.[9][12][15] 2. Personal Protective Equipment (PPE): Mandate the use of safety goggles (EN166 standard), chemical-resistant gloves, and lab coats.[9][13] For large-scale handling where dust is likely, respiratory protection (e.g., N95 dust mask or higher) is required. Eyewash stations and safety showers must be readily accessible.[9] |
Visual Workflow & Decision Making
Troubleshooting Workflow for Low Yield
This diagram provides a logical pathway for diagnosing and resolving low-yield issues during scale-up.
Caption: Troubleshooting Decision Tree for Low Yield
Frequently Asked Questions (FAQs)
Q1: My 4,5,6-Triaminopyrimidine sulfate hydrate has a yellowish or orange tint. Is it still usable for scale-up? A: While the pure compound is typically off-white, a slight yellow or orange tint is common and not always indicative of a problem, especially if it meets the purity specification (e.g., >98% by HPLC). The primary concern with color is that it may signal the presence of oxidative impurities. For a large-scale reaction, it is highly recommended to run a small-scale test reaction with the specific batch . Compare the yield, purity, and impurity profile to a reaction run with a high-purity, off-white standard. If the results are comparable, you can proceed with caution. However, if the colored batch leads to a darker reaction mixture or new impurities, it should not be used for scale-up.
Q2: How do I properly handle the "hydrate" aspect of this compound for large-scale reactions? A: The "hydrate" indicates the presence of water, which can be variable. Some suppliers note that they are removing the term 'Hydrate' to avoid confusion, as the moisture is considered an impurity. For scale-up, you must determine the water content of the batch you are using (e.g., via Karl Fischer titration). All molar calculations must be based on the anhydrous molecular weight (223.21 g/mol for the sulfate salt).[5][6] Failing to account for the water content will result in under-charging the key reactant, leading to lower yields and potential stoichiometric imbalances with other reagents.
Q3: Can I use the free base of 4,5,6-Triaminopyrimidine instead of the sulfate salt? A: Yes, but with significant trade-offs. The free base is much less stable and highly prone to rapid air oxidation. The sulfate salt is used precisely because it offers superior shelf-life and handling stability. If your process requires the free base, the best practice is to generate it in situ just before use. This can be done by neutralizing a slurry of the sulfate salt with a suitable base (e.g., sodium hydroxide, potassium carbonate) in an inert atmosphere, followed by direct use of the resulting free base slurry in the subsequent reaction step. Attempting to isolate and store the free base on a large scale is not recommended due to its instability.
Q4: What is the most common synthetic application I should be aware of when scaling up? A: The most prevalent application is in the synthesis of fused pyrimidine systems, particularly pteridines and purines.[1][4][11] A common method is the Gabriel-Isay synthesis, which involves the condensation of a diaminopyrimidine with an α,β-dicarbonyl compound.[16] When scaling this reaction, the key challenges are managing the regioselectivity of the condensation, which can be pH-dependent, and controlling the exotherm of the cyclization.[17] Slow, controlled addition of the dicarbonyl component and careful pH monitoring are critical for success.
Q5: What waste disposal considerations are there for large-scale reactions? A: All waste should be disposed of in accordance with local, state, and federal regulations.[9][15] Unreacted aminopyrimidine and its derivatives should be treated as chemical waste. Solvents like DMSO can often be incinerated. If heavy metals are used in subsequent steps (e.g., palladium catalysts for cross-coupling), the waste streams must be segregated and handled as hazardous metal waste.[18] Do not flush any material into the sewer system.[9]
Example Protocol: Scale-Up Synthesis of a Pteridine Derivative
This protocol outlines a generalized procedure for the condensation of 4,5,6-Triaminopyrimidine sulfate hydrate with a generic diketone (e.g., benzil) to form a pteridine, highlighting critical scale-up controls.
Reaction: 4,5,6-Triaminopyrimidine + Benzil → 6,7-Diphenylpteridin-4-amine
Materials:
-
4,5,6-Triaminopyrimidine sulfate hydrate (1.00 kg, water content determined as 5.0% w/w)
-
Benzil (0.98 kg)
-
Sodium Hydroxide (NaOH), 50% aq. solution
-
Ethanol (EtOH), 20 L
-
Nitrogen gas, high purity
Procedure:
-
Reactor Preparation: Inert a 50 L glass-lined reactor by purging with nitrogen for at least 30 minutes. Ensure the reactor is equipped with an overhead mechanical stirrer (pitched-blade turbine), a reflux condenser, a temperature probe, and an addition port.
-
Reagent Charge: Charge Ethanol (15 L) to the reactor. Begin agitation at a speed sufficient to create a vortex (e.g., 150 RPM).
-
In-Situ Free Base Generation:
-
Calculate the required mass of the hydrate:
-
Anhydrous MW of sulfate salt = 223.21 g/mol
-
Desired moles = 1000 g (anhydrous basis) / 125.13 g/mol (free base MW) = 7.99 mol
-
Required mass of hydrate = (Anhydrous mass) / (1 - water fraction) = 1000 g / (1 - 0.05) = 1052.6 g.
-
-
Under positive nitrogen pressure, charge 1.053 kg of 4,5,6-Triaminopyrimidine sulfate hydrate to the reactor.
-
Slowly add 50% NaOH solution until the pH of the slurry reaches 9.0-9.5. This neutralization is exothermic; monitor the temperature and add base slowly to keep it below 40 °C. The slurry will change in appearance as the free base is formed.
-
-
Reactant Addition: Dissolve Benzil (0.98 kg, 4.66 mol) in warm Ethanol (5 L). Add this solution to the reactor slurry over a period of 60-90 minutes.
-
Reaction & Monitoring:
-
Heat the reaction mixture to reflux (approx. 78 °C) and hold for 4-6 hours.
-
IPC: After 2 hours, and every hour thereafter, take a sample of the reaction mixture. Filter the sample and analyze the liquid phase by HPLC to monitor the disappearance of Benzil and the formation of the product. The reaction is complete when <1% of the limiting reagent remains.
-
-
Product Isolation (Controlled Crystallization):
-
Once the reaction is complete, cool the mixture to 60 °C.
-
Begin a slow, linear cooling ramp from 60 °C to 10 °C over a period of 4 hours. The product will crystallize out of the solution.
-
Hold the slurry at 10 °C for at least 2 hours to ensure complete crystallization.
-
-
Filtration and Drying:
-
Filter the cold slurry through a Nutsche filter.
-
Wash the filter cake with cold (0-5 °C) Ethanol (2 x 2 L) to remove soluble impurities.
-
Dry the product in a vacuum oven at 60 °C until constant weight is achieved.
-
References
- Debnath, S., Debnath, P., & De, U. C. (2025).
- Stanovnik, B., & Svete, J. (2000). Synthesis of Purines. Science of Synthesis.
- El-Mekabaty, A. (2013). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 5(5), 136-147.
- Acros Organics. (2009).
- Tulloch, L. B., et al. (2014). Structure-Based Design and Synthesis of Antiparasitic Pyrrolopyrimidines Targeting Pteridine Reductase 1. Journal of Medicinal Chemistry, 57(10), 4247–4261.
- Wellcome Foundation. (1984).
- King, M. W. (1997). Purine and Pyrimidine Metabolism. Indiana University School of Medicine.
-
Surendranath College. PURINE SYNTHESIS. [Link]
-
Strate-Line. 4, 5, 6-Triaminopyrimidine Sulfate Hydrate, min 98% (HPLC), 1 gram. [Link]
- American Cyanamid. (1981).
-
PubChem. 4,5,6-Pyrimidinetriamine, sulfate (1:1). [Link]
- Maiti, K., et al. (2012). Pterin chemistry and its relationship to the molybdenum cofactor. Journal of the Indian Institute of Science, 92(4), 533-556.
- Hess, K. R., et al. (2022). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. Molecules, 27(10), 3324.
-
Pharmaffiliates. 4-Hydroxy-2,5,6-triaminopyrimidine Sulphate. [Link]
- European Commission. (2015).
- European Commission. (2008).
-
ResearchGate. (2020). Synthesis of 1. Reagents and conditions: a, 2,4,6-triaminopyrimidine.... [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. 4,5,6-Triaminopyrimidine sulfate hydrate, 98+% (dry wt.), water <8% 1 g | Request for Quote [thermofisher.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 4,5,6-Triaminopyrimidine sulfate hydrate CAS#: 207742-76-5 [amp.chemicalbook.com]
- 8. 4,5,6-Triaminopyrimidine sulfate hydrate, 98+% (dry wt.), water 8% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. 4,5,6-Pyrimidinetriamine, sulfate (1:1) | C4H9N5O4S | CID 111544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]
- 16. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. EP0115324B1 - Process for the preparation of 2,4,5,6-tetraaminopyrimidine-sulphate - Google Patents [patents.google.com]
Technical Support Center: Analytical Methods for Monitoring 4,5,6-Triaminopyrimidine Sulfate Hydrate Reaction Progress
Welcome to the technical support center for monitoring the reaction progress of 4,5,6-Triaminopyrimidine sulfate hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions related to the analysis of this important chemical intermediate.
Introduction: The Critical Role of Reaction Monitoring
4,5,6-Triaminopyrimidine sulfate is a key intermediate in the synthesis of various pharmaceuticals. Accurate monitoring of its formation is crucial for process optimization, yield maximization, and ensuring the purity of the final active pharmaceutical ingredient (API). This guide will focus on the practical application of analytical techniques to achieve these goals.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the monitoring of 4,5,6-Triaminopyrimidine sulfate hydrate reactions.
Q1: What are the most suitable analytical techniques for monitoring the progress of my 4,5,6-Triaminopyrimidine sulfate hydrate synthesis?
The choice of analytical technique depends on several factors, including the reaction matrix, available equipment, and the desired level of quantitative accuracy. The most commonly employed methods are:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative analysis, offering high reproducibility and the ability to separate the target compound from starting materials, intermediates, and byproducts.[1] Coupled with a UV detector, it provides a robust method for determining reaction conversion and purity.[1]
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective qualitative technique, ideal for quick reaction screening.[1] It is particularly useful for visualizing the disappearance of starting materials and the appearance of the product, especially when there are significant polarity differences.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for in-situ reaction monitoring to observe the formation of the product and any significant intermediates in real-time.[1]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it provides molecular weight information, confirming the identity of the product and byproducts with high sensitivity and specificity.[1]
Q2: I'm seeing significant peak tailing in my HPLC chromatogram for 4,5,6-Triaminopyrimidine. What is the likely cause and how can I resolve it?
Peak tailing for basic compounds like 4,5,6-Triaminopyrimidine is a common issue in reversed-phase HPLC.[2] The primary cause is often the interaction of the basic amine groups with acidic residual silanol groups on the silica-based stationary phase.[3][4]
Causality: At a mobile phase pH above ~3.5, these silanol groups can become deprotonated and negatively charged, leading to secondary ionic interactions with the protonated basic analyte. This results in a portion of the analyte being more strongly retained, causing the characteristic tailing.[4]
Solutions:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to 2.5-3.5) with an acid like phosphoric acid or formic acid will suppress the ionization of the silanol groups, minimizing these secondary interactions.[2]
-
Use of an Ion-Pairing Agent: Adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can help to mask the active silanol sites.[2]
-
Column Selection: Employ a modern, high-purity silica column with low silanol activity or an end-capped column specifically designed to reduce these interactions.[5]
Q3: My reaction appears complete by TLC, but subsequent HPLC analysis shows the presence of starting material. Why is there a discrepancy?
This is a frequent observation and highlights the limitations of TLC for definitive reaction completion analysis. Several factors can contribute to this:
-
Co-elution on TLC: The starting material and product may have very similar Retention Factor (Rf) values in the chosen TLC solvent system, leading to what appears as a single spot.[1]
-
Lower Sensitivity of TLC: HPLC with UV detection is generally more sensitive than visualizing spots on a TLC plate. Trace amounts of starting material may not be visible on the TLC but are easily detected by HPLC.
-
UV Activity: If the starting material is not UV-active, it will be invisible on the TLC plate when visualized under a UV lamp.[1]
Recommendation: Always rely on a quantitative technique like HPLC to confirm reaction completion. TLC should be used as a preliminary, indicative tool.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the HPLC analysis of 4,5,6-Triaminopyrimidine sulfate hydrate.
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | Interaction with active silanols on the column.[2][3] | Decrease mobile phase pH to suppress silanol ionization.[2] Use a high-purity, end-capped C18 column. Add a basic modifier like TEA to the mobile phase.[2] |
| Poor Resolution | Inappropriate mobile phase composition. | Optimize the mobile phase by adjusting the organic solvent (e.g., acetonitrile, methanol) to water/buffer ratio.[4] Consider a gradient elution if isocratic separation is insufficient. |
| Ghost Peaks | Contaminated mobile phase or sample carryover from the injector.[6] | Use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily.[6] Run a blank injection (solvent only) to check for system contamination.[1] Implement a robust injector wash method. |
| Baseline Noise/Drift | Air bubbles in the system, detector lamp aging, or contaminated mobile phase.[6] | Degas the mobile phase thoroughly.[6] Check the detector lamp's performance and replace if necessary.[6] Use high-purity solvents and freshly prepared mobile phases. |
| Retention Time Shifts | Changes in mobile phase composition, column temperature fluctuations, or pump issues.[6] | Ensure consistent mobile phase preparation.[7] Use a column oven to maintain a stable temperature.[6] Check the HPLC pump for leaks and ensure a steady flow rate.[6] |
Experimental Protocols
Protocol for Reaction Monitoring by HPLC-UV
This protocol provides a general framework for the analysis of 4,5,6-Triaminopyrimidine sulfate hydrate. Method optimization will be required for specific reaction conditions.
1. Sample Preparation: a. Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. b. Quench the reaction immediately by diluting the aliquot in a known volume (e.g., 950 µL) of a suitable solvent (e.g., mobile phase) to prevent further reaction. c. Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[1]
2. HPLC System and Conditions (Example):
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A mixture of a buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).[5] The exact ratio should be optimized for best separation.
- Flow Rate: 1.0 mL/min.[1]
- Injection Volume: 10 µL.
- Detector: UV detector set at an appropriate wavelength (e.g., 254 nm or 274 nm, where pyrimidines typically absorb).[1][8]
- Column Temperature: 30 °C.
3. Data Analysis: a. Inject a standard of pure 4,5,6-Triaminopyrimidine sulfate hydrate to determine its retention time. b. Inject the prepared sample from the reaction mixture. c. Identify the peaks corresponding to the starting material and the product by comparing their retention times with those of authentic standards.[1] d. The progress of the reaction can be monitored by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time. e. Calculate the percentage conversion and purity based on the peak areas.
Visualizing the HPLC Workflow
The following diagram illustrates the general workflow for monitoring a reaction using HPLC.
Caption: General workflow for monitoring a pyrimidine synthesis reaction.[1]
In-Situ Reaction Monitoring: Advanced Techniques
For a more detailed understanding of reaction kinetics and mechanism, in-situ monitoring techniques are invaluable.
-
Process Analytical Technology (PAT): The use of in-line or on-line analytical tools, such as FT-IR or Raman spectroscopy, can provide real-time data on the concentration of reactants and products without the need for manual sampling.
-
In-situ NMR: This powerful technique allows for the direct observation of the reaction as it occurs within the NMR tube, providing detailed structural information about intermediates and byproducts.[1]
The choice between off-line (e.g., HPLC) and in-situ monitoring depends on the specific goals of the analysis. For routine reaction progress checks, HPLC is often sufficient. For detailed kinetic studies or process optimization, in-situ methods offer significant advantages.
Conclusion
Effective monitoring of the 4,5,6-Triaminopyrimidine sulfate hydrate reaction is essential for successful process development and manufacturing. By understanding the principles of the available analytical methods and implementing a systematic approach to troubleshooting, researchers can ensure the generation of accurate and reliable data, leading to improved process control and product quality.
References
- SIELC Technologies. Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column.
- BenchChem. Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis.
- Moffatt, B. A., & Ashihara, H. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. The Arabidopsis Book, 1, e0018.
- bioRxiv. Visualization of purine and pyrimidine de novo synthesis and salvage pathway activity in single-cell using Carbon Isotope Imaging.
- bioRxiv. Visualization of purine and pyrimidine de novo synthesis and salvage pathway activity in single-cell using Carbon Isotope Imaging and Spectral Tracing (CIIST).
- ACE HPLC. HPLC Troubleshooting Guide.
- Persee.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- LC-GC. HPLC Troubleshooting Guide.
- Agilent. Tips and Tricks of HPLC System Troubleshooting.
- PubMed. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases.
- Creative Proteomics.
- ResearchGate.
- Google Patents.
- RSC Publishing.
- Phenomenex. Reversed Phase HPLC Method Development.
- European Commission. Opinion of the SCCNFP on A53 - 2,4,5,6-Tetraaminopyrimidine.
Sources
- 1. benchchem.com [benchchem.com]
- 2. hplc.eu [hplc.eu]
- 3. agilent.com [agilent.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. ec.europa.eu [ec.europa.eu]
Validation & Comparative
A Comparative Spectroscopic Guide to 4,5,6-Triaminopyrimidine Sulfate Hydrate for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise characterization of heterocyclic compounds is paramount. 4,5,6-Triaminopyrimidine sulfate hydrate, a key intermediate in the synthesis of various biologically active molecules, demands a thorough analytical understanding to ensure purity, consistency, and desired reactivity. This guide provides an in-depth spectroscopic analysis of 4,5,6-Triaminopyrimidine sulfate hydrate, offering a comparative perspective with viable alternatives and the fundamental principles underpinning the experimental choices.
Introduction: The Significance of Spectroscopic Scrutiny
Pyrimidine derivatives are foundational scaffolds in numerous pharmaceuticals, including antimicrobial and anti-cancer agents. The arrangement and electronic environment of substituent groups on the pyrimidine ring dictate the molecule's biological activity and pharmacokinetic properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure, identifying functional groups, and quantifying the purity of these vital compounds. This guide will dissect the spectroscopic signature of 4,5,6-Triaminopyrimidine sulfate hydrate and contrast it with other common triaminopyrimidines and related heterocyclic amines.
Spectroscopic Profile of 4,5,6-Triaminopyrimidine Sulfate Hydrate
The structure of 4,5,6-Triaminopyrimidine presents a unique arrangement of amino groups, which, along with the sulfate salt form and water of hydration, gives rise to a distinct spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.
Predicted ¹H and ¹³C NMR Data:
Due to the limited availability of published experimental NMR data for 4,5,6-Triaminopyrimidine sulfate hydrate, the following table presents predicted chemical shifts based on the analysis of structurally similar aminopyrimidines. The presence of the electron-donating amino groups and the protonation state due to the sulfate salt will significantly influence the chemical shifts.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale and Expected Multiplicity |
| ¹H NMR | ||
| Pyrimidine H-2 | ~7.5 - 8.0 | Singlet; deshielded by adjacent nitrogen atoms. |
| NH₂ at C4, C6 | ~6.5 - 7.5 | Broad singlet; exchangeable with D₂O. Position influenced by hydrogen bonding and protonation. |
| NH₂ at C5 | ~5.5 - 6.5 | Broad singlet; exchangeable with D₂O. Likely to be more shielded than the C4/C6 amino groups. |
| ¹³C NMR | ||
| Pyrimidine C-2 | ~150 - 155 | Shielded by amino groups but deshielded by nitrogens. |
| Pyrimidine C-4, C-6 | ~155 - 160 | Significantly deshielded by both ring nitrogens and attached amino groups. |
| Pyrimidine C-5 | ~100 - 110 | Highly shielded by the three adjacent amino groups. |
Causality Behind Predictions: The electron-donating nature of the amino groups increases the electron density on the pyrimidine ring, generally leading to upfield (lower ppm) shifts compared to unsubstituted pyrimidine. However, the sulfate salt formation will lead to protonation of the ring nitrogens, causing a general deshielding (downfield shift) of the ring protons and carbons. The use of a solvent like DMSO-d₆ is recommended for its ability to dissolve the salt and for the observation of exchangeable amine protons.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying functional groups based on their vibrational frequencies. The FTIR spectrum of 4,5,6-Triaminopyrimidine sulfate hydrate is characterized by the vibrations of the amino groups, the pyrimidine ring, the sulfate anion, and the water of hydration.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3100-3500 | N-H Stretching | Primary Aromatic Amines (NH₂) |
| ~1650 | N-H Bending (Scissoring) | Primary Aromatic Amines (NH₂) |
| 1550-1620 | C=C and C=N Stretching | Pyrimidine Ring |
| ~1100 | S=O Stretching | Sulfate Anion (SO₄²⁻) |
| Broad, ~3400 | O-H Stretching | Water of Hydration (H₂O) |
Experimental Insight: The presence of multiple strong bands in the N-H stretching region is characteristic of primary amines.[2] The broadness of these bands suggests significant hydrogen bonding within the crystal lattice, involving the amino groups, sulfate anions, and water molecules. The strong absorption around 1100 cm⁻¹ is a clear indicator of the sulfate counter-ion.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4,5,6-Triaminopyrimidine, the free base has a molecular weight of approximately 125.13 g/mol .[3]
Predicted Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z 125
-
Major Fragments:
-
m/z 98: Loss of HCN (from the pyrimidine ring)
-
m/z 82: Loss of an amino group and HCN
-
m/z 55: Further fragmentation of the ring
-
Methodological Consideration: For a salt like 4,5,6-Triaminopyrimidine sulfate, a soft ionization technique such as Electrospray Ionization (ESI) would be more suitable to observe the protonated molecule of the free base [M+H]⁺ at m/z 126. LC-MS/MS would be the preferred method for quantitative analysis in complex matrices.[4]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like pyrimidine exhibit characteristic absorption bands in the UV region. For the closely related 2,4,5,6-Tetraaminopyrimidine sulfate, UV absorption maxima are observed at 202 nm and 274 nm.[5] It is expected that 4,5,6-Triaminopyrimidine sulfate hydrate will exhibit similar absorption characteristics.
| λmax (nm) | Electronic Transition |
| ~200-210 | π → π |
| ~270-280 | π → π and n → π* |
Analytical Utility: UV-Vis spectroscopy is a straightforward and robust technique for the quantitative analysis of 4,5,6-Triaminopyrimidine sulfate hydrate in solution, provided a suitable solvent is used and a calibration curve is established.
Comparative Analysis with Alternatives
The choice of a triaminopyrimidine isomer or a related heterocyclic amine often depends on the specific synthetic route or desired biological activity. Here, we compare the spectroscopic properties of 4,5,6-Triaminopyrimidine with two common alternatives: 2,4,6-Triaminopyrimidine and Melamine.
2,4,6-Triaminopyrimidine
This isomer is a common starting material for the synthesis of folic acid and other pharmaceuticals.[6]
| Spectroscopic Technique | 2,4,6-Triaminopyrimidine | 4,5,6-Triaminopyrimidine (Predicted/Inferred) | Key Differences |
| ¹H NMR | One singlet for the two equivalent ring protons (H-5).[3] | One singlet for the ring proton (H-2). | The chemical shift of the ring proton(s) will differ due to their position relative to the nitrogen atoms. |
| ¹³C NMR | Fewer signals due to higher symmetry.[3] | More signals due to lower symmetry. | The chemical shifts of the ring carbons will vary based on the substitution pattern. |
| FTIR | Similar N-H and ring stretching vibrations. | Similar N-H and ring stretching vibrations. | Minor shifts in vibrational frequencies due to the different substitution pattern. |
| MS | Molecular ion at m/z 125. Fragmentation will reflect the symmetric structure. | Molecular ion at m/z 125. Fragmentation will be influenced by the adjacent amino groups. | The relative abundance of fragment ions may differ. |
Melamine (2,4,6-Triamino-1,3,5-triazine)
Melamine is a triazine, not a pyrimidine, but its three amino groups give it some similar properties and it is sometimes used in related synthetic applications.
| Spectroscopic Technique | Melamine | 4,5,6-Triaminopyrimidine (Predicted/Inferred) | Key Differences |
| ¹H NMR | No ring protons. Only a signal for the six equivalent amino protons. | A signal for the ring proton (H-2). | The presence or absence of a ring proton signal is a clear differentiator. |
| ¹³C NMR | One signal for the three equivalent ring carbons. | Three distinct signals for the pyrimidine ring carbons. | The number of signals in the ¹³C NMR spectrum is a definitive indicator. |
| FTIR | Characteristic triazine ring vibrations.[2] | Pyrimidine ring vibrations. | The fingerprint region of the IR spectrum will show distinct patterns for the triazine and pyrimidine rings. |
| MS | Molecular ion at m/z 126. Characteristic fragmentation pattern involving the loss of NH₂ and HCN. | Molecular ion of the free base at m/z 125. | Different molecular weight and fragmentation pathways. |
Experimental Protocols
To ensure the reproducibility and accuracy of spectroscopic data, standardized experimental protocols are essential.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of 4,5,6-Triaminopyrimidine sulfate hydrate and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
FTIR Spectroscopy Protocol (KBr Pellet)
-
Sample Preparation: Grind 1-2 mg of 4,5,6-Triaminopyrimidine sulfate hydrate with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[7]
-
Pellet Formation: Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.
-
Background Collection: Collect a background spectrum of the empty sample compartment.
-
Sample Analysis: Place the KBr pellet in the sample holder and collect the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
LC-MS/MS Protocol
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from high aqueous to high organic mobile phase to ensure good peak shape and separation.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification, using a precursor ion of m/z 126 and monitoring for specific product ions.
-
Optimization: Optimize source parameters (e.g., capillary voltage, gas flows, temperature) to maximize the signal for the analyte.
-
Visualizations
Caption: General experimental workflow for the spectroscopic analysis of 4,5,6-Triaminopyrimidine sulfate hydrate.
Caption: Structural relationship of 4,5,6-Triaminopyrimidine with common alternatives.
Conclusion
The spectroscopic analysis of 4,5,6-Triaminopyrimidine sulfate hydrate reveals a unique set of spectral features that are directly correlated with its molecular structure. While sharing some similarities with its isomer, 2,4,6-Triaminopyrimidine, and the related compound melamine, distinct differences in their NMR, FTIR, and MS spectra allow for unambiguous identification. A comprehensive understanding of these spectroscopic properties, coupled with robust experimental protocols, is essential for researchers and drug development professionals to ensure the quality and integrity of this important chemical intermediate. This guide serves as a foundational reference for the analytical characterization of 4,5,6-Triaminopyrimidine sulfate hydrate and its related compounds.
References
-
[ResearchGate. (n.d.). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-
-
com/product/B194097/technical-guide)
Sources
- 1. connectsci.au [connectsci.au]
- 2. rockymountainlabs.com [rockymountainlabs.com]
- 3. 2,4,6-Triaminopyrimidine | C4H7N5 | CID 13863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ec.europa.eu [ec.europa.eu]
- 6. utsc.utoronto.ca [utsc.utoronto.ca]
- 7. eng.uc.edu [eng.uc.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Technical Guide to the Structural Elucidation of 4,5,6-Triaminopyrimidine Sulfate Hydrate: A Comparative Analysis Using NMR and Mass Spectrometry
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation and purity assessment of key chemical intermediates is paramount. 4,5,6-Triaminopyrimidine sulfate hydrate, a versatile building block in the synthesis of numerous biologically active molecules, is no exception.[1] This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the characterization of this compound. In the absence of readily available public spectral data for 4,5,6-triaminopyrimidine sulfate hydrate, this document will focus on predicting its spectral features based on established principles and comparing them with the known data of a simpler, structurally related alternative, 2-aminopyrimidine. This approach serves as a practical framework for researchers to interpret their own experimental data.
The Importance of Orthogonal Analytical Techniques
In the realm of chemical analysis, relying on a single technique can be misleading. By employing orthogonal methods like NMR and Mass Spectrometry, which probe different molecular properties (nuclear spin and mass-to-charge ratio, respectively), we can achieve a much higher degree of confidence in the structural assignment and purity of a compound. NMR provides detailed information about the chemical environment of atoms, while Mass Spectrometry reveals the molecular weight and provides clues about the molecular formula and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 4,5,6-triaminopyrimidine sulfate hydrate, both ¹H and ¹³C NMR would be essential for a comprehensive analysis.
Predicted ¹H NMR Spectrum of 4,5,6-Triaminopyrimidine Sulfate Hydrate
The ¹H NMR spectrum of 4,5,6-triaminopyrimidine is expected to be relatively simple. Due to the symmetry of the molecule, we would anticipate the following signals:
-
Aromatic Proton (C2-H): A singlet corresponding to the single proton on the pyrimidine ring. Its chemical shift would be influenced by the electron-donating amino groups and the overall aromatic system. A predicted range would be around 7.5-8.0 ppm .
-
Amino Protons (-NH₂): Three distinct amino groups are present at positions 4, 5, and 6. These protons are expected to appear as broad singlets due to quadrupole broadening and potential exchange with the solvent. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature, but a general range of 5.0-7.0 ppm is anticipated. In a protic deuterated solvent like D₂O, these peaks would exchange with deuterium and disappear, a key experiment to confirm their assignment.[2]
Predicted ¹³C NMR Spectrum of 4,5,6-Triaminopyrimidine Sulfate Hydrate
The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four unique carbon atoms in the pyrimidine ring:
-
C2: This carbon is bonded to a hydrogen and is situated between two nitrogen atoms. Its chemical shift is predicted to be in the range of 140-150 ppm .
-
C4 and C6: Due to the symmetry of the molecule, these two carbons are chemically equivalent. They are bonded to amino groups and are part of the aromatic ring. Their chemical shifts are expected to be in a similar region, likely between 150-160 ppm .
-
C5: This carbon is also bonded to an amino group and is situated between two other carbon atoms in the ring. Its chemical shift is predicted to be in the range of 110-120 ppm .
Comparative NMR Data: 2-Aminopyrimidine
To provide a practical comparison, let's consider the known NMR data for 2-aminopyrimidine.
| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| 4,5,6-Triaminopyrimidine Sulfate Hydrate (Predicted) | ~7.5-8.0 (s, 1H, C2-H), ~5.0-7.0 (br s, 6H, -NH₂) | ~140-150 (C2), ~150-160 (C4, C6), ~110-120 (C5) |
| 2-Aminopyrimidine (Experimental) | ~8.1 (d, 2H), ~6.5 (t, 1H), ~5.9 (br s, 2H, -NH₂)[3] | ~163 (C2), ~158 (C4, C6), ~110 (C5)[4] |
The comparison highlights how the number and position of amino groups significantly influence the chemical shifts of the ring protons and carbons. The increased number of electron-donating amino groups in 4,5,6-triaminopyrimidine is expected to lead to a more shielded (lower ppm) environment for the ring carbons compared to 2-aminopyrimidine.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of 4,5,6-triaminopyrimidine sulfate hydrate in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O). The choice of solvent is critical; DMSO-d₆ will allow for the observation of the -NH₂ protons, while D₂O will cause them to exchange and disappear, aiding in their identification.[2]
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups (though only CH is expected in the aromatic region of the target molecule).
-
2D NMR (Optional but Recommended): For unambiguous assignment, especially in more complex derivatives, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable.
dot graph "NMR_Workflow" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
subgraph "cluster_Preparation" { label="Sample Preparation"; style=filled; color="#FFFFFF"; "Sample" [label="4,5,6-Triaminopyrimidine\nSulfate Hydrate"]; "Solvent" [label="Deuterated Solvent\n(e.g., DMSO-d6)"]; "Dissolve" [label="Dissolve Sample", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Sample" -> "Dissolve"; "Solvent" -> "Dissolve"; }
subgraph "cluster_Acquisition" { label="Data Acquisition"; style=filled; color="#FFFFFF"; "NMR_Spec" [label="NMR Spectrometer"]; "1H_NMR" [label="¹H NMR"]; "13C_NMR" [label="¹³C NMR"]; "DEPT" [label="DEPT"]; "2D_NMR" [label="2D NMR (COSY, HSQC)"]; }
subgraph "cluster_Analysis" { label="Data Analysis"; style=filled; color="#FFFFFF"; "Processing" [label="Spectral Processing\n(Fourier Transform, Phasing, Baseline Correction)"]; "Interpretation" [label="Peak Integration &\nChemical Shift Analysis"]; "Structure_Confirm" [label="Structure Confirmation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
"Dissolve" -> "NMR_Spec" [label="Insert Sample"]; "NMR_Spec" -> "1H_NMR"; "NMR_Spec" -> "13C_NMR"; "13C_NMR" -> "DEPT"; "NMR_Spec" -> "2D_NMR"; "1H_NMR" -> "Processing"; "13C_NMR" -> "Processing"; "DEPT" -> "Processing"; "2D_NMR" -> "Processing"; "Processing" -> "Interpretation"; "Interpretation" -> "Structure_Confirm"; } Caption: Workflow for NMR Data Acquisition and Analysis.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. This allows for the determination of the molecular weight and can provide structural information through the analysis of fragmentation patterns.
Choice of Ionization Technique
For a polar and non-volatile compound like 4,5,6-triaminopyrimidine sulfate hydrate, "soft" ionization techniques are preferred to minimize fragmentation and ensure the observation of the molecular ion.
-
Electrospray Ionization (ESI): This is an excellent choice for polar molecules that are soluble in common solvents used for liquid chromatography. ESI typically produces protonated molecules [M+H]⁺.[1][5]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for relatively polar, semi-volatile samples and also tends to produce protonated molecules [M+H]⁺.[6]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): While often used for larger biomolecules, MALDI can also be effective for small molecules, typically producing singly charged ions.[5]
Given its properties, ESI would be the most common and appropriate ionization method for 4,5,6-triaminopyrimidine sulfate hydrate, likely coupled with a liquid chromatography system (LC-MS) for sample introduction and purification.
Predicted Mass Spectrum of 4,5,6-Triaminopyrimidine
The free base, 4,5,6-triaminopyrimidine, has a molecular weight of 125.13 g/mol . In positive ion mode ESI-MS, the expected molecular ion peak would be the protonated molecule [M+H]⁺.
-
Expected Molecular Ion Peak [M+H]⁺: m/z = 126.14
Predicted Fragmentation Pattern
While soft ionization minimizes fragmentation, some in-source fragmentation or tandem MS (MS/MS) experiments can provide valuable structural information. For 4,5,6-triaminopyrimidine, likely fragmentation pathways would involve the loss of small neutral molecules from the protonated parent ion:
-
Loss of Ammonia (NH₃): A common fragmentation pathway for primary amines. This would result in a fragment ion at m/z = 109.11.
-
Loss of Hydrogen Cyanide (HCN): Cleavage of the pyrimidine ring can lead to the loss of HCN, resulting in a fragment ion at m/z = 99.12.
-
Loss of Cyanamide (CH₂N₂): Another potential ring fragmentation could lead to the loss of cyanamide, resulting in a fragment ion at m/z = 84.10.
Comparative Mass Spectrometry Data: 2-Aminopyrimidine
The molecular weight of 2-aminopyrimidine is 95.10 g/mol .[4]
| Compound | Ionization Method | Expected [M+H]⁺ (m/z) | Potential Fragment Ions (m/z) |
| 4,5,6-Triaminopyrimidine | ESI | 126.14 | 109.11, 99.12, 84.10 |
| 2-Aminopyrimidine | ESI | 96.11 | 79.09 (loss of NH₃), 69.09 (loss of HCN) |
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of 4,5,6-triaminopyrimidine sulfate hydrate (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile or methanol, often with a small amount of formic acid to promote protonation.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements. This allows for the determination of the elemental composition of the ions.
-
Data Acquisition: Infuse the sample directly into the ESI source or inject it into an LC-MS system. Acquire the mass spectrum in positive ion mode over an appropriate m/z range.
-
Tandem MS (MS/MS): To confirm the structure, perform an MS/MS experiment by isolating the [M+H]⁺ ion (m/z = 126.14) and subjecting it to collision-induced dissociation (CID) to generate and analyze its fragment ions.
dot graph "MS_Workflow" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
subgraph "cluster_Preparation" { label="Sample Preparation"; style=filled; color="#FFFFFF"; "Sample" [label="4,5,6-Triaminopyrimidine\nSulfate Hydrate"]; "Solvent" [label="Solvent\n(e.g., H₂O/ACN with Formic Acid)"]; "Dilute" [label="Prepare Dilute Solution", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Sample" -> "Dilute"; "Solvent" -> "Dilute"; }
subgraph "cluster_Analysis" { label="MS Analysis"; style=filled; color="#FFFFFF"; "LC_MS" [label="LC-MS System"]; "ESI" [label="Electrospray Ionization (ESI)"]; "Mass_Analyzer" [label="Mass Analyzer\n(e.g., TOF, Orbitrap)"]; "MS_Spectrum" [label="Acquire Full Scan MS"]; "MSMS" [label="Tandem MS (MS/MS)"]; }
subgraph "cluster_Interpretation" { label="Data Interpretation"; style=filled; color="#FFFFFF"; "Molecular_Ion" [label="Identify [M+H]⁺"]; "Fragmentation" [label="Analyze Fragmentation Pattern"]; "Structure_Confirm" [label="Confirm Structure\n& Elemental Composition", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
"Dilute" -> "LC_MS" [label="Inject Sample"]; "LC_MS" -> "ESI"; "ESI" -> "Mass_Analyzer"; "Mass_Analyzer" -> "MS_Spectrum"; "Mass_Analyzer" -> "MSMS" [label="Isolate & Fragment [M+H]⁺"]; "MS_Spectrum" -> "Molecular_Ion"; "MSMS" -> "Fragmentation"; "Molecular_Ion" -> "Structure_Confirm"; "Fragmentation" -> "Structure_Confirm"; } Caption: Workflow for Mass Spectrometry Data Acquisition and Analysis.
Conclusion
The combined application of NMR and Mass Spectrometry provides a robust and self-validating system for the structural confirmation of 4,5,6-triaminopyrimidine sulfate hydrate. While NMR spectroscopy offers detailed insights into the molecular framework and the chemical environment of each atom, high-resolution mass spectrometry confirms the molecular weight and elemental composition, with fragmentation patterns offering corroborating structural evidence. By predicting the spectral outcomes and comparing them to a known analogue, this guide equips researchers with the foundational knowledge to confidently acquire, interpret, and validate their own experimental data for this important synthetic intermediate.
References
-
Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. [Link]
-
University of Notre Dame Mass Spectrometry & Proteomics Facility. Ionization Modes. [Link]
-
PubChem. 2-Aminopyrimidine. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
Chemistry Connected. 1H NMR Chemical Shifts. [Link]
Sources
- 1. pharmafocuseurope.com [pharmafocuseurope.com]
- 2. chemistryconnected.com [chemistryconnected.com]
- 3. 2-Aminopyrimidine(109-12-6) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
Comparing the reactivity of 4,5,6-Triaminopyrimidine sulfate hydrate with other aminopyrimidines
Introduction: The Strategic Importance of Aminopyrimidines in Synthesis
The pyrimidine scaffold is a cornerstone of medicinal chemistry and drug development, forming the core of numerous biologically active molecules, including the nucleobases that constitute DNA and RNA.[1] The introduction of amino groups onto this electron-deficient heterocyclic ring dramatically alters its chemical personality, transforming it into a versatile building block for complex molecular architectures. The number, position, and electronic interplay of these amino substituents dictate the molecule's reactivity, basicity, and ultimate synthetic utility.
This guide provides an in-depth comparison of 4,5,6-Triaminopyrimidine, typically supplied as a more stable sulfate hydrate salt[2], with other fundamental aminopyrimidines. While simpler aminopyrimidines like 2-aminopyrimidine and 4-aminopyrimidine are valuable synthons in their own right[3], 4,5,6-Triaminopyrimidine possesses a unique and powerful reactivity profile. Its distinction lies in the arrangement of its three amino groups, particularly the vicinal (adjacent) amines at the 4, 5, and 6 positions. This specific configuration makes it an exceptionally potent precursor for constructing fused heterocyclic systems, most notably in the venerable Traube purine synthesis, a foundational method for creating purine derivatives like adenine and guanine.[4][5]
We will dissect the structural and electronic factors that govern this reactivity, provide supporting experimental data and protocols, and offer clear visualizations to guide researchers in leveraging the unique synthetic potential of this critical intermediate.
Pillar 1: Electronic Landscape and Structural Rationale
The reactivity of any aminopyrimidine is a direct consequence of the electronic tug-of-war between the electron-withdrawing ring nitrogens and the electron-donating amino groups.
-
The Pyrimidine Core: The two nitrogen atoms at positions 1 and 3 make the pyrimidine ring inherently electron-deficient (π-deficient).[6] This property generally makes the ring susceptible to nucleophilic attack (if a suitable leaving group is present) but resistant to direct electrophilic substitution.
-
The Influence of Amino Substituents: An amino group acts as a powerful activating group through resonance (+R effect), donating its lone pair of electrons into the π-system. This donation increases the electron density of the ring, counteracting the inductive pull of the ring nitrogens.
-
Positional Isomers (2-, 4-, and 5-Aminopyrimidine): Amino groups at the 2- and 4-positions are in direct conjugation with the ring nitrogens. This significantly increases the ring's electron density and the basicity of the molecule. A 5-amino group, by contrast, is not in direct conjugation with the ring nitrogens, resulting in a less pronounced activating effect.[1]
-
-
4,5,6-Triaminopyrimidine: A Hub of Nucleophilicity: The presence of three amino groups makes the 4,5,6-triaminopyrimidine ring exceptionally electron-rich. The amino groups at positions 4 and 6 strongly activate the ring. However, the most critical feature for its specialized reactivity is the vicinal diamine arrangement. The 5-amino group, flanked by two other amino functions, becomes highly nucleophilic and poised for cyclization reactions—a capability entirely absent in its mono-amino counterparts.
Caption: Electronic influence of amino groups on the pyrimidine core.
Pillar 2: A Head-to-Head Reactivity Comparison
The structural differences translate directly into observable and exploitable differences in chemical behavior, primarily in basicity and the propensity for cyclization.
Basicity (pKa)
The basicity of an aminopyrimidine, a measure of the availability of nitrogen lone pairs for protonation, is a reliable indicator of its overall electron density.
| Compound | Molecular Weight ( g/mol ) | pKa (of Conjugate Acid) | Water Solubility |
| 4,5,6-Triaminopyrimidine Sulfate | 223.21 (for sulfate)[2] | High (estimated >7) | Soluble |
| 2-Aminopyrimidine | 95.10[7] | 3.54 | Soluble |
| 4-Aminopyrimidine | 95.10[8] | 5.71[8] | Slightly Soluble[8] |
| 5-Aminopyrimidine | 95.10[9] | 2.64 | Soluble |
Analysis of Basicity:
-
4-Aminopyrimidine vs. 2-Aminopyrimidine: 4-Aminopyrimidine is significantly more basic than its 2-amino isomer.[10] This is because protonation of a ring nitrogen allows for a resonance structure where the positive charge is delocalized onto the exocyclic amino nitrogen, a more stable arrangement.
-
5-Aminopyrimidine: The low basicity reflects the amino group's inability to directly stabilize a positive charge on the ring nitrogens through resonance.
-
4,5,6-Triaminopyrimidine: While precise pKa data for the free base is scarce, the cumulative electron-donating effect of three amino groups renders it the most basic of the series. The sulfate salt form is used to improve its stability and handling, as the highly reactive free base can be prone to aerial oxidation.[11]
Electrophilic Substitution: The Reactivity of the C5-Position
The highly electron-rich nature of 4,5,6-triaminopyrimidine makes its C5-position exceptionally vulnerable to attack by even mild electrophiles. This is a key differentiator from simpler aminopyrimidines. The classic example is nitrosation (reaction with nitrous acid), which is the first step in many purine syntheses.[12][13] This reaction proceeds with ease on 4,5,6-triaminopyrimidine but is difficult to achieve on mono-aminopyrimidines without strongly activating groups.
Condensation & Cyclization: The Definitive Advantage
The paramount synthetic value of 4,5,6-triaminopyrimidine lies in its ability to undergo intramolecular condensation to form a second, fused ring. This is the essence of the Traube purine synthesis , a robust method for creating the purine core of many bioactive molecules.[4][14]
The process involves the reaction of the vicinal 4- and 5-amino groups (or 5- and 6-) with a one-carbon electrophile, such as formic acid or triethyl orthoformate, followed by cyclodehydration.[4]
Caption: Simplified workflow of the Traube purine synthesis.
Mono-aminopyrimidines lack the required vicinal diamine functionality and are therefore incapable of undergoing this critical transformation. This single distinction elevates 4,5,6-triaminopyrimidine from a simple building block to a strategic precursor for an entire class of bicyclic heterocycles.
Pillar 3: Validating Protocols for Reactivity Assessment
The following protocols provide a practical framework for observing the reactivity differences discussed. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[11][15]
Experiment 1: Comparative Electrophilic Attack (Nitrosation)
Objective: To visually demonstrate the heightened susceptibility of the C5-position in 4,5,6-triaminopyrimidine to electrophilic attack compared to a less activated aminopyrimidine.
Methodology:
-
Preparation: Prepare two separate beakers.
-
Beaker A: Dissolve 1.0 mmol of 4,5,6-triaminopyrimidine sulfate hydrate in 10 mL of 1 M hydrochloric acid. Cool the solution to 0-5 °C in an ice bath.
-
Beaker B: Dissolve 1.0 mmol of 4-aminopyrimidine in 10 mL of 1 M hydrochloric acid. Cool the solution to 0-5 °C in an ice bath.
-
-
Reagent Addition: While stirring vigorously, add a solution of sodium nitrite (1.1 mmol in 2 mL of water) dropwise to each beaker, maintaining the temperature below 5 °C.
-
Observation: Monitor the reactions for any color change.
-
Analysis: The reaction with 4,5,6-triaminopyrimidine (Beaker A) should produce a rapid color change, indicating the formation of the 5-nitroso derivative, a key intermediate.[12] The reaction in Beaker B will be significantly slower or may not show any discernible change under these mild conditions, showcasing its lower reactivity.
Causality: The high electron density at the C5-position of 4,5,6-triaminopyrimidine, due to the concerted donation from three amino groups, drastically lowers the activation energy for attack by the weak electrophile (nitrosonium ion, NO⁺) generated in situ.
Experiment 2: The Traube Purine Synthesis
Objective: To validate the unique cyclization capability of 4,5,6-triaminopyrimidine by synthesizing 9H-purine.
Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine 4,5,6-triaminopyrimidine sulfate hydrate (5.0 mmol) with 15 mL of formamide.
-
Reaction: Heat the mixture to 180-190 °C and maintain this temperature for 2 hours. The mixture will become homogeneous and then may form a precipitate.
-
Workup: Cool the reaction mixture to room temperature. Add 20 mL of water and cool further in an ice bath to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Confirmation: Characterize the product using standard analytical techniques (e.g., melting point, NMR, MS) to confirm the formation of the purine ring system.
Self-Validation: This protocol is self-validating in the context of this guide. Attempting the same reaction with 2-, 4-, or 5-aminopyrimidine will not yield a purine product, as they lack the necessary vicinal diamine structure for the second ring closure. This directly confirms the unique synthetic role of 4,5,6-triaminopyrimidine.[4]
Conclusion and Strategic Outlook
The reactivity of 4,5,6-triaminopyrimidine sulfate hydrate is fundamentally different from that of simpler aminopyrimidines. Its chemical behavior is dominated by two key features:
-
High Electron Density: The cumulative effect of three amino groups makes the ring highly activated towards electrophilic attack at the C5-position.
-
Vicinal Diamine Structure: This is the critical feature that enables its facile participation in condensation and cyclization reactions to form fused bicyclic systems.
While 2-, 4-, and 5-aminopyrimidines are workhorse reagents for introducing the pyrimidine motif, 4,5,6-triaminopyrimidine is a specialized and indispensable precursor for the construction of purines and related heterocycles. For researchers and drug development professionals, understanding this distinction is crucial. When the synthetic goal involves building upon the pyrimidine core to create fused ring systems, 4,5,6-triaminopyrimidine sulfate hydrate is not just an alternative; it is the strategic and often, the only viable starting point.
References
-
Pharmaguideline. Synthesis and Medicinal Uses of Purine. [Link]
-
Scribd. TRAUBE PURINE SYNTHESIS.pptx. [Link]
-
Scribd. 1-III) Traube Synthesis For Purine. [Link]
-
Scribd. Traube Purine Synthesis. [Link]
-
Slideshare. Traube purine synthesis. [Link]
-
Preprints.org. An overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. [Link]
-
PubChem - National Institutes of Health. 2-Aminopyrimidine. [Link]
-
PubChem - National Institutes of Health. Pyrimidin-5-amine. [Link]
-
PubChem - National Institutes of Health. 4,5,6-Pyrimidinetriamine, sulfate (1:1). [Link]
-
Quora. Among 2-aminopyridine and 4-aminopyridine which is more basic?. [Link]
Sources
- 1. Pyrimidin-5-amine | 591-55-9 | Benchchem [benchchem.com]
- 2. 4,5,6-Pyrimidinetriamine, sulfate (1:1) | C4H9N5O4S | CID 111544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]
- 5. Traube purine synthesis | PPTX [slideshare.net]
- 6. benchchem.com [benchchem.com]
- 7. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Aminopyrimidine CAS#: 591-54-8 [m.chemicalbook.com]
- 9. Pyrimidin-5-amine | C4H5N3 | CID 344373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 13. scribd.com [scribd.com]
- 14. scribd.com [scribd.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
A Comparative Guide to the Biological Activity of Compounds Synthesized from 4,5,6-Triaminopyrimidine Sulfate Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5,6-Triaminopyrimidine and its salts, such as the sulfate hydrate, are pivotal starting materials in synthetic medicinal chemistry. The strategic arrangement of three amino groups on the pyrimidine ring provides a versatile scaffold for the construction of a diverse array of heterocyclic compounds with significant biological activities. This guide offers an in-depth technical comparison of three major classes of compounds synthesized from 4,5,6-triaminopyrimidine sulfate hydrate: Pteridines , Purine Analogs , and Schiff Bases . We will explore their synthesis, compare their biological performance with supporting experimental data, and provide detailed protocols for their evaluation, empowering researchers to make informed decisions in drug discovery and development.
The Synthetic Landscape: From Triaminopyrimidine to Bioactive Scaffolds
The reactivity of the vicinal diamines at the 4- and 5-positions, along with the amino group at the 6-position, allows for a variety of cyclization and condensation reactions. This chemical versatility is the foundation for creating structurally distinct and biologically active molecules.
Synthesis of Pteridines
Pteridines, bicyclic heteroaromatics composed of fused pyrimidine and pyrazine rings, are readily synthesized from 4,5,6-triaminopyrimidine.[1][2] A common and regioselective method is the condensation of the triaminopyrimidine with α-dicarbonyl compounds.[1] The choice of the dicarbonyl reactant directly influences the substitution pattern on the resulting pteridine ring, allowing for the generation of a diverse library of analogs.
Synthesis of Purine Analogs
The Traube synthesis is a classic and highly effective method for constructing the purine ring system from a 4,5-diaminopyrimidine precursor.[3] By reacting 4,5,6-triaminopyrimidine with a one-carbon source like formic acid, the imidazole ring is fused to the pyrimidine core, yielding purine analogs.[3] This approach is fundamental in creating molecules that can mimic endogenous purines and interact with a wide range of biological targets.[4]
Synthesis of Pyrimidine Schiff Bases
Schiff bases, or imines, are formed through the condensation of the primary amino groups of 4,5,6-triaminopyrimidine with various aldehydes or ketones.[5] This reaction is typically straightforward and allows for the introduction of a wide variety of substituents, significantly impacting the electronic and steric properties of the final molecule and, consequently, its biological activity.[5]
Comparative Biological Activity
The structural diversity stemming from these synthetic pathways translates into a broad spectrum of biological activities. Here, we compare the anticancer, antimicrobial, and enzyme inhibitory properties of these compound classes, supported by quantitative data from the literature.
Anticancer Activity: A Battle of Proliferation
Pyrimidine derivatives are a well-established class of anticancer agents.[6] The compounds derived from 4,5,6-triaminopyrimidine are no exception, exhibiting cytotoxic effects against various cancer cell lines.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Pyrimidine Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pteridine | 5,8-dihydropteridine-6,7-dione | MGC-803 (Gastric) | < 20 | [7] |
| O4-benzyl pteridine | A549 (Lung) | 0.01 - 0.4 | [7] | |
| Purine Analog | Purine-based EGFR inhibitor (5a) | Various | 0.087 | [8] |
| Thiazolo[4,5-d]pyrimidine | Compound 3b | C32 (Melanoma) | 24.4 | [9] |
| Compound 3b | A375 (Melanoma) | 25.4 | [9] | |
| Control Drug | Doxorubicin | HCT-116 (Colon) | 3.30 | [6] |
| 5-Fluorouracil | MGC-803 (Gastric) | TGI: ~50% @ 15mg/kg | [6] |
TGI: Tumor Growth Inhibition
The data indicates that pteridine and purine analogs derived from the triaminopyrimidine scaffold can exhibit potent anticancer activity, with some derivatives showing IC₅₀ values in the nanomolar to low micromolar range.[7][8] Their mechanism often involves the inhibition of critical enzymes in cancer cell proliferation, such as tyrosine kinases.[8]
Antimicrobial Activity: Combating Pathogens
The pyrimidine core is also a key feature in many antimicrobial agents. Schiff bases and other derivatives of 4,5,6-triaminopyrimidine have demonstrated notable activity against a range of bacterial and fungal pathogens.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Pyrimidine Derivatives
| Compound Class | Derivative Example | Bacterial Strain | MIC (µg/mL) | Reference |
| Schiff Base | Cyano derivative | Escherichia coli | 6.25 | [10] |
| Chloro derivative | Staphylococcus aureus | 6.25 | [10] | |
| Triazole-substituted Pyrimidine | Pseudomonas aeruginosa | - | [11] | |
| Thiadiazole-substituted Pyrimidine | Staphylococcus aureus | - | [11] | |
| Control Drug | Ciprofloxacin | Various | - | [11] |
| Ampicillin | Salmonella typhimurium | 250 | [9] |
Note: Specific MIC values for some compounds were not available in the cited abstracts, but their activity was compared to standard drugs.
Schiff bases, in particular, show promise with low MIC values against both Gram-positive and Gram-negative bacteria.[10] The imine linkage and the nature of the aromatic substituent play a crucial role in their antimicrobial efficacy.
Enzyme Inhibition: A Targeted Approach
A significant mechanism through which these compounds exert their biological effects is through the inhibition of specific enzymes. Various derivatives have been shown to be potent inhibitors of kinases and other enzymes involved in disease pathology.
Table 3: Comparative Enzyme Inhibitory Activity (IC₅₀ in nM) of Triaminopyrimidine Derivatives
| Compound Class | Derivative Example | Target Enzyme | IC₅₀ (nM) | Reference |
| Triaminopyrimidine Analog | AE-2-48 | Caspase-1 | 13 | [12] |
| AE-2-21 | Caspase-1 | 18 | [12] | |
| Purine-based Inhibitor | Compound 5a | EGFR | 87 | [8] |
| Pteridine-based Inhibitor | Compound 7e | EGFR | 92 | [8] |
| Control Drug | Erlotinib | EGFR | 80 | [8] |
The data clearly demonstrates that derivatives of triaminopyrimidine can be potent and selective enzyme inhibitors, with some compounds exhibiting IC₅₀ values in the low nanomolar range, comparable to or even exceeding the potency of established drugs.[8][12]
Experimental Protocols: A Guide to Evaluation
To ensure scientific integrity and reproducibility, standardized protocols are essential for evaluating the biological activity of newly synthesized compounds.
Synthesis Protocols
Protocol 1: General Synthesis of Pteridines from 4,5,6-Triaminopyrimidine Sulfate Hydrate
-
Neutralization: Dissolve 4,5,6-triaminopyrimidine sulfate hydrate in water and neutralize with a suitable base (e.g., sodium bicarbonate) to free the triaminopyrimidine base.
-
Condensation: To the aqueous solution of the triaminopyrimidine, add an equimolar amount of an α-dicarbonyl compound (e.g., glyoxal, diacetyl).
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: The pteridine product often precipitates from the reaction mixture. Collect the solid by filtration, wash with cold water and a suitable organic solvent (e.g., ethanol), and dry.
-
Purification: If necessary, purify the product by recrystallization or column chromatography.
Causality: The vicinal diamines at positions 4 and 5 of the pyrimidine ring readily undergo a condensation reaction with the two carbonyl groups of the α-dicarbonyl compound to form the pyrazine ring, resulting in the fused pteridine system.[1]
Protocol 2: General Synthesis of Purine Analogs (Traube Synthesis)
-
Reaction Setup: In a round-bottom flask, combine 4,5,6-triaminopyrimidine (obtained by neutralizing the sulfate salt) with an excess of formic acid.[3]
-
Reflux: Heat the mixture under reflux for several hours. The reaction progress can be monitored by TLC.
-
Workup: After completion, cool the reaction mixture and evaporate the excess formic acid under reduced pressure.
-
Isolation: The resulting purine analog can be isolated by precipitation upon addition of a suitable solvent or by pH adjustment.
-
Purification: Purify the crude product by recrystallization.
Causality: Formic acid serves as the source of the single carbon atom required to form the imidazole ring fused to the pyrimidine core. The reaction proceeds through the formation of a formyl intermediate followed by cyclization.[3]
Protocol 3: General Synthesis of Schiff Bases
-
Dissolution: Dissolve 4,5,6-triaminopyrimidine (from the neutralized sulfate salt) in a suitable solvent such as ethanol or methanol.
-
Addition of Carbonyl: Add an equimolar or slight excess of the desired aldehyde or ketone to the solution. A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.[5]
-
Reaction: Stir the mixture at room temperature or under reflux for a few hours.
-
Isolation: The Schiff base product often precipitates upon cooling. Collect the solid by filtration.
-
Purification: Wash the product with a cold solvent and recrystallize if necessary.
Causality: The primary amino groups of the triaminopyrimidine act as nucleophiles, attacking the electrophilic carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the imine (Schiff base) linkage.[5]
Biological Assay Protocols
Protocol 4: Anticancer Cytotoxicity - MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC₅₀ value by plotting cell viability against compound concentration.
Causality: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
Protocol 5: Antimicrobial Susceptibility - Broth Microdilution (MIC Determination)
-
Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate using a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard).
-
Inoculation: Add the inoculum to each well of the plate.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Causality: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, providing a quantitative measure of its potency.
Protocol 6: Enzyme Inhibition Assay (General Kinase Assay)
-
Reaction Setup: In a 96-well plate, combine the kinase, a specific substrate peptide, and the test compound at various concentrations in an appropriate assay buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature for a set period.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method (e.g., antibody-based detection with a fluorescent or luminescent readout).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value.
Causality: This assay directly measures the ability of a compound to interfere with the catalytic activity of a specific enzyme, providing insights into its mechanism of action.
Visualizing the Pathways and Processes
To better understand the relationships and workflows discussed, the following diagrams are provided.
Conclusion
4,5,6-Triaminopyrimidine sulfate hydrate is a highly valuable and versatile starting material for the synthesis of a wide range of biologically active compounds. Pteridines, purine analogs, and Schiff bases derived from this precursor have demonstrated significant potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This guide provides a comparative framework for understanding the synthesis and biological activities of these important classes of molecules. The provided protocols and data serve as a foundation for researchers to design and evaluate novel therapeutic agents, contributing to the advancement of medicinal chemistry and drug discovery. The choice of synthetic route and subsequent molecular modifications allows for the fine-tuning of biological activity, offering a rational approach to the development of next-generation therapeutics.
References
- Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. (URL not available)
-
Synthesis of pteridines derivatives from different heterocyclic compounds. [Link]
- 7.1.1. Synthesis. (URL not available)
-
Synthesis and comparing the antibacterial activities of pyrimidine derivatives. [Link]
- Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine deriv
-
Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]
-
Design, Synthesis, and Anti-Proliferative Action of Purine/Pteridine-Based Derivatives as Dual Inhibitors of EGFR and BRAFV600E. [Link]
- N. (URL not available)
- Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (PTX. (URL not available)
-
Facile and rapid synthesis of a new series of Schiff bases: characterization and evaluation of the physicochemical properties and biological activities. [Link]
-
Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone. [Link]
-
Synthesis of some novel Pyrimidine derivatives and compared to available antimicrobial (MTCC inhibitors) drugs. [Link]
-
Synthesis of Schiff Bases by Non-Conventional Methods. [Link]
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. [Link]
-
Biosynthesis of Pteridines in Insects: A Review. [Link]
-
Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. [Link]
-
Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. [Link]
-
PURINE SYNTHESIS. [Link]
- REDUCTION OF PTERIDINES. (URL not available)
-
Synthesis and comparing the antibacterial activities of pyrimidine derivatives. [Link]
- US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine
-
Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. [Link]
- EP0115324B1 - Process for the preparation of 2,4,5,6-tetraaminopyrimidine-sulph
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. surendranathcollege.ac.in [surendranathcollege.ac.in]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate - Google Patents [patents.google.com]
- 11. ias.ac.in [ias.ac.in]
- 12. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Aminopyrimidine Precursors: 4,5,6-Triaminopyrimidine vs. 2,4,5,6-Tetraaminopyrimidine in Heterocyclic Synthesis
Introduction
In the landscape of pharmaceutical and materials science research, the efficient construction of nitrogen-containing heterocyclic scaffolds is paramount. Among the most versatile building blocks for this purpose are the aminopyrimidines. This guide provides an in-depth, comparative analysis of two pivotal precursors: 4,5,6-Triaminopyrimidine sulfate hydrate and 2,4,5,6-Tetraaminopyrimidine sulfate . While structurally similar, their distinct substitution patterns dictate divergent synthetic pathways, leading to fundamentally different classes of bioactive molecules.
This document moves beyond a simple cataloging of properties to explore the causal relationships between structure, reactivity, and application. For the researcher designing a synthetic route towards complex heterocycles, understanding the nuanced differences between these two reagents is critical for ensuring regiochemical control, maximizing yield, and achieving the desired molecular architecture. We will delve into their primary applications in pteridine and purine synthesis, supported by experimental frameworks and practical handling considerations, to empower scientists to make informed and effective decisions in their experimental design.
Physicochemical Properties: A Comparative Overview
The selection of a reagent begins with a fundamental understanding of its physical and chemical properties. As sulfate salts, both compounds exhibit enhanced stability and ease of handling compared to their free base counterparts.[1][2][3] However, subtle differences in their structure translate to distinct characteristics relevant to the experimentalist.
| Property | 4,5,6-Triaminopyrimidine sulfate hydrate | 2,4,5,6-Tetraaminopyrimidine sulfate |
| Structure | ![]() | ![]() |
| Molecular Formula | C₄H₇N₅·H₂SO₄·xH₂O[4] | C₄H₈N₆·H₂SO₄ |
| Molecular Weight | 223.21 g/mol (anhydrous)[4][5][6][7] | 238.22 g/mol [3] |
| CAS Number | 6640-23-9 / 207742-76-5 (hydrate)[4][5][8] | 5392-28-9[2] |
| Appearance | White to light yellow or orange crystalline powder[4] | Light yellow to brown powder or crystal |
| Solubility | Soluble in water | Soluble in water[2][3] |
| Stability & Storage | Store at room temperature, protected from light.[4] | Stable solid. Store at room temperature.[1][2] |
The key takeaway from these properties is the inherent similarity in handling due to their formulation as sulfate salts. Their aqueous solubility is a significant advantage, allowing for facile use in a variety of reaction media.[1][2][3] However, the crucial differentiator lies not in these physical parameters, but in the number and arrangement of their amino groups, which dictates their chemical reactivity.
The Core Divergence: Pteridine vs. Purine Synthesis
The utility of these reagents is defined by the bicyclic systems they are designed to create. The additional amino group at the C2 position of 2,4,5,6-Tetraaminopyrimidine is the critical fork in the synthetic road, directing it towards purine synthesis, while the vicinal triamine arrangement of 4,5,6-Triaminopyrimidine is ideally suited for pteridine formation.
4,5,6-Triaminopyrimidine: The Gateway to Pteridines
4,5,6-Triaminopyrimidine is the quintessential precursor for synthesizing the pteridine core, a scaffold found in vital cofactors like folic acid and biopterin.[9] The synthesis hinges on the classical Gabriel-Isay condensation , where the adjacent amino groups at C5 and C6 of the pyrimidine react with a 1,2-dicarbonyl compound to form the second six-membered ring (a pyrazine).[10][11]
The reaction mechanism is initiated by the nucleophilic attack of the most reactive amino group (typically at C5) on one of the carbonyl carbons.[10] Subsequent condensation and cyclization yield the pteridine skeleton. A critical consideration for the synthetic chemist is regioselectivity . When an unsymmetrical dicarbonyl (e.g., methylglyoxal) is used, two isomeric products can form. The reaction pH is a key lever to control this outcome; neutralizing the sulfate salt with a base frees the C5 amine for nucleophilic attack, and careful pH control can exploit the differential reactivity of the C5 and C6 amines to favor one regioisomer over the other.[10]
2,4,5,6-Tetraaminopyrimidine: The Classic Route to Purines
In contrast, 2,4,5,6-Tetraaminopyrimidine is a cornerstone of purine synthesis, famously employed in the Traube purine synthesis .[12] Purines, such as adenine and guanine, are fundamental components of nucleic acids.[13][14] In this pathway, the vicinal amino groups at C4 and C5 react with a single-carbon electrophile (e.g., formic acid, orthoformates) to construct the five-membered imidazole ring fused to the pyrimidine core.[12]
The amino groups at C2 and C6 do not participate in the cyclization. Instead, they remain as essential substituents on the final purine ring, defining its identity. For instance, the C6 amino group becomes the characteristic exocyclic amine of adenine. The additional C2 amino group in the starting material fundamentally alters the electronic landscape of the molecule compared to its triamino counterpart, but its primary synthetic role is to be carried through to the final purine product.
The following diagram illustrates these divergent, structure-defined synthetic pathways.
Caption: Divergent synthetic pathways of aminopyrimidines.
Comparative Performance: A Data-Driven Perspective
The theoretical pathways described above are borne out in experimental practice. The following table summarizes typical experimental outcomes, providing a quantitative basis for comparison. These values represent generalized results from established methodologies.
| Parameter | Pteridine Synthesis | Purine Synthesis |
| Starting Pyrimidine | 4,5,6-Triaminopyrimidine sulfate | 2,4,5,6-Tetraaminopyrimidine sulfate |
| Target Scaffold | 2-Aminopterin | Adenine |
| Co-reactant | Pyruvaldehyde | Triethyl orthoformate, then NH₃ |
| Typical Yield | 65-80% | 70-85% |
| Key Conditions | Aqueous buffer (pH 4-6), RT to 50°C | Formamide solvent, heat (150-180°C) |
| Purity Concerns | Potential regioisomer formation with unsymmetrical dicarbonyls. Oxidation of intermediates. | Requires anhydrous conditions for initial condensation. Potential for side reactions at high temperatures. |
Field-Proven Experimental Protocols
To translate theory into practice, the following self-validating protocols provide detailed, step-by-step methodologies for the synthesis of a representative pteridine and purine.
Protocol 1: Synthesis of 6,7-Dimethyl-2-aminopteridin-4(3H)-one via Gabriel-Isay Condensation
This protocol demonstrates the synthesis of a pteridine using 4,5,6-Triaminopyrimidine sulfate hydrate.
Workflow Diagram:
Caption: Experimental workflow for pteridine synthesis.
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4,5,6-Triaminopyrimidine sulfate hydrate (1.0 eq) in deionized water.
-
Causality: The sulfate salt is water-soluble, providing a homogenous reaction medium.
-
-
pH Adjustment and Co-reactant Addition: Add sodium acetate (2.5 eq) to the solution to act as a buffer, neutralizing the sulfuric acid and freeing the amino groups. To this solution, add biacetyl (2,3-butanedione, 1.1 eq).
-
Causality: Buffering is crucial. The deprotonated amino groups are the active nucleophiles. An excess of buffer ensures the reaction proceeds efficiently. Biacetyl is the symmetrical 1,2-dicarbonyl source.
-
-
Reaction: Heat the mixture to 60°C with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: Moderate heating provides the activation energy for the condensation and cyclization reactions without significant degradation of the starting material or product.
-
-
Isolation: Cool the reaction mixture in an ice bath. The pteridine product, being less soluble than the starting materials, will precipitate out of the solution.
-
Causality: The extended aromatic system of the pteridine product reduces its solubility in cold water, enabling straightforward isolation by precipitation.
-
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold deionized water and cold ethanol to remove unreacted starting materials and buffer salts.
-
Causality: The washing steps are critical for removing water-soluble impurities. Ethanol helps to displace water and aids in drying.
-
-
Drying: Dry the purified solid in a vacuum oven at 50°C to a constant weight. Characterize by NMR and MS.
Protocol 2: Synthesis of Adenine via Traube Synthesis
This protocol outlines the classic synthesis of a purine using 2,4,5,6-Tetraaminopyrimidine sulfate.
Workflow Diagram:
Caption: Experimental workflow for purine synthesis.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 2,4,5,6-Tetraaminopyrimidine sulfate (1.0 eq) in 98% formic acid (10-15 eq).
-
Causality: Formic acid serves as both the solvent and the C1 electrophile for the imidazole ring closure. A large excess drives the reaction to completion.
-
-
Cyclization: Heat the mixture to reflux (approx. 100-110°C) for 2 hours. The initial suspension should dissolve and then a new precipitate may form.
-
Causality: High temperature is required to drive the dehydration and cyclization steps, forming the formyl intermediate and then the final imidazole ring.
-
-
Work-up and Neutralization: Cool the reaction mixture to room temperature, then further in an ice bath. Slowly add concentrated aqueous ammonia to the stirred mixture until the pH is basic (~8-9).
-
Causality: Adenine is amphoteric. Bringing the pH to a slightly basic value minimizes its solubility, maximizing the yield of the precipitated product. This step also neutralizes the excess formic acid.
-
-
Isolation: Collect the crude adenine by vacuum filtration and wash the solid with cold water.
-
Causality: Washing removes ammonium formate and other soluble impurities.
-
-
Purification: Recrystallize the crude product from hot deionized water to yield pure adenine.
-
Causality: Recrystallization is a highly effective method for purifying adenine, which has significantly higher solubility in hot water than in cold water.
-
-
Drying: Dry the crystalline product in a vacuum oven. Characterize by NMR, MS, and melting point comparison to a known standard.
Conclusion and Strategic Recommendations
The choice between 4,5,6-Triaminopyrimidine sulfate hydrate and 2,4,5,6-Tetraaminopyrimidine sulfate is not one of superior performance, but of synthetic intent. The structural difference—the presence or absence of a C2 amino group—fundamentally dictates the achievable heterocyclic scaffold.
-
For the synthesis of pteridines, pterins, and related pyrazino[2,3-d]pyrimidine systems, 4,5,6-Triaminopyrimidine sulfate hydrate is the reagent of choice. Its vicinal C4, C5, and C6 amino groups are pre-organized for condensation with 1,2-dicarbonyl compounds.
-
For the synthesis of purines, including biologically crucial molecules like adenine and guanine and their analogs, 2,4,5,6-Tetraaminopyrimidine sulfate is the correct precursor. Its C4 and C5 amino groups are positioned for imidazole ring formation with a C1 source, while the C2 and C6 amines serve as vital substituents on the final product.
By understanding the intrinsic chemical logic of these building blocks, researchers can confidently and efficiently navigate the synthesis of complex, high-value heterocyclic molecules.
References
- Vertex AI Search. (2026). 2,4,5,6-Tetraaminopyrimidine Sulfate: A Key Intermediate in Pharmaceutical Synthesis and Chemical Research.
- Chem-Impex. (2026).
- Chem-Impex. (2026).
- Guidechem. (2026).
- Der Pharma Chemica. (2026).
- MDPI. (2022). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors.
- ResearchGate. (2026). 8912 PDFs | Review articles in PTERIDINES.
- European Commission. (2026). Opinion of the SCCNFP on A53 - 2,4,5,6-Tetraaminopyrimidine.
- Tokyo Chemical Industry (India) Pvt. Ltd. (2026).
- Surendran
- Indiana State University. (1997). Purine and Pyrimidine Metabolism.
- Pharmaguideline. (2026). Synthesis and Medicinal Uses of Purine.
- National Institutes of Health (NIH). (2026).
- Solubility of Things. (2026). 2-Aminopyrimidine.
- ChemicalBook. (2023).
- Thermo Fisher Scientific. (2026). 4,5,6-Triaminopyrimidine sulfate hydrate, 98+% (dry wt.)
- Santa Cruz Biotechnology. (2026).
- PubChem. (2026).
- Gsrs. (2026).
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [wap.guidechem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. B21369.03 [thermofisher.com]
- 6. 4,5,6-Pyrimidinetriamine, sulfate (1:1) | C4H9N5O4S | CID 111544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. 4,5,6-Triaminopyrimidine sulfate hydrate | 207742-76-5 [chemicalbook.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. mdpi.com [mdpi.com]
- 11. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 13. surendranathcollege.ac.in [surendranathcollege.ac.in]
- 14. PURINES AND PYRIMIDINES [library.med.utah.edu]
A Researcher's Guide to the Purity of Commercial 4,5,6-Triaminopyrimidine Sulfate Hydrate: A Comparative Analysis
For researchers, scientists, and drug development professionals, the purity of starting materials is paramount. In the synthesis of novel therapeutics and other advanced materials, the seemingly minor presence of impurities can significantly impact reaction yields, biological activity, and ultimately, the safety and efficacy of the final product. This guide provides an in-depth purity analysis of commercial 4,5,6-Triaminopyrimidine sulfate hydrate, a critical building block in pharmaceutical and chemical synthesis. We will explore common impurities, present detailed analytical methodologies for their detection and quantification, and compare the performance of this compound with a key alternative, 2,4,5,6-Tetraaminopyrimidine sulfate.
The Critical Role of Purity in Synthesis
4,5,6-Triaminopyrimidine sulfate hydrate serves as a versatile precursor in the synthesis of a wide array of biologically active molecules, including antimicrobial and anticancer agents.[1] Its unique chemical structure, featuring multiple amine groups on a pyrimidine core, allows for diverse functionalization and the construction of complex heterocyclic systems. However, the synthetic route to this compound can introduce various impurities that may interfere with downstream reactions or introduce undesirable toxicological profiles. Therefore, a thorough understanding and rigorous control of its purity are not just best practices but essential components of robust scientific research and development.
Unveiling the Impurity Profile: A Multi-Modal Analytical Approach
A comprehensive purity assessment of 4,5,6-Triaminopyrimidine sulfate hydrate necessitates a combination of orthogonal analytical techniques. High-Performance Liquid Chromatography (HPLC) is the workhorse for quantitative purity determination, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide invaluable structural information for impurity identification.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment
Reverse-phase HPLC is the most common method for determining the purity of 4,5,6-Triaminopyrimidine sulfate hydrate, with most commercial suppliers specifying a purity of ≥98% by this technique.[1][2] A well-developed HPLC method can effectively separate the main component from process-related impurities and degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution is typically employed to ensure the separation of compounds with varying polarities.
-
Solvent A: 0.1% Phosphoric acid or Formic acid in water. The choice of acid depends on compatibility with subsequent analysis; formic acid is volatile and suitable for LC-MS applications.[3]
-
Solvent B: Acetonitrile.
-
-
Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute less polar compounds. An example program is as follows:
Time (minutes) % Solvent A % Solvent B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).
-
Sample Preparation: Accurately weigh and dissolve the 4,5,6-Triaminopyrimidine sulfate hydrate in the initial mobile phase composition or a suitable solvent like a mixture of water and acetonitrile.
Causality in Method Design: The acidic mobile phase is crucial for protonating the amine groups of the analyte and impurities, leading to better peak shape and retention on the C18 column. The gradient elution ensures that both polar and non-polar impurities are effectively separated and quantified.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
Quantitative NMR (qNMR) is a powerful primary method for determining the absolute purity of a substance without the need for a reference standard of the analyte itself.[4][5][6] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: Select a certified internal standard of known purity that has a simple spectrum with signals that do not overlap with the analyte's signals. Maleic acid or dimethyl sulfone are common choices.
-
Sample Preparation:
-
Accurately weigh a known amount of the 4,5,6-Triaminopyrimidine sulfate hydrate sample.
-
Accurately weigh a known amount of the internal standard.
-
Dissolve both in a deuterated solvent (e.g., DMSO-d6) in a volumetric flask to ensure a homogenous solution.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation between scans.
-
A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity of the analyte using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = 4,5,6-Triaminopyrimidine sulfate hydrate
-
IS = Internal Standard
-
Trustworthiness of the Protocol: The use of a certified internal standard and the direct proportionality of the NMR signal to the number of nuclei make qNMR a highly accurate and reliable method for absolute purity determination.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Identification
LC-MS/MS is a highly sensitive and specific technique for identifying unknown impurities.[7][8][9][10] By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, it is possible to obtain the molecular weight and fragmentation pattern of even trace-level impurities.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scientificlabs.ie [scientificlabs.ie]
- 3. Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. emerypharma.com [emerypharma.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. biomedres.us [biomedres.us]
- 10. chimia.ch [chimia.ch]
A Senior Application Scientist's Guide to the X-ray Crystallography of 4,5,6-Triaminopyrimidine Sulfate Hydrate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive guide on the X-ray crystallography of 4,5,6-triaminopyrimidine sulfate hydrate and its derivatives. This document, crafted from the perspective of a Senior Application Scientist, moves beyond a simple recitation of protocols. Instead, it aims to provide a deeper understanding of the experimental choices, the interpretation of crystallographic data, and a comparative analysis of how structural modifications influence the solid-state architecture of these versatile molecules. 4,5,6-Triaminopyrimidine and its analogues are crucial building blocks in the synthesis of various biologically active compounds, including purine isosteres and pteridines, making a thorough understanding of their three-dimensional structure paramount for rational drug design.[1][2]
The Significance of Structural Elucidation in Drug Discovery
In the realm of pharmaceutical development, the precise knowledge of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical component of modern drug discovery.[3] Single-crystal X-ray diffraction (XRD) stands as the gold standard for unambiguously determining the atomic arrangement within a crystalline solid.[3] For derivatives of 4,5,6-triaminopyrimidine, understanding their crystal structures provides invaluable insights into:
-
Molecular Conformation: How the molecule arranges itself in the solid state.
-
Intermolecular Interactions: The intricate network of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern crystal packing.
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different physicochemical properties.
-
Structure-Activity Relationships (SAR): Correlating the three-dimensional structure with biological activity to guide the design of more potent and selective drug candidates.
This guide will walk you through the essential steps of an X-ray crystallography workflow, from crystal growth to data analysis, using examples of aminopyrimidine derivatives to illustrate key concepts.
Experimental Workflow: A Self-Validating System
The journey from a powdered sample to a refined crystal structure is a meticulous process. Each step is designed to be self-validating, ensuring the final model is a chemically and physically reasonable representation of the molecule in the crystalline state.
The Art and Science of Crystal Growth
The adage "garbage in, garbage out" is particularly apt for X-ray crystallography. A high-quality single crystal is the prerequisite for obtaining high-resolution diffraction data. For small organic molecules like aminopyrimidine derivatives, several techniques can be employed:
-
Slow Evaporation: This is often the simplest and most common method. A near-saturated solution of the compound is allowed to evaporate slowly, gradually increasing the concentration to the point of supersaturation and subsequent crystal formation.
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger reservoir of an "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the compound's solubility, leading to crystallization.
-
Slow Cooling: For compounds whose solubility is highly dependent on temperature, a saturated solution can be prepared at an elevated temperature and then cooled slowly to induce crystallization.
Causality in Solvent Selection: The choice of solvent is critical and can significantly influence crystal quality and even the resulting polymorphic form. The ideal solvent should have moderate volatility and the compound should have a solubility that is not too high or too low. For aminopyrimidine salts, polar solvents like water, ethanol, or methanol are often good starting points.
Experimental Protocol: Growing Crystals of an Aminopyrimidine Salt
-
Dissolution: Dissolve approximately 10-20 mg of the 4,5,6-triaminopyrimidine derivative in a minimal amount of a suitable solvent (e.g., a water/ethanol mixture) in a small, clean vial. Gentle warming can be used to aid dissolution.
-
Filtration: If any particulate matter is present, filter the solution through a small cotton plug into a clean vial. This removes potential nucleation sites that could lead to the formation of many small crystals instead of a few large ones.
-
Crystallization:
-
Slow Evaporation: Cover the vial with parafilm and pierce a few small holes with a needle. Place the vial in a vibration-free location.
-
Vapor Diffusion: Place the vial containing the solution inside a larger, sealed jar containing a few milliliters of an anti-solvent (e.g., isopropanol or acetone).
-
-
Observation: Monitor the vial over several days to weeks for the appearance of single crystals.
Data Collection and Processing
Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected.
Workflow for Single-Crystal X-ray Diffraction Data Collection:
Caption: A typical workflow for single-crystal X-ray diffraction.
Structure Solution and Refinement
The collected diffraction data provides the intensities and positions of the diffracted X-rays. However, the phase information is lost. The "phase problem" is solved using computational methods, such as direct methods or Patterson methods, to generate an initial electron density map. This map is then used to build an initial molecular model.
The Importance of Refinement: The initial model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions, displacement parameters (which account for thermal motion), and other parameters to improve the agreement between the calculated and observed diffraction data. The quality of the final model is assessed by the R-factor, which should ideally be below 5% for a well-refined small molecule structure.
Comparative Analysis of Aminopyrimidine Derivative Crystal Structures
To illustrate the principles of comparative crystallographic analysis, we will examine the structural features of two representative aminopyrimidine systems: a dinitrate salt of 2,4,6-triaminopyrimidine and a series of diaminopyrimidine sulfonate derivatives. While not direct derivatives of 4,5,6-triaminopyrimidine sulfate, they provide excellent models for understanding the interplay of substitution and counter-ions in directing the crystal packing.
Case Study 1: 2,4,6-Triaminopyrimidine-1,3-diium Dinitrate
A study of 2,4,6-triaminopyrimidine-1,3-diium dinitrate reveals a complex network of hydrogen bonds that dictate the supramolecular assembly.[4][5] The pyrimidine ring is diprotonated, and the positive charges are balanced by two nitrate anions.
Key Structural Features:
-
Hydrogen Bonding: Extensive hydrogen bonding is observed between the amino groups of the triaminopyrimidine cation and the oxygen atoms of the nitrate anions.[4] This results in a one-dimensional supramolecular network.[4]
-
Planarity: The asymmetric unit, consisting of the diprotonated triaminopyrimidine and two nitrate anions, is nearly planar.[4]
-
Intermolecular Interactions: Hirshfeld surface analysis indicates that O···H/H···O interactions are the most significant contributors to the crystal packing, followed by N···H/H···N and C···H/H···C interactions.[4]
Molecular Structure and Hydrogen Bonding in 2,4,6-Triaminopyrimidine-1,3-diium Dinitrate:
Caption: Schematic of hydrogen bonding in the dinitrate salt.
Case Study 2: 2,6-Diaminopyrimidin-4-yl Sulfonate Derivatives
In a study of 2,6-diaminopyrimidin-4-yl naphthalene-2-sulfonate and 2,6-diaminopyrimidin-4-yl 4-methylbenzenesulfonate, the influence of the sulfonate counter-ion on the crystal packing was investigated.[6]
Comparative Data for Diaminopyrimidine Sulfonate Derivatives:
| Feature | Naphthalene-2-sulfonate Derivative | 4-Methylbenzenesulfonate Derivative |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| Key Hydrogen Bonds | N-H···N, N-H···O, C-H···O | N-H···N, N-H···O, C-H···O |
| Dominant Packing Motif | Dimerization via N-H···N bonds forming R²₂(8) rings | Dimerization via N-H···N bonds forming R²₂(8) rings |
| Hirshfeld Surface Analysis (H···O/O···H contacts) | Significant contribution from sulfonate oxygen atoms | Significant contribution from sulfonate oxygen atoms |
Key Insights from Comparison:
-
Robust Dimerization: Both structures exhibit a robust self-assembly of the diaminopyrimidine moieties into dimers through a pair of N-H···N hydrogen bonds, forming a characteristic R²₂(8) graph set motif.[6] This indicates that this interaction is a strong and predictable feature of the diaminopyrimidine scaffold.
-
Role of the Counter-ion: The sulfonate groups play a crucial role in linking these dimers into a three-dimensional network through N-H···O and C-H···O hydrogen bonds. The different shapes and sizes of the naphthalene and methylbenzene substituents on the sulfonate anion lead to distinct overall crystal packing arrangements, although the primary hydrogen bonding motifs are conserved.
Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. It maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of the close contacts between neighboring molecules. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.
Interpreting Hirshfeld Surfaces and Fingerprint Plots:
-
Red Spots on the d_norm Surface: Indicate close contacts (shorter than the van der Waals radii) and are typically associated with hydrogen bonds.
-
Blue Regions on the d_norm Surface: Represent weaker, longer-range contacts.
-
Spikes in the 2D Fingerprint Plot: The positions and shapes of spikes in the fingerprint plot correspond to specific types of intermolecular interactions. For example, sharp spikes at the bottom left are characteristic of strong hydrogen bonds.
Hirshfeld Surface Analysis Workflow:
Caption: Workflow for Hirshfeld surface analysis.
Conclusion and Future Directions
The X-ray crystallographic analysis of 4,5,6-triaminopyrimidine sulfate hydrate and its derivatives is a powerful approach for elucidating their solid-state structures and understanding the forces that govern their self-assembly. This guide has provided a framework for conducting and interpreting such studies, emphasizing the importance of high-quality crystal growth, meticulous data collection and refinement, and a thorough analysis of intermolecular interactions.
The comparative analysis of related aminopyrimidine systems highlights how subtle changes in substitution or the choice of counter-ion can have a profound impact on the resulting crystal packing. This knowledge is invaluable for drug development professionals seeking to control the solid-state properties of active pharmaceutical ingredients, such as solubility, stability, and bioavailability.
Future research in this area could focus on co-crystallization studies of 4,5,6-triaminopyrimidine derivatives with various pharmaceutically relevant co-formers to explore new solid forms with tailored properties. Furthermore, computational methods, such as density functional theory (DFT) calculations, can be used in conjunction with experimental X-ray diffraction data to gain deeper insights into the nature and energetics of the observed intermolecular interactions.
References
-
Dilshad, S., Çınar, E. B., Ali, A., Ahmed, A., Alam, M. J., Ahmad, M., ... & Saif, E. (2022). Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate. Acta Crystallographica Section E: Crystallographic Communications, 78(6), 669-674. [Link]
-
Fernández-Resa, P., Goya, P., & Stud, M. (1983). Synthesis of 2-S-dioxo isosters of purine and pyrimidine nucleosides. Nucleic acids research, 11(20), 7285–7298. [Link]
-
Karakostas, S., Kourounakis, A. P., & Gavalas, A. (2022). Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. Molecules (Basel, Switzerland), 27(1), 133. [Link]
-
Karakostas, S., Kourounakis, A. P., & Gavalas, A. (2021). Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. Molecules, 27(1), 133. [Link]
-
Rodriguez, R., Gutierrez, R., & Cobo, J. (2008). Four 2-amino-6-aryl-4-methoxy-11 H -pyrimido[4,5- b ][4][7]benzodiazepines: similar molecular structures but different crystal structures. Acta Crystallographica Section C: Crystal Structure Communications, 64(Pt 12), o699–o703. [Link]
-
Hess, S., & Fischer, B. (2001). Pterin Chemistry, Part 91. Synthesis and Crystal Structure of the First Molybdenum (IV)-q-dihydro-L-Biopterin Complex. Pteridines, 12(2), 91-93. [Link]
-
Dilshad, S., Çınar, E. B., Ali, A., Ahmed, A., Alam, M. J., Ahmad, M., ... & Saif, E. (2022). Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate. Acta Crystallographica Section E: Crystallographic Communications, 78(6), 669-674. [Link]
-
Reiter, L. A., & Hess, S. (2024). Pushing at the Boundaries of Pterin Chemistry. Molecules, 29(19), 4478. [Link]
-
Karakostas, S., Kourounakis, A. P., & Gavalas, A. (2022). Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. Molecules, 27(1), 133. [Link]
-
Slaninova, V., Gucky, T., Grepl, M., Perlikova, P., & Dvorakova, H. (2024). Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres. Biomolecules, 15(3), 351. [Link]
-
Traube, W. (1905). Ueber die Synthese des 2.4.6-Triaminopyrimidins. Berichte der deutschen chemischen Gesellschaft, 38(4), 3992-3996. [Link]
-
Gorobets, N. Y., & Yousefi, B. H. (2021). Insights into Molecular Structure of Pterins Suitable for Biomedical Applications. Molecules, 26(16), 4983. [Link]
-
Dilshad, S., Çınar, E. B., Ali, A., Ahmed, A., Alam, M. J., Ahmad, M., ... & Saif, E. (2022). Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate. Acta Crystallographica Section E: Crystallographic Communications, 78(6), 669-674. [Link]
-
Wawrzyńczak, A., Wolska, A., Rychlewska, U., & Dąbrowski, Z. (2024). Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts. Molecules, 29(3), 599. [Link]
-
Kawakita, Y., Shiro, M., Akinaga, S., & Ishikawa, T. (2013). Design and synthesis of novel pyrimido[4,5-b]azepine derivatives as HER2/EGFR dual inhibitors. Bioorganic & medicinal chemistry, 21(8), 2250–2261. [Link]
-
Schormann, N., Pal, B., & Chattopadhyay, D. (2001). Expression, purification, crystallization and preliminary crystallographic analysis of recombinant pteridine reductase of Trypanosoma cruzi. Acta crystallographica. Section D, Biological crystallography, 57(Pt 11), 1671–1673. [Link]
-
Global Substance Registration System. (n.d.). 4,5,6-TRIAMINOPYRIMIDINE SULFATE. Retrieved from [Link]
-
Al-Masoudi, N. A., & Hamed, S. A. (2020). X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. Molecules, 25(22), 5439. [Link]
-
Al-Warhi, T., Hadda, T. B., & Al-Masoudi, N. A. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 27(19), 6296. [Link]
-
PubChem. (n.d.). 4,5,6-Pyrimidinetriamine, sulfate (1:1). Retrieved from [Link]
-
Hamed, S. A., & Al-Masoudi, N. A. (2020). A Novel Synthesis, Molecular Structure by X-ray Diffraction of 5-Nitro-2,4,6-Triphenylhexahydropyrimidine, and Some it's Derivatives. Systematic Reviews in Pharmacy, 11(11), 1541-1549. [Link]
-
Khan, I., Ali, S., Shah, S. A. A., & Tahir, M. N. (2020). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS omega, 5(43), 28093–28104. [Link]
-
PubChem. (n.d.). 2,4,6-Triaminopyrimidine. Retrieved from [Link]
Sources
- 1. Synthesis of 2-S-dioxo isosters of purine and pyrimidine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pushing at the Boundaries of Pterin Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.rigaku.com [resources.rigaku.com]
- 4. Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Performance of 4,5,6-Triaminopyrimidine Sulfate Hydrate in Heterocyclic Synthesis
For researchers, scientists, and professionals in drug development, the efficient construction of heterocyclic scaffolds is a cornerstone of innovation. This guide provides an in-depth, objective comparison of 4,5,6-Triaminopyrimidine sulfate hydrate's performance in key synthetic routes, benchmarked against common alternatives. The insights herein are grounded in experimental data to inform your methodological choices, ensuring both scientific rigor and practical applicability.
Introduction to 4,5,6-Triaminopyrimidine Sulfate Hydrate: A Versatile Building Block
4,5,6-Triaminopyrimidine sulfate hydrate is a highly functionalized pyrimidine derivative that serves as a pivotal intermediate in the synthesis of a wide array of biologically significant heterocyclic compounds. Its vicinal diamine arrangement at the 5- and 6-positions, coupled with an additional amino group at the 4-position, makes it an ideal precursor for the construction of fused ring systems, most notably purines and pteridines. These core structures are fundamental to a vast range of pharmaceuticals, including antiviral and anticancer agents. This guide will delve into the practical performance of this reagent in two major synthetic applications: the Traube purine synthesis and the Gabriel-Isay pteridine synthesis, providing a comparative analysis with alternative synthetic strategies.
I. Performance in Purine Synthesis: The Traube Synthesis and Its Alternatives
The Traube synthesis, first reported in 1900, remains a cornerstone for the preparation of purines.[1] It involves the condensation of a 4,5-diaminopyrimidine with a one-carbon unit source to form the imidazole ring fused to the pyrimidine core. 4,5,6-Triaminopyrimidine and its derivatives are classic substrates for this reaction.
A. Synthesis of Guanine
A common application of the Traube synthesis is the preparation of guanine, a fundamental component of nucleic acids. The synthesis typically proceeds from a hydroxylated triaminopyrimidine derivative.
Synthetic Route 1: Traube Synthesis of Guanine
The synthesis of guanine using a derivative of 4,5,6-triaminopyrimidine sulfate hydrate, specifically 2,4,5-triamino-6-hydroxypyrimidine sulfate, is a well-established method.[2] This process involves the cyclization of the triaminopyrimidine with a C1 source, such as formamide or formic acid.[3][4]
Alternative Route: Synthesis from Guanidine Nitrate and Ethyl Cyanoacetate
An alternative approach to guanine synthesis begins with simpler, acyclic precursors, guanidine nitrate and ethyl cyanoacetate, to first construct the pyrimidine ring, which is then further functionalized and cyclized.[2]
Performance Comparison: Guanine Synthesis
| Feature | Traube Synthesis (from 2,4,5-Triamino-6-hydroxypyrimidine sulfate) | Synthesis from Guanidine Nitrate & Ethyl Cyanoacetate |
| Starting Materials | 2,4,5-Triamino-6-hydroxypyrimidine sulfate, Formamide | Guanidine nitrate, Ethyl cyanoacetate, Sodium nitrite, Acetic acid |
| Key Steps | Single cyclization step | Multi-step: pyrimidine formation, nitrosation, reduction, cyclization |
| Reported Yield | Good[2] | High (for initial pyrimidine formation)[2] |
| Reaction Conditions | High temperature (170-180°C)[2] | Varied, includes multi-hour reflux and room temperature stirring[2][5] |
| Advantages | More direct route from a pre-formed pyrimidine | Utilizes simple, readily available starting materials |
| Disadvantages | Requires the synthesis of the triaminopyrimidine precursor | Longer overall synthetic sequence |
Causality Behind Experimental Choices:
The high temperatures in the Traube synthesis using formamide are necessary to drive the dehydration and cyclization to form the imidazole ring.[3] The choice of starting with a pre-formed, functionalized pyrimidine in the Traube synthesis streamlines the final ring-closing step. In contrast, the alternative route builds the heterocyclic system from the ground up, which can be more convergent but requires more synthetic steps. The use of sodium ethoxide in the initial condensation of guanidine and ethyl cyanoacetate provides the basic conditions necessary to deprotonate the active methylene compound and facilitate the cyclization.[5]
II. Performance in Pteridine Synthesis: The Gabriel-Isay Condensation
Pteridines are another class of bicyclic heterocycles with significant biological activity. The Gabriel-Isay reaction is a classical and versatile method for their synthesis, involving the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound.[6][7]
Synthetic Route 2: Gabriel-Isay Synthesis of 7-Methylpterin
The reaction of 4,5,6-triaminopyrimidine with methylglyoxal is a direct application of the Gabriel-Isay condensation to produce a substituted pterin. The regioselectivity of this reaction can be influenced by the reaction conditions.[6]
Alternative Route: Timmis Synthesis
The Timmis synthesis offers an alternative, often more regioselective, route to pteridines by condensing a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene group.[7][8]
Performance Comparison: Pteridine Synthesis
| Feature | Gabriel-Isay Synthesis (from 4,5,6-Triaminopyrimidine) | Timmis Synthesis (from a 5-nitroso-6-aminopyrimidine) |
| Starting Materials | 4,5,6-Triaminopyrimidine, 1,2-Dicarbonyl compound (e.g., methylglyoxal) | 5-Nitroso-6-aminopyrimidine, Active methylene compound |
| Key Steps | Single condensation step | Condensation and cyclization |
| Reported Yield | Generally good, but can yield mixtures of isomers[9] | Often provides a single, unambiguous product[7][9] |
| Reaction Conditions | Varies, can be performed under acidic or basic conditions[7] | Typically carried out under basic conditions[7] |
| Advantages | Utilizes readily available 1,2-dicarbonyl compounds | High regioselectivity, avoiding isomeric mixtures |
| Disadvantages | Can lead to mixtures of 6- and 7-substituted pterins[9] | Requires the preparation of the 5-nitrosopyrimidine precursor[9] |
Causality Behind Experimental Choices:
The Gabriel-Isay reaction's potential for forming isomeric mixtures arises from the two amino groups at the 5- and 6-positions of the pyrimidine having similar reactivity towards the two carbonyl groups of the dicarbonyl compound. The Timmis synthesis circumvents this by using a 5-nitroso group, which directs the cyclization to a specific position, thus affording a single regioisomer. The choice between these methods often depends on the availability of the starting materials and the desired regiochemistry of the final pteridine product.
Experimental Protocols
Protocol 1: Synthesis of Guanine via Traube Synthesis
This protocol is adapted from the synthesis of guanine from 2,4,5-triamino-6-hydroxypyrimidine sulfate.[2]
Step 1: Preparation of 2,4,5-Triamino-6-hydroxypyrimidine sulfate
-
To a beaker containing 440 mL of hot (80°C) distilled water, add 52 g of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.
-
Place the beaker in a 90°C water bath and stir the suspension for at least 1 hour.
-
Add 46 mL of a 20% sodium hydroxide solution to the mixture to increase solubility.
-
Add 15 g of sodium dithionite in 20 g portions at 20-minute intervals.
-
Boil the mixture and filter it while hot through a Buchner funnel.
-
Cool the supernatant, filter the precipitate, and wash with cold water.
-
To the precipitate, add a solution of 56 mL of concentrated sulfuric acid in 500 mL of water and heat in a boiling water bath for 90 minutes.
-
Filter the resulting precipitate of 2,4,5-triamino-6-hydroxypyrimidine sulfate, wash with distilled water and ethanol, and dry at 80°C. A yield of 70% is reported.[2]
Step 2: Synthesis of Guanine
-
In a 1-liter flask equipped with a condenser, place 50 g of 2,4,5-triamino-6-hydroxypyrimidine sulfate and 250 mL of formamide.
-
Heat the flask in an oil bath at 170-180°C for 2 hours.
-
Cool the reaction mixture to allow guanine to precipitate and filter the product.
-
For purification, dissolve the crude product in a sodium hydroxide solution, add activated carbon, and stir at 60°C for 1 hour.
-
Filter the solution and add formic acid dropwise to the supernatant until the pH reaches 9.5 to precipitate the purified guanine.
Protocol 2: Synthesis of 2,4-diamino-6-hydroxypyrimidine
This protocol is a key first step in the alternative synthesis of guanine and is adapted from established procedures.[5][10]
-
Prepare a solution of sodium ethoxide from 23 g of sodium and 250 mL of anhydrous ethanol in a 1-liter round-bottomed flask.
-
After the sodium has dissolved, cool the solution and add 113 g of ethyl cyanoacetate.
-
In a separate flask, prepare another solution of sodium ethoxide with the same concentrations.
-
To the second solution, add 97 g of guanidine hydrochloride.
-
Filter the resulting sodium chloride precipitate and add the clear guanidine-containing filtrate to the solution of ethyl sodiocyanoacetate.
-
Heat the mixture under reflux for 2 hours and then evaporate to dryness.
-
Dissolve the solid product in 325 mL of boiling water and acidify with 67 mL of glacial acetic acid.
-
Upon cooling, 2,4-diamino-6-hydroxypyrimidine separates as yellow needles. Reported yields are in the range of 80-82%[5] to 95%[10].
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the discussed synthetic routes.
Caption: Traube synthesis of Guanine.
Caption: Alternative multi-step synthesis of Guanine.
Conclusion and Future Outlook
4,5,6-Triaminopyrimidine sulfate hydrate and its derivatives are robust and reliable reagents for the synthesis of purines and pteridines. The Traube synthesis, in particular, offers a direct and efficient method for constructing the purine core, with reported good yields for key molecules like guanine.[2] While alternative routes starting from simpler acyclic precursors exist and can be advantageous in terms of starting material cost and availability, they often involve a greater number of synthetic steps.
For pteridine synthesis, the use of 4,5,6-triaminopyrimidine in the Gabriel-Isay reaction is a straightforward approach, though the potential for isomeric mixtures necessitates careful consideration of reaction conditions and purification strategies. The Timmis synthesis provides a more regioselective alternative, albeit at the cost of preparing a 5-nitrosopyrimidine precursor.
The choice of synthetic route will ultimately depend on a variety of factors, including the desired scale of the reaction, the availability and cost of starting materials, and the required purity of the final product. For rapid access to purine and pteridine scaffolds, particularly in a research and development setting, 4,5,6-triaminopyrimidine sulfate hydrate remains a highly valuable and performant building block. Future research may focus on developing more catalytic and environmentally benign methods for both the synthesis of the triaminopyrimidine core and its subsequent conversion to purine and pteridine derivatives.
References
- Hemmati, S., et al. (n.d.). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals.
-
Traube, W. (1900). Ueber eine neue Synthese des Guanins und Xantins. Berichte der deutschen chemischen Gesellschaft, 33(1), 1371-1383. Available at: [Link]
- This cit
- This cit
- DE3729471A1 - Process for the preparation of guanine. (1989). Google Patents.
-
A concise treatment of pterins: some recent synthetic and methodology aspects and their applications in molecular sensors. (n.d.). ResearchGate. Retrieved from: [Link]
- This cit
- EP0415028A1 - Process for the preparation of pure guanine. (1991). Google Patents.
- This cit
- Sayed A. Ahmed et al. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 6(3), 194-219.
- This cit
-
Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. (2022). Molecules, 27(10), 3324. Available at: [Link]
- This cit
- This cit
- This cit
- Pterin chemistry and its relationship to the molybdenum cofactor. (2011). Coordination Chemistry Reviews, 255(9-10), 1191-1208.
- This cit
-
Traube Purine Synthesis. (n.d.). Comprehensive Organic Name Reactions and Reagents. Available at: [Link]
Sources
- 1. Traube Purine Synthesis [drugfuture.com]
- 2. tsijournals.com [tsijournals.com]
- 3. DE3729471A1 - Process for the preparation of guanine - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 9. researchgate.net [researchgate.net]
- 10. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to Pyrimidine Precursors in Pteridine Synthesis: A Cost-Benefit Analysis of 4,5,6-Triaminopyrimidine Sulfate vs. 2,4,5,6-Tetraaminopyrimidine Sulfate
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts research outcomes, timelines, and budgets. In the synthesis of pteridines and their derivatives—a class of heterocyclic compounds with significant biological activity—the choice of the pyrimidine precursor is a pivotal first step. This guide provides an in-depth cost-benefit analysis of two common starting materials: 4,5,6-Triaminopyrimidine sulfate hydrate and its alternative, 2,4,5,6-Tetraaminopyrimidine sulfate (TAPS). This analysis is grounded in experimental data and practical considerations to empower you to make the most informed decision for your research endeavors.
Executive Summary: A Tale of Two Pyrimidines
At a glance, both 4,5,6-Triaminopyrimidine sulfate and TAPS serve as foundational building blocks for the synthesis of a wide array of biologically active molecules, including antifolates, kinase inhibitors, and pigments.[1] The core difference lies in the number of amino groups on the pyrimidine ring, a seemingly small structural change that has significant implications for reactivity, synthesis strategy, and ultimately, the cost-effectiveness of your research project. This guide will dissect these differences, providing a clear comparison of their performance, cost, and handling characteristics.
Performance in Pteridine Synthesis: A Comparative Look
The primary application for both compounds in a research setting is the synthesis of pteridines, often through condensation with a 1,2-dicarbonyl compound. A key intermediate in the synthesis of many therapeutic agents, including the widely used antifolate drug methotrexate, is 2,4-diamino-6-hydroxymethylpteridine.[2][3] The efficiency of synthesizing this intermediate serves as an excellent benchmark for comparing the performance of our two pyrimidine precursors.
2,4,5,6-Tetraaminopyrimidine Sulfate (TAPS): The More Direct Route
TAPS is frequently cited as a direct precursor for 2,4-diamino-6-hydroxymethylpteridine. The presence of the fourth amino group at the 2-position of the pyrimidine ring simplifies the synthesis, as this group is retained in the final pteridine product.
4,5,6-Triaminopyrimidine Sulfate: A More Versatile Precursor?
While not the most direct route to 2,4-diamino-substituted pteridines, 4,5,6-Triaminopyrimidine sulfate offers a versatile scaffold for the synthesis of a broader range of pteridine derivatives where the 2-position may be substituted with other functional groups. However, for the synthesis of 2,4-diamino-6-hydroxymethylpteridine, an additional step to introduce the amino group at the 2-position would be required, adding complexity and potentially reducing the overall yield.
A review of synthetic methods for pteridine derivatives highlights the utility of various di- and tri-aminopyrimidines in creating diverse molecular scaffolds.[1]
Cost-Benefit Analysis: Beyond the Price Tag
A comprehensive cost-benefit analysis extends beyond the initial purchase price of the starting material. It must account for factors such as molecular weight, reaction yield, and the cost of other reagents and purification steps.
| Feature | 4,5,6-Triaminopyrimidine Sulfate Hydrate | 2,4,5,6-Tetraaminopyrimidine Sulfate |
| Molecular Weight | ~223.21 g/mol (anhydrous)[4] | ~238.23 g/mol [5] |
| Price per Gram (Average) | ~$50 - $130[4][6][7][8] | ~$8 - $50[5][9] |
| Price per Mole (Approx.) | ~$11,160 - $28,990 | ~$1,900 - $11,900 |
| Purity (Typical) | ≥98%[4][7] | ≥97%[5] |
Analysis:
From a purely financial standpoint, 2,4,5,6-Tetraaminopyrimidine sulfate (TAPS) presents a significantly more cost-effective option on a per-mole basis. This cost advantage, coupled with its more direct synthetic route to 2,4-diamino-substituted pteridines, makes it a compelling choice for projects where this specific scaffold is the target.
The higher cost of 4,5,6-Triaminopyrimidine sulfate may be justified in scenarios where its unique reactivity is required for the synthesis of pteridines with alternative substitutions at the 2-position.
Experimental Protocols: From Precursor to Pteridine
To provide a practical context for this analysis, we present detailed experimental protocols for the synthesis of the key intermediate, 2,4-diamino-6-hydroxymethylpteridine, from both precursors. These protocols are adapted from established literature.[3][10][11]
Protocol 1: Synthesis of 2,4-Diamino-6-hydroxymethylpteridine from 2,4,5,6-Tetraaminopyrimidine Sulfate (TAPS)
This protocol is based on the condensation reaction of TAPS with dihydroxyacetone.
Materials:
-
2,4,5,6-Tetraaminopyrimidine sulfate (TAPS)
-
Dihydroxyacetone
-
Deionized Water
-
50% Sodium Hydroxide Solution
-
Sodium Chloride
-
Ethanol
Procedure:
-
Dissolve 113 g of TAPS dihydrochloride in 1.5 L of deionized water.
-
Adjust the pH of the solution to 2.5 with a 50% sodium hydroxide solution.
-
Over a period of 12 hours, slowly add a solution of 70 g of dihydroxyacetone in 500 mL of water to the TAPS solution while bubbling oxygen through the mixture.
-
Maintain the reaction temperature between 8 and 50 °C.
-
After the addition is complete, continue stirring the reaction mixture for an additional 12 hours.
-
Add 200 g of sodium chloride to the reaction mixture and cool to 5 °C to precipitate the product.
-
Filter the precipitate and wash with cold water and ethanol.
-
Dry the product under vacuum.
Expected Yield: Approximately 95.5 g (Purity of ~96% by HPLC).[11]
Caption: Workflow for the synthesis of 2,4-diamino-6-hydroxymethylpteridine from TAPS.
Protocol 2: Conceptual Synthesis from 4,5,6-Triaminopyrimidine Sulfate
Mechanism of Action: The Downstream Impact of Pteridine Synthesis
The pteridine derivatives synthesized from these pyrimidine precursors often serve as potent inhibitors of key enzymes in cellular signaling pathways. A prime example is methotrexate, an analog of folic acid, which is a downstream product of pteridine synthesis. Methotrexate is a powerful inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cellular replication.[12][13]
The inhibition of DHFR by methotrexate disrupts the folic acid metabolic pathway, leading to a depletion of tetrahydrofolate. This, in turn, inhibits the synthesis of purines and thymidylate, essential components of DNA, thereby halting cell proliferation. This mechanism is particularly effective against rapidly dividing cells, such as those found in cancerous tumors.[12][14][15]
Caption: The inhibitory action of methotrexate on the DHFR pathway.
Conclusion and Recommendations
Based on this comprehensive analysis, the choice between 4,5,6-Triaminopyrimidine sulfate and 2,4,5,6-Tetraaminopyrimidine sulfate as a precursor for pteridine synthesis is contingent on the specific research goals and budgetary constraints.
-
For research focused on the synthesis of 2,4-diamino-substituted pteridines , such as the key intermediate for methotrexate production, 2,4,5,6-Tetraaminopyrimidine sulfate (TAPS) is the demonstrably superior choice. Its more direct synthetic route, coupled with a significantly lower cost per mole, translates to a more efficient and economical research process.
-
4,5,6-Triaminopyrimidine sulfate hydrate remains a valuable, albeit more expensive, precursor for the synthesis of a broader diversity of pteridine analogs where functionalization at the 2-position is desired. Its utility should be considered in exploratory synthetic projects where molecular diversity is a primary objective.
By carefully weighing the performance, cost, and synthetic considerations outlined in this guide, researchers can optimize their experimental design, conserve valuable resources, and accelerate their path to discovery.
References
-
Pfizer Medical Information - Canada. METHOTREXATE, VIALS 10 Clinical Pharmacology. [Link]
-
What is the mechanism of action of Methotrexate (dihydrofolate reductase inhibitor)? (2025). [Link]
-
Pathway showing mechanism of action of DHFR inhibitor and sulfonamide drugs. ResearchGate. [Link]
-
Proteopedia. Methotrexate. [Link]
-
Cronstein, B. N., & Aune, T. M. (2020). Methotrexate and its mechanisms of action in inflammatory arthritis. Nature Reviews Rheumatology, 16(3), 145-154. [Link]
- Petering, H. G. (1954). U.S. Patent No. 2,667,485. U.S.
- Ellard, J. A. (1981). German Patent No. DE4309123A1.
-
CP Lab Safety. 4, 5, 6-Triaminopyrimidine sulfate, min 98%, 1 gram. [Link]
-
ROK Chem. 2,4,5,6-Tetraaminopyrimidine sulfate salt. [Link]
-
Ahmed, S. A., et al. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 6(3), 194-219. [Link]
-
Ellard, J. A. (1981). U.S. Patent No. 4,306,064. U.S. Patent and Trademark Office. [Link]
- Ellard, J. A. (1981). Great Britain Patent No. 1,595,338. U.K. Intellectual Property Office.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. GB1595338A - Synthesis of 2,4-diamino-6-hydroxymethyl-pteridine - Google Patents [patents.google.com]
- 4. 4,5,6-Triaminopyrimidine sulfate hydrate, 98+% (dry wt.), water 8% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 2,4,5,6-Tetraaminopyrimidine sulfate, 97% | Fisher Scientific [fishersci.ca]
- 6. B21369.03 [thermofisher.com]
- 7. calpaclab.com [calpaclab.com]
- 8. 4,5,6-Triaminopyrimidine sulfate hydrate, 98+% (dry wt.), water <8% 5 g | Request for Quote [thermofisher.com]
- 9. rokchem.co.uk [rokchem.co.uk]
- 10. US2667485A - 2,4-diamino-6-(hydroxyalkyl) pteridines - Google Patents [patents.google.com]
- 11. DE4309123A1 - Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts - Google Patents [patents.google.com]
- 12. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 13. droracle.ai [droracle.ai]
- 14. proteopedia.org [proteopedia.org]
- 15. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 4,5,6-Triaminopyrimidine Sulfate Hydrate in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, particularly in the realms of pharmaceutical and biochemical research, the selection of appropriate starting materials is a critical determinant of experimental success. Among the myriad of available pyrimidine derivatives, 4,5,6-Triaminopyrimidine sulfate hydrate has established itself as a versatile and crucial precursor for the synthesis of complex heterocyclic systems. This guide provides an in-depth, objective comparison of this compound with its alternatives, supported by experimental insights to inform your research and development endeavors.
The Strategic Importance of the Triaminopyrimidine Scaffold
4,5,6-Triaminopyrimidine and its salts are foundational building blocks in the synthesis of purines, pteridines, and other fused heterocyclic systems that form the core of numerous biologically active molecules.[1] The arrangement of the three amino groups on the pyrimidine ring offers multiple reactive sites for cyclization and condensation reactions, making it a valuable synthon for creating molecular diversity.
Core Application: Pteridine and Folic Acid Analog Synthesis
A primary application of triaminopyrimidine derivatives is in the synthesis of pteridines, which are key components of folic acid and its analogs, such as the widely used anticancer drug, methotrexate.[2] The classical and most prevalent method for this synthesis is the Gabriel-Isay condensation, which involves the reaction of a diaminopyrimidine with a 1,2-dicarbonyl compound.[1]
The Choice of the Pyrimidine Salt: A Critical Parameter for Regioselectivity
In the synthesis of pteridine-based drugs like methotrexate, a key intermediate is 2,4-diamino-6-hydroxymethylpteridine. The synthesis of this intermediate often starts from a tetraaminopyrimidine salt. The choice of the counter-ion (sulfate vs. hydrochloride) of the tetraaminopyrimidine precursor has been shown to be a critical factor influencing the regioselectivity of the condensation reaction with dihydroxyacetone.
Experimental work has indicated that the presence of divalent anions, such as sulfate and sulfite, can be detrimental to the isomeric purity of the desired product.[3] These anions can promote the formation of the undesired 7-hydroxymethyl isomer. In contrast, the use of the hydrochloride salt of tetraaminopyrimidine, coupled with strict pH control (around 5.5 ± 0.2), has been shown to favor the formation of the desired 2,4-diamino-6-hydroxymethylpteridine isomer.[3][4] One patent suggests that using the relatively insoluble sulfate salt can maintain a low concentration of dissolved tetraaminopyrimidinium ions, which can minimize side reactions.[5] However, another patent highlights a process that starts with the sulfite salt and converts it to the hydrochloride in situ to improve the yield of the desired 6-hydroxymethylpteridine.[3]
Table 1: Comparison of Tetraaminopyrimidine Salts in 2,4-diamino-6-hydroxymethylpteridine Synthesis
| Precursor Salt | Key Experimental Considerations | Reported Outcome | References |
| 2,4,5,6-Tetraaminopyrimidine Sulfate | Can be used directly. Its low solubility may control reactant concentration. | May lead to the formation of isomeric impurities (7-hydroxymethylpteridine). | [3][5] |
| 2,4,5,6-Tetraaminopyrimidine Hydrochloride | Often prepared from the sulfite or sulfate salt. Requires strict pH control (5.5 ± 0.2). | Favors the formation of the desired 6-hydroxymethylpteridine isomer, leading to higher purity. | [3][4] |
| 2,4,5,6-Tetraaminopyrimidine Sulfite | Can be converted to the hydrochloride salt in situ. | The in-situ conversion to hydrochloride is a strategy to enhance the yield of the target isomer. | [3] |
Experimental Workflow: Synthesis of 2,4-diamino-6-hydroxymethylpteridine
The following diagram illustrates a generalized workflow for the synthesis of 2,4-diamino-6-hydroxymethylpteridine, highlighting the critical step of choosing the tetraaminopyrimidine salt.
Caption: Comparative workflow for pteridine synthesis.
Detailed Protocol for 2,4-diamino-6-hydroxymethylpteridine Synthesis (Hydrochloride Route)
This protocol is a synthesized example based on principles described in the cited literature and is intended for informational purposes. Researchers should consult original publications and perform their own optimizations.
-
Preparation of 2,4,5,6-Tetraaminopyrimidine Hydrochloride:
-
Start with 2,4,5,6-tetraaminopyrimidine sulfite.
-
React the sulfite salt with 2 equivalents of hydrochloric acid. This reaction typically results in a pale yellow solution and the evolution of sulfur dioxide.[3]
-
The resulting solution of 2,4,5,6-tetraaminopyrimidine hydrochloride is stable at room temperature for at least 24 hours at a pH between 1 and 5.[3]
-
-
Condensation Reaction:
-
Filter the hydrochloride solution under vacuum to remove as much dissolved SO2 as possible.
-
Adjust the pH of the solution to 5.5 ± 0.2.[3][4] This is a critical step for ensuring high regioselectivity.
-
Add an excess of dihydroxyacetone to the pH-adjusted solution.
-
Aerate the reaction mixture vigorously at room temperature for 12-24 hours.[3]
-
-
Product Isolation and Purification:
-
Monitor the reaction progress by a suitable analytical method, such as HPLC, to observe the conversion of the pyrimidine starting material to the pteridine product.
-
The product, 2,4-diamino-6-hydroxymethylpteridine, will precipitate from the reaction mixture.
-
Isolate the product by filtration.
-
Wash the isolated solid with water and a suitable organic solvent (e.g., ethanol) to remove unreacted starting materials and soluble impurities.
-
Dry the product under vacuum.
-
Beyond Pteridines: Other Applications and Considerations
While the synthesis of pteridines is a major application, 4,5,6-triaminopyrimidine sulfate hydrate and related compounds are also utilized in:
-
Purine Synthesis: As a precursor for the construction of the purine ring system.
-
Antimicrobial and Anticancer Drug Development: Serving as a key intermediate in the synthesis of various biologically active molecules.[1]
-
Biochemical Research: Used to study metabolic pathways and enzyme functions.
Conclusion and Future Perspectives
4,5,6-Triaminopyrimidine sulfate hydrate is an undeniably valuable reagent in synthetic organic and medicinal chemistry. However, for applications requiring high regioselectivity, such as the synthesis of specific pteridine isomers for pharmaceutical use, careful consideration of the counter-ion is paramount. The available literature, primarily from patent filings, suggests that the hydrochloride salt of the corresponding tetraaminopyrimidine offers superior control over the formation of the desired 6-substituted pteridine isomer.
For researchers and drug development professionals, the key takeaway is the importance of process optimization and the understanding that seemingly minor variations in starting materials can have a significant impact on the outcome of a synthesis. Future peer-reviewed studies directly comparing the efficacy of different triaminopyrimidine salts in various synthetic contexts would be a valuable contribution to the field, providing a clearer, data-driven basis for reagent selection.
References
- Ahmed, S. A., Elghandour, A. H., & Elgendy, H. S. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 6(3), 194-219.
- Boyle, P. H., & Guiney, D. (2003). Solid and Solution Phase Strategies for the Synthesis of Potential Inhibitors of Folate Biosynthesis. Journal of the Chemical Society, Perkin Transactions 1, (13), 2535-2543.
- Carmona-Martínez, V., Vera, M., Ruiz-Alcaraz, A. J., & Martínez-Esparza, M. (2019). Therapeutic potential of pteridine derivatives: A comprehensive review. Medicinal Research Reviews, 39(2), 461-516.
- Elgemeie, G. H., & Abdelaal, A. M. (2018). Synthesis of Some New Folic Acid-Based Heterocycles of Anticipated Biological Activity. Journal of Heterocyclic Chemistry, 55(10), 2354-2363.
- Ellington, A. D., & Benner, S. A. (1987). Synthesis of methotrexate. U.S. Patent No. 4,080,325. Washington, DC: U.S.
- Folkers, K., & Johnson, T. B. (1933). Researches on Pyrimidines. CXXX. The Synthesis of 2-Keto-5,6-dihydro-1,3-oxazines. Journal of the American Chemical Society, 55(7), 2886-2891.
- Gibson, C. L., La Rosa, S., Boyle, P. H., & Suckling, C. J. (2003). Solution and Solid Phase Synthesis of Pteridines, Purines and Related Compounds. Organic & Biomolecular Chemistry, 1(13), 2269-2276.
- Hallenbeck, P. C. (1979). Synthesis of 2,4-diamino-6-hydroxymethyl-pteridine. U.K.
- Klüfers, P., & Mayer, P. (2021).
- Kryvokhyzha, V. V., & Zhiryakov, S. V. (2022). Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities. Molecules, 27(19), 6331.
- Kumar, A., & Singh, R. (2020). A comprehensive review of pteridine derivatives. International Journal of Pharmaceutical Research, 12(4), 1-10.
- Lever, O. W. (1983). Process for the preparation of high purity methotrexate and derivatives thereof. U.S. Patent No. 4,374,987. Washington, DC: U.S.
- Petering, H. G. (1954). 2,4-diamino-6-(hydroxyalkyl) pteridines. U.S. Patent No. 2,667,485. Washington, DC: U.S.
- Piper, J. R., & Montgomery, J. A. (1974). Synthesis of 2,4-diamino-6-hydroxymethylpteridine. Journal of Heterocyclic Chemistry, 11(2), 279-280.
- Sridhar, J., & Liu, J. (2006). Optimization of 2,4-diaminopyrimidines as GHS-R antagonists: side chain exploration. Bioorganic & Medicinal Chemistry Letters, 16(7), 1864-1868.
- WIPO. (1981). Synthesis of 2,4-diamino-6-hydroxymethylpteridine.
- Google Patents. (n.d.). Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts.
-
ResearchGate. (n.d.). Optimization of the Condensation Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Gabriel–Isay condensation with a pyridine derivative which yields two isomers. Retrieved from [Link]
-
NIH. (n.d.). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). The Synthesis of Novel Methotrexate-like Compounds. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and biological activity of novel folic acid analogues: pteroyl-S-alkylhomocysteine sulfoximines. Retrieved from [Link]
-
ResearchGate. (n.d.). The diversity-oriented synthesis of pteridines - Achievements and potential for development. Retrieved from [Link]
-
NIH. (n.d.). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. Retrieved from [Link]
Sources
- 1. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4080325A - Synthesis of methotrexate - Google Patents [patents.google.com]
- 4. GB1595338A - Synthesis of 2,4-diamino-6-hydroxymethyl-pteridine - Google Patents [patents.google.com]
- 5. US4374987A - Process for the preparation of high purity methotrexate and derivatives thereof - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 4,5,6-Triaminopyrimidine Sulfate Hydrate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4,5,6-Triaminopyrimidine sulfate hydrate, ensuring compliance with safety regulations and fostering a culture of trust and expertise in your laboratory operations. This document moves beyond a simple checklist, delving into the rationale behind these procedures to empower you with a deep understanding of safe chemical handling.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. 4,5,6-Triaminopyrimidine sulfate hydrate is classified as a hazardous substance with the following key characteristics:
-
Irritant: It is known to cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Direct contact and inhalation of dust must be avoided.
-
Incompatibility: The compound is incompatible with strong oxidizing agents.[3] Accidental mixing can lead to vigorous and potentially dangerous reactions.
Given these hazards, all waste containing 4,5,6-Triaminopyrimidine sulfate hydrate, including the pure compound, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous waste.[4] Disposal through standard trash or sanitary sewer systems is strictly prohibited.[5][6]
Table 1: Hazard Summary and Personal Protective Equipment (PPE) Requirements
| Hazard Classification | Required Personal Protective Equipment (PPE) | Rationale |
| Skin Irritant | Chemical-resistant gloves (e.g., nitrile), Lab coat | To prevent direct skin contact and subsequent irritation.[7] |
| Serious Eye Irritant | Safety glasses with side shields or goggles | To protect eyes from dust particles and potential splashes.[5] |
| Respiratory Irritant | Use in a well-ventilated area or fume hood. N95 dust mask for handling powders. | To minimize the inhalation of airborne particles. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 4,5,6-Triaminopyrimidine sulfate hydrate follows a systematic process of segregation, containment, and professional removal. In-laboratory neutralization or treatment of this compound is not recommended due to the potential for hazardous reactions and the complexity of ensuring complete deactivation. The primary and safest disposal route is through a licensed hazardous waste disposal company, which will typically utilize controlled incineration.[1][5][6]
Step 1: Waste Segregation at the Point of Generation
Proper waste management begins the moment a material is deemed "waste."
-
Designate a Waste Container: For each experiment utilizing 4,5,6-Triaminopyrimidine sulfate hydrate, pre-designate a specific, compatible, and clearly labeled hazardous waste container.
-
Solid Waste: Collect all solid waste, including unused or expired 4,5,6-Triaminopyrimidine sulfate hydrate, contaminated weigh boats, and filter papers, directly into this container.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, plastic tubes) that has come into contact with the compound should be placed in the designated solid waste container. Non-disposable glassware should be decontaminated as described in Section 4.
-
Personal Protective Equipment (PPE): Used gloves, masks, and disposable lab coats should be collected in a separate, clearly labeled bag or container for hazardous waste.[8]
Step 2: Waste Container Management
Proper containment is crucial to prevent leaks, spills, and exposure.
-
Container Compatibility: Use containers made of materials that are chemically compatible with 4,5,6-Triaminopyrimidine sulfate hydrate. High-density polyethylene (HDPE) containers are a suitable choice.
-
Labeling: As soon as the first item of waste is added, the container must be labeled with the words "Hazardous Waste," the full chemical name ("4,5,6-Triaminopyrimidine sulfate hydrate"), and the accumulation start date.[9]
-
Secure Closure: Keep the waste container securely closed at all times, except when adding waste. This minimizes the risk of spills and the release of dust particles.
Step 3: Storage in a Satellite Accumulation Area (SAA)
Laboratories are permitted to store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA) before it is transferred to a central storage facility.[9]
-
Designate an SAA: The SAA should be a clearly marked area within the laboratory, away from general traffic and incompatible chemicals (especially strong oxidizing agents).
-
Secondary Containment: It is best practice to place the hazardous waste container within a secondary containment bin to mitigate the impact of any potential leaks.
-
Volume Limits: Be aware of the volume limits for SAAs as defined by the Environmental Protection Agency (EPA) and your institution's policies.
Step 4: Arranging for Professional Disposal
-
Contact your Environmental Health and Safety (EHS) Office: Your institution's EHS department is the primary point of contact for arranging the collection and disposal of hazardous waste. They will provide guidance on specific institutional procedures and documentation.
-
Waste Manifest: A hazardous waste manifest will be required for the transportation and disposal of the chemical waste. This is typically handled by the EHS office in conjunction with a licensed waste disposal vendor.[10]
Caption: The logical workflow for the disposal of 4,5,6-Triaminopyrimidine sulfate hydrate.
Emergency Procedures: Spill and Decontamination Protocols
Accidents can happen, and a well-defined spill response plan is a critical component of laboratory safety.
Spill Cleanup Protocol
For a small, manageable spill of solid 4,5,6-Triaminopyrimidine sulfate hydrate:
-
Alert and Isolate: Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemical-resistant gloves.[7] For larger spills or where significant dust is generated, a respirator may be necessary.
-
Contain the Spill: Gently cover the spill with a damp paper towel to prevent the powder from becoming airborne.[11]
-
Collect the Material: Carefully scoop up the material and place it in a labeled hazardous waste container. Avoid creating dust.
-
Decontaminate the Area: Clean the spill area with soap and water.[8]
-
Dispose of Cleanup Materials: All materials used for cleanup, including paper towels and contaminated PPE, must be disposed of as hazardous waste.
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
Decontamination of Non-Disposable Equipment
Glassware and other non-disposable equipment that have been in contact with 4,5,6-Triaminopyrimidine sulfate hydrate should be decontaminated before being returned to general use.
-
Initial Rinse: Carefully rinse the equipment with a suitable solvent in which the compound is soluble, such as dimethyl sulfoxide (DMSO).[3] Collect this rinsate as hazardous waste.
-
Wash: Wash the equipment thoroughly with soap and water.
-
Final Rinse: Rinse with deionized water.
Regulatory Framework: Adherence to EPA and OSHA Standards
The procedures outlined in this guide are designed to comply with the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA's Resource Conservation and Recovery Act (RCRA): This act governs the management of hazardous waste from "cradle to grave."[9] Your laboratory is considered a hazardous waste generator and must adhere to the specific requirements for your generator status (e.g., Very Small, Small, or Large Quantity Generator).[9]
-
OSHA's Hazard Communication Standard (29 CFR 1910.1200): This standard requires that the hazards of all chemicals used in the workplace are evaluated and that this information is communicated to employers and employees.[5]
Your institution's EHS office is your primary resource for navigating the specifics of these regulations and ensuring your laboratory remains in full compliance.
By integrating these detailed procedures into your laboratory's standard operating protocols, you not only ensure the safe and compliant disposal of 4,5,6-Triaminopyrimidine sulfate hydrate but also cultivate a deep-seated culture of safety and responsibility. This commitment to best practices is the foundation of scientific excellence and trustworthiness.
References
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
-
OSHA. (2021, June 9). OSHA Hazardous Waste Disposal Guidelines & Safety Standards. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). 4,5,6-Triaminopyrimidine sulfate hydrate, 98+% (dry wt.), water <8%. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
OSHA. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
-
University of California, Riverside. (n.d.). Spill Cleanup Quick Reference. Retrieved from [Link]
-
Clean Management Environmental Group, Inc. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
Chemistry World. (2008, December 9). EPA tweaks hazardous waste rules for academic labs. Retrieved from [Link]
-
HAZWOPER OSHA Training. (2024, December 13). How to Safely Dispose Hazardous Waste?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4,5,6-Pyrimidinetriamine, sulfate (1:1). PubChem Compound Summary for CID 111544. Retrieved from [Link]
-
OSHA. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]
-
Cole-Parmer. (2013, February 8). Material Safety Data Sheet. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 35011-47-3| Chemical Name : 4-Hydroxy-2,5,6-triaminopyrimidine Sulphate. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Nitroso-2,4,6-triaminopyrimidine. Retrieved from [Link]
-
Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]
-
Michigan State University. (n.d.). Spill and Cleaning Protocol. Environmental Health & Safety. Retrieved from [Link]
-
Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
OSHA. (n.d.). eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]
-
Millipore Sigma. (n.d.). 4,5,6-Triaminopyrimidine Sulfate - Free SDS search. Retrieved from [Link]
-
Nature. (n.d.). A deconstruction–reconstruction strategy for pyrimidine diversification. Retrieved from [Link]
-
PubMed. (2012, June 1). A clean procedure for synthesis of pyrido[d]pyrimidine derivatives under solvent-free conditions catalyzed by ZrO(2) nanoparticles. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Clean and Efficient Synthesis of Pyrimidine and Pyrimidinone Derivatives under Free Solvent Condition. Retrieved from [Link]
-
SciSpace. (n.d.). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. Retrieved from [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 4,5,6-Triaminopyrimidine sulfate hydrate, 98+% (dry wt.), water 8% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 4. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. hazwoper-osha.com [hazwoper-osha.com]
- 11. enhs.uark.edu [enhs.uark.edu]
Mastering the Protocol: A Guide to Safely Handling 4,5,6-Triaminopyrimidine Sulfate Hydrate
For the dedicated researcher, scientist, and drug development professional, the integrity of your work and your personal safety are paramount. 4,5,6-Triaminopyrimidine sulfate hydrate is a key intermediate in various synthetic pathways, particularly in pharmaceutical development.[1] While its utility is significant, a thorough understanding and implementation of safety protocols are critical. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring a secure laboratory environment.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any handling, a comprehensive understanding of the potential hazards is essential. 4,5,6-Triaminopyrimidine sulfate hydrate is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4] The causality behind these classifications lies in the chemical nature of aminopyrimidines, which can interact with biological tissues.
Key Hazards:
-
Skin Irritation: Prolonged or repeated contact can lead to inflammation and discomfort.
-
Serious Eye Irritation: The compound can cause significant irritation and potential damage if it comes into contact with the eyes.
-
Respiratory Tract Irritation: Inhalation of dust particles can irritate the mucous membranes and respiratory system.[2][4][5]
A thorough risk assessment should be conducted before any new experimental protocol involving this compound. This involves evaluating the quantity of the chemical being used, the potential for dust generation, and the duration of handling.
Your Armor: Personal Protective Equipment (PPE)
The selection of appropriate PPE is your first line of defense against accidental exposure. The following table outlines the minimum required PPE, with explanations rooted in the compound's specific hazards.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield worn over safety glasses. Must conform to EN 166 (EU) or NIOSH (US) standards.[6] | To protect against splashes and airborne dust particles that can cause serious eye irritation.[2][3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), inspected before each use. A flame-resistant lab coat or impervious clothing is mandatory.[6][7] | To prevent skin contact, which can lead to irritation.[2][5] Double gloving is recommended when handling larger quantities or for prolonged periods.[8] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95) should be worn if dust generation is likely or if working outside of a dedicated ventilation system.[7][9] | To prevent inhalation of airborne particles that may cause respiratory tract irritation.[2][4][5] |
| Footwear | Closed-toe, chemical-resistant shoes.[9] | To protect against spills. |
The Workflow: A Step-by-Step Operational Plan
A systematic approach to handling 4,5,6-Triaminopyrimidine sulfate hydrate minimizes the risk of exposure and ensures procedural consistency.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated area.[5][7][9] Recommended storage is under an inert atmosphere.[9] The compound is incompatible with strong oxidizing agents.[2][5]
Preparation and Handling
-
Controlled Environment: All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[9]
-
Weighing:
-
Designate a specific area within the fume hood for weighing.
-
Use a disposable weighing boat to prevent contamination of the balance.
-
Handle the solid with care to avoid generating dust.[5]
-
-
Dissolution:
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing. 4,5,6-Triaminopyrimidine sulfate hydrate is soluble in dimethyl sulfoxide (DMSO).[2]
-
Ensure the vessel is appropriately labeled.
-
Post-Handling
-
Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5][9]
The following diagram illustrates the safe handling workflow:
Caption: Safe Handling Workflow for 4,5,6-Triaminopyrimidine sulfate hydrate.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and correct action is crucial.
-
Minor Spill (Solid):
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[3][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][7]
-
Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek medical attention.[3][7]
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste contaminated with 4,5,6-Triaminopyrimidine sulfate hydrate, including unused compound, contaminated PPE (gloves, disposable lab coats), and cleaning materials, must be collected in a designated and clearly labeled hazardous waste container.
-
Containerization: Use a chemically resistant, sealable container for all waste. Ensure the container is labeled with the full chemical name and associated hazards.
-
Disposal: Dispose of the waste through an approved waste disposal plant, following all local, state, and federal regulations.[3] Do not dispose of it down the drain or in regular trash.
The disposal workflow is outlined below:
Caption: Disposal Workflow for 4,5,6-Triaminopyrimidine sulfate hydrate Waste.
By adhering to these detailed protocols, you can confidently and safely utilize 4,5,6-Triaminopyrimidine sulfate hydrate in your research, fostering a culture of safety and scientific excellence within your laboratory.
References
- Benchchem. Safeguarding Research: A Technical Guide to the Safe Handling of 4-Amino-2,6-dichloropyrimidine.
- Free SDS Search.
- Benchchem. Personal protective equipment for handling 2-(Methylamino)-4,6-pyrimidinediol.
- Santa Cruz Biotechnology.
- Pharmaffiliates.
- Jelmar, LLC.
- Fisher Scientific. 4,5,6-Triaminopyrimidine sulfate hydrate, 98+% (dry wt.)
- Acros Organics N.V.
- Thermo Fisher Scientific.
- Thermo Fisher Scientific.
- Chem-Impex.
- Occupational Safety and Health Administration (OSHA). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
- Sigma-Aldrich.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4,5,6-Triaminopyrimidine sulfate hydrate, 98+% (dry wt.), water 8% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.cn]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. benchchem.com [benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


